HIV capsid modulator 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H37F2N7O8S2 |
|---|---|
分子量 |
821.9 g/mol |
IUPAC 名称 |
2-[4-(4-aminophenyl)sulfonyl-2-oxopiperazin-1-yl]-N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4-morpholin-4-ylsulfonylphenyl)-4-oxoquinazolin-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C38H37F2N7O8S2/c39-26-19-25(20-27(40)22-26)21-34(42-35(48)23-44-13-14-46(24-36(44)49)57(53,54)30-9-5-28(41)6-10-30)37-43-33-4-2-1-3-32(33)38(50)47(37)29-7-11-31(12-8-29)56(51,52)45-15-17-55-18-16-45/h1-12,19-20,22,34H,13-18,21,23-24,41H2,(H,42,48)/t34-/m0/s1 |
InChI 键 |
BUHXAJCVTIHGIR-UMSFTDKQSA-N |
手性 SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)N[C@@H](CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7 |
规范 SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N)CC(=O)NC(CC3=CC(=CC(=C3)F)F)C4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)S(=O)(=O)N7CCOCC7 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Development of Lenacapavir: A First-in-Class HIV Capsid Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lenacapavir (B1654289) (formerly GS-6207) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] Developed by Gilead Sciences, it represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and the potential for twice-yearly dosing for both treatment and prevention of HIV-1 infection.[3][4] Lenacapavir disrupts multiple essential steps in the viral lifecycle, including nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.[1][5][6] Its high potency, with picomolar activity against various HIV-1 subtypes, and its unique resistance profile make it a critical new option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[5][7] Furthermore, clinical trials have demonstrated its remarkable efficacy as a pre-exposure prophylaxis (PrEP) agent.[8][9] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of lenacapavir.
Discovery and Medicinal Chemistry
The journey to discover lenacapavir began with a screening campaign initiated in 2006 to identify small molecules that could disrupt the protein-protein interactions necessary for the assembly of the HIV-1 capsid.[3][10] The HIV-1 capsid is a conical structure composed of approximately 1,500 p24 capsid protein monomers, which protects the viral genome and is crucial for multiple stages of the viral lifecycle.[3][11] Through numerous cycles of compound design and optimization, researchers at Gilead Sciences developed a molecule with a complex structure that affords its unique multistage inhibitory activity.[3][4] The final compound, lenacapavir, is characterized by its high metabolic stability, attributed in part to its significant fluorine content, and exceptional antiviral potency.[2]
Mechanism of Action
Lenacapavir exerts its antiviral effect by binding directly to a conserved interface between adjacent capsid protein (p24) subunits within the viral capsid.[1][11] This binding has a dual effect on capsid stability and function, interfering with both early and late stages of the HIV-1 replication cycle.[1][6]
-
Early Stage Inhibition: In the early phase of infection, after the virus enters a host cell, lenacapavir binding over-stabilizes the capsid core.[1] This prevents the timely uncoating and release of the viral reverse transcription complex, thereby inhibiting the nuclear import of proviral DNA.[1][12]
-
Late Stage Inhibition: During the late phase of the viral lifecycle, lenacapavir interferes with the assembly and maturation of new virions.[1][13] It disrupts the proper formation of the capsid core, leading to the production of malformed, non-infectious viral particles.[5][13]
This multi-stage mechanism of action is distinct from all other approved classes of antiretroviral drugs and contributes to its high barrier to resistance and lack of cross-resistance with existing therapies.[5][12]
Preclinical Development
Antiviral Activity
Lenacapavir has demonstrated potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to existing classes of antiretroviral drugs.[5] Its efficacy has been established in various in vitro cell-based assays.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | 105 pM | MT-4 cells (HIV-1 infected) | [2][5] |
| EC50 | 32 pM | Primary human CD4+ T cells | [5] |
| EC50 | 56 pM | Macrophages | [5] |
| EC50 | 20-160 pM | 23 clinical isolates of HIV-1 | [5] |
| EC50 | 885 pM | HIV-2 isolates | [5] |
EC50: Half-maximal effective concentration
Resistance Profile
In vitro resistance selection studies have identified several mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.[1] The most common resistance-associated mutations (RAMs) include L56I, M66I, Q67H, K70N, N74D, N74S, and T107N.[14] Notably, many of these mutations are associated with a significant reduction in viral replication capacity.[1][14] For example, the M66I mutation, which confers a greater than 2000-fold reduction in susceptibility, results in a replication capacity of only 1.5% compared to the wild-type virus.[14] Importantly, lenacapavir maintains its activity against HIV-1 strains with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[5]
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models demonstrated that lenacapavir has a long half-life, supporting its development as a long-acting injectable formulation.[5]
| Parameter | Oral Administration | Subcutaneous Injection | Reference |
| Plasma Half-life | 10-12 days | 8-12 weeks | [5] |
| Bioavailability | 6-10% | Not specified | [12] |
Clinical Development
Lenacapavir has undergone a comprehensive clinical development program to evaluate its safety, efficacy, and pharmacokinetics for both the treatment of HIV-1 infection and for PrEP.
Clinical Trials for HIV-1 Treatment
CAPELLA (NCT04150068): A Phase 2/3 study in heavily treatment-experienced adults with multidrug-resistant HIV-1.[14][15]
-
Design: Participants on a failing antiretroviral regimen were randomized to receive oral lenacapavir or placebo for 14 days, followed by subcutaneous lenacapavir every 6 months in combination with an optimized background regimen.[14][15]
-
Key Efficacy Endpoint: At week 52, 83% of participants receiving lenacapavir in combination with an optimized background regimen achieved an HIV-1 RNA viral load of less than 50 copies/mL.[14]
-
Safety: The most common adverse events were injection site reactions, which were generally mild to moderate.[14]
CALIBRATE (NCT04143594): A Phase 2 study in treatment-naïve adults with HIV-1.[6][16]
-
Design: This study evaluated both oral and subcutaneous lenacapavir in combination with other antiretrovirals.[6][16] Participants were randomized to different treatment arms, including subcutaneous lenacapavir with emtricitabine/tenofovir (B777) alafenamide (F/TAF), followed by a switch to either tenofovir alafenamide (TAF) or bictegravir (B606109) (BIC).[14]
-
Key Efficacy Endpoint: High rates of virologic suppression were observed at week 54, with 90% of participants in the subcutaneous lenacapavir + TAF arm and 85% in the subcutaneous lenacapavir + BIC arm achieving an undetectable viral load.[14]
-
Safety: Lenacapavir was generally well-tolerated, with no study drug-related serious adverse events.[14]
Clinical Trials for HIV-1 Prevention (PrEP)
The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable lenacapavir for PrEP in diverse populations.[17][18]
PURPOSE 1 (NCT04994509): A Phase 3 study in cisgender women in sub-Saharan Africa.[11][17]
-
Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (F/TDF) and once-daily oral F/TAF.[11]
-
Key Efficacy Endpoint: The trial was unblinded early due to demonstrating superiority, with zero incident cases of HIV infection in the lenacapavir group.[9]
PURPOSE 2 (NCT04925752): A Phase 3 study in cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals.[19][20]
-
Design: A randomized, double-blind, active-controlled study comparing twice-yearly subcutaneous lenacapavir to once-daily oral F/TDF.[19]
-
Key Efficacy Endpoint: The trial was also unblinded early for efficacy, showing a 96% reduction in HIV incidence compared to background HIV incidence.[9]
Experimental Protocols
In Vitro Antiviral Activity Assays
A detailed, standardized protocol for lenacapavir's antiviral assays is not publicly available. However, based on published literature, a generalized methodology can be described:
-
Multi-Cycle Assays (e.g., using MT-2 or MT-4 cells):
-
Human T-cell lines (e.g., MT-2, MT-4) are cultured in appropriate media.
-
Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection.
-
Immediately following infection, serial dilutions of lenacapavir are added to the cell cultures.
-
Cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The extent of viral replication is quantified by measuring a relevant endpoint, such as:
-
Cytopathic Effect (CPE): Visual assessment of cell death or the use of a colorimetric assay (e.g., MTT or XTT) to measure cell viability.
-
p24 Antigen Production: Quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Reverse Transcriptase (RT) Activity: Measurement of RT activity in the supernatant as an indicator of viral particle production.
-
-
The EC50 value is calculated by plotting the percentage of inhibition of the viral replication endpoint against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Single-Cycle Assays (e.g., using a reporter virus):
-
A replication-defective HIV-1 vector is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) upon successful infection and integration.
-
Producer cells (e.g., HEK293T) are co-transfected with the vector plasmid and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped virus particles.
-
Target cells (e.g., TZM-bl) are infected with the reporter virus in the presence of serial dilutions of lenacapavir.
-
After an incubation period sufficient for one round of infection and reporter gene expression (typically 48-72 hours), the reporter gene activity is measured (e.g., luminescence or fluorescence).
-
The EC50 value is determined from the dose-response curve of reporter gene inhibition.
-
Resistance Analysis
-
Genotypic Analysis: For clinical samples from individuals experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 gag gene, which encodes the capsid protein, is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced (e.g., by Sanger or next-generation sequencing) to identify mutations known to be associated with lenacapavir resistance.
-
Phenotypic Analysis:
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into an infectious molecular clone of HIV-1 using standard molecular biology techniques.
-
Virus Production: The mutated plasmid DNA is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles.
-
Susceptibility Testing: The susceptibility of the mutant virus to lenacapavir is then determined using one of the in vitro antiviral activity assays described above. The result is typically expressed as the fold-change in EC50 compared to the wild-type virus.
-
Pharmacokinetic Analysis
A generalized workflow for determining the pharmacokinetic profile of lenacapavir in clinical trials is as follows:
-
Sample Collection: Blood samples are collected from study participants at predefined time points before and after the administration of oral or subcutaneous lenacapavir.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile (B52724) is typically performed to extract lenacapavir from the plasma matrix.
-
Quantification by LC-MS/MS: Lenacapavir concentrations in the processed plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][21] This involves:
-
Chromatographic separation of lenacapavir from other plasma components on a suitable column (e.g., C18).
-
Ionization of the analyte using a technique such as electrospray ionization (ESI).
-
Detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using non-compartmental analysis.
Conclusion
Lenacapavir represents a paradigm shift in the management of HIV-1 infection. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and long-acting formulation address significant unmet needs in both HIV-1 treatment and prevention. The comprehensive preclinical and clinical development program has established its efficacy and safety profile, leading to its approval for use in heavily treatment-experienced individuals and demonstrating remarkable potential as a twice-yearly PrEP agent. Ongoing research will continue to explore the full potential of lenacapavir in combination with other long-acting antiretrovirals, paving the way for more convenient and effective HIV-1 treatment and prevention strategies.
References
- 1. natap.org [natap.org]
- 2. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis â United States, 2025 | MMWR [cdc.gov]
- 9. eatg.org [eatg.org]
- 10. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 16. swissmedic.ch [swissmedic.ch]
- 17. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 18. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-6207 (Lenacapavir): A First-in-Class HIV Capsid Inhibitor - A Technical Guide
Executive Summary
GS-6207, now known as Lenacapavir (B1654289), represents a paradigm shift in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a first-in-class, long-acting HIV-1 capsid inhibitor, it presents a novel mechanism of action that disrupts multiple stages of the viral lifecycle. This multimodal activity, combined with its remarkable potency and prolonged pharmacokinetic profile, establishes Lenacapavir as a critical component in the development of long-acting antiretroviral regimens, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. This technical guide provides an in-depth overview of Lenacapavir's mechanism of action, a summary of key clinical trial data, and detailed methodologies for the pivotal experiments that have characterized its unique profile.
Introduction
Lenacapavir (formerly GS-6207) is a potent, selective, and first-in-class small molecule that targets the HIV-1 capsid protein (p24).[1] The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a crucial role in multiple stages of the viral replication cycle.[1] By binding to the capsid, Lenacapavir disrupts its proper function, thereby inhibiting viral replication.[1] This novel mechanism of action makes it effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[2] Approved by the FDA, Lenacapavir is administered via subcutaneous injection, offering a long-acting treatment option with a dosing interval of up to six months.[3][4]
Chemical Structure
Systematic (IUPAC) Name: N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)-2-pyridinyl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide[5]
Molecular Formula: C₃₉H₃₂ClF₁₀N₇O₅S₂[5]
Molar Mass: 968.28 g·mol⁻¹[6]
Mechanism of Action
Lenacapavir's unique mechanism of action involves a multimodal disruption of the HIV-1 replication cycle by directly binding to the viral capsid protein (p24).[7] It interferes with the following critical steps:
-
Nuclear Import: Lenacapavir stabilizes the capsid, preventing its timely disassembly and thereby blocking the nuclear import of the viral pre-integration complex. This sequestration of the viral DNA in the cytoplasm is a key inhibitory step.
-
Virus Assembly and Release: The drug interferes with the assembly of new viral particles at the plasma membrane of the infected cell. It disrupts the formation of a stable and functional capsid core, leading to the production of immature and non-infectious virions.
-
Capsid Core Formation: Lenacapavir alters the kinetics of capsid assembly, resulting in the formation of aberrant capsid structures that are unable to support efficient reverse transcription in the next round of infection.
This multi-pronged attack on the viral lifecycle contributes to its high potency and the lack of cross-resistance with other antiretroviral classes.[7]
Preclinical and Clinical Data
In Vitro Antiviral Activity
Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 isolates, including those resistant to other antiretroviral classes.
| Assay Type | Cell Line | EC₅₀ (pM) |
| Single-Cycle Assay | Various | 12 - 314 |
| Multi-Cycle Assay | MT-4 | 100 |
Table 1: In Vitro Potency of Lenacapavir.
Clinical Trial Data
CAPELLA Trial (NCT04150068): A Phase 2/3 study in heavily treatment-experienced adults with multi-drug resistant HIV-1.
| Parameter | Week 26 | Week 52 |
| Virologic Suppression (<50 copies/mL) | 82% | 83% |
| Mean CD4+ Cell Count Increase (cells/µL) | +81 | +83 |
Table 2: Efficacy of Lenacapavir in the CAPELLA Trial.[8]
CALIBRATE Trial (NCT04143594): A Phase 2 study in treatment-naïve adults with HIV-1.
| Treatment Arm | Week 54 Virologic Suppression (<50 copies/mL) |
| Lenacapavir (oral) + F/TAF | 85% |
| Lenacapavir (subcutaneous) + TAF | 90% |
| Lenacapavir (subcutaneous) + Bictegravir | 85% |
Table 3: Efficacy of Lenacapavir in the CALIBRATE Trial.[8]
Experimental Protocols
In Vitro Antiviral Activity Assays
This assay measures the ability of a drug to inhibit a single round of viral replication.
Methodology:
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of Lenacapavir are added to the wells.
-
Infection: Cells are infected with a VSV-G pseudotyped HIV-1 reporter virus. The use of a pseudotyped virus allows for a single round of infection.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the reporter gene.
-
Signal Detection: Luciferase activity is measured using a luminometer.
-
Data Analysis: The EC₅₀ value, the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.
This assay assesses the drug's effect over multiple rounds of viral replication.
Methodology:
-
Cell Infection: A T-cell line (e.g., MT-4) is infected with a replication-competent HIV-1 strain in the presence of serial dilutions of Lenacapavir.
-
Culture: The infected cells are cultured for several days.
-
Supernatant Collection: At various time points, a small aliquot of the culture supernatant is collected.
-
p24 ELISA: The concentration of the p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in p24 production in the presence of the drug compared to the no-drug control is used to determine the antiviral activity.
Resistance Analysis Protocol
Methodology:
-
In Vitro Selection: Replication-competent HIV-1 is cultured in the presence of escalating concentrations of Lenacapavir over multiple passages to select for resistant variants.
-
Genotypic Analysis: Viral RNA is extracted from the culture supernatant, and the capsid-encoding region of the gag gene is amplified by RT-PCR and sequenced to identify mutations associated with resistance.
-
Site-Directed Mutagenesis: The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Phenotypic Analysis: The susceptibility of the mutant virus to Lenacapavir is determined using a single-cycle or multi-cycle infectivity assay to calculate the fold-change in EC₅₀ compared to the wild-type virus.
Capsid Binding Assay
This in vitro assay determines the direct interaction between Lenacapavir and the HIV-1 capsid.
Methodology:
-
Capsid Assembly: Recombinant HIV-1 capsid protein is assembled into tubular structures in vitro.
-
Compound Incubation: The assembled capsid tubes are incubated with varying concentrations of Lenacapavir.
-
Pelleting: The mixture is centrifuged to pellet the capsid tubes and any bound compound.
-
Quantification: The amount of Lenacapavir in the pellet and supernatant is quantified by LC-MS/MS to determine the binding affinity.
Conclusion
GS-6207 (Lenacapavir) is a pioneering first-in-class HIV-1 capsid inhibitor with a novel, multimodal mechanism of action and a favorable long-acting pharmacokinetic profile. Its potent antiviral activity against both wild-type and multi-drug resistant HIV-1 strains, demonstrated in comprehensive preclinical and clinical studies, positions it as a cornerstone of future long-acting antiretroviral therapies. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and future generations of capsid-targeting antivirals.
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
- 8. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multistage Onslaught: A Technical Guide to Lenacapavir's Inhibition of HIV Replication
For Immediate Release
Foster City, CA – December 11, 2025 – This technical guide provides an in-depth analysis of the novel mechanism of action of lenacapavir (B1654289), a first-in-class capsid inhibitor for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). Tailored for researchers, scientists, and drug development professionals, this document elucidates the multistage inhibitory processes of lenacapavir, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.
Lenacapavir represents a paradigm shift in antiretroviral therapy, targeting the HIV-1 capsid protein (CA) at multiple points in the viral lifecycle.[1][2] This unique mechanism distinguishes it from existing antiretroviral agents that typically inhibit a single viral enzyme.[2][3] By binding to a conserved pocket on the capsid protein, lenacapavir disrupts critical processes in both the early and late stages of HIV-1 replication, demonstrating picomolar potency and a high barrier to resistance.[4][5]
A Dual-Pronged Attack on the HIV-1 Lifecycle
Lenacapavir's inhibitory action can be broadly categorized into two phases of the HIV-1 replication cycle: the early phase, post-entry into the host cell, and the late phase, during the assembly of new virions.
Early Stage Inhibition: Destabilizing the Core for Premature Collapse
Upon entry into a host cell, the HIV-1 capsid core, which encases the viral genome and essential enzymes, must remain intact for successful reverse transcription and subsequent transport to the nucleus.[6] Lenacapavir disrupts this delicate process by hyper-stabilizing the capsid lattice.[4][6] This seemingly counterintuitive strengthening of the capsid makes it brittle, leading to premature rupture within the cytoplasm.[6] This premature uncoating exposes the viral contents to the host cell's innate immune defenses and prevents the successful completion of reverse transcription and subsequent nuclear import of the viral pre-integration complex.[3][6]
Lenacapavir binds to a hydrophobic pocket formed at the interface of adjacent capsid protein subunits within the hexameric lattice.[7][8] This binding stabilizes the capsid but also induces structural changes that are incompatible with the necessary flexibility required for proper uncoating and nuclear entry.[7][9] While lenacapavir-treated cores can still dock at the nuclear pore complex, their altered structure prevents their translocation into the nucleus.[7][9]
Late Stage Inhibition: Sabotaging Virion Assembly and Maturation
In the late stage of the HIV-1 lifecycle, lenacapavir interferes with the assembly and maturation of new viral particles. It disrupts the proper formation of the capsid core by affecting the proteolytic processing of the Gag polyprotein.[4] Lenacapavir's presence leads to the assembly of aberrant, non-infectious virions with malformed capsids.[4] It exerts opposing effects on the formation of pentamers and hexamers, the building blocks of the viral capsid, leading to improper lattice assembly.[4] This disruption of virion morphogenesis results in the production of particles that are unable to productively infect new cells.[4]
Quantitative Analysis of Lenacapavir's Potency
The antiviral activity of lenacapavir has been quantified across various cell types and against numerous HIV-1 isolates, consistently demonstrating exceptional potency. The half-maximal effective concentration (EC50) values are typically in the picomolar range, highlighting its profound inhibitory capacity.
| Cell Type / HIV-1 Isolate | Mean EC50 (pM) | Reference |
| MT-4 cells (HIV-1 infected) | 105 | [9] |
| Primary Human CD4+ T cells | 32 | [9] |
| Macrophages | 56 | [9] |
| HIV-2 Isolates | 885 | [9] |
| HIV-1 Clinical Isolates (various subtypes) | 20 - 160 | [9] |
Lenacapavir also maintains its potent activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs.[4]
| Resistant HIV-1 Strain | Fold Change in EC50 vs. Wild-Type | Reference |
| Q67H | 4.6 | [10] |
| M66I | >2000 | [10] |
Visualizing the Mechanism and Methodologies
To further illuminate the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 3. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 5. natap.org [natap.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
The HIV-1 Capsid: A Dynamic Core Orchestrating the Viral Lifecycle
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The human immunodeficiency virus type 1 (HIV-1) capsid is far more than a simple container for the viral genome. It is a highly dynamic and multifaceted molecular machine that plays a central, active role in the early stages of the viral lifecycle. From its release into the cytoplasm to the integration of the viral DNA into the host genome, the capsid core orchestrates a complex series of events, including cytoplasmic trafficking, reverse transcription, nuclear import, and uncoating. Its intricate interactions with a multitude of host cell factors, which can either aid or restrict infection, make it a critical determinant of viral infectivity. The precise regulation of the capsid's structural stability and its timely disassembly are paramount for successful replication, highlighting its emergence as a promising and validated target for a new class of antiretroviral therapeutics. This guide provides a detailed examination of the HIV-1 capsid's structure, its pivotal functions throughout the viral lifecycle, the experimental methodologies used to study it, and its significance in modern drug development.
Introduction: The Centrality of the Capsid Core
Upon fusion of the viral and host cell membranes, HIV-1 releases its conical capsid core into the cytoplasm.[1] This core is not merely a passive vessel but a sophisticated nanomachine responsible for protecting the viral genome and associated enzymes—reverse transcriptase (RT) and integrase (IN)—from cellular defenses.[2][3] The capsid mediates the journey from the cell periphery to the nucleus, acting as a scaffold for reverse transcription and engaging with host cell machinery to facilitate nuclear entry.[1][3] The structural integrity of the capsid is a finely tuned balancing act; it must be stable enough to protect its cargo and facilitate essential processes, yet labile enough to disassemble (uncoat) at the correct time and location to release the pre-integration complex (PIC) for integration into the host chromosome.[4][5] Both premature and overly delayed uncoating lead to abortive infections, underscoring the critical nature of this process.[6] This central role in multiple, indispensable stages of the viral lifecycle has positioned the capsid as a tractable and high-priority target for novel antiviral therapies.[7][8][9]
HIV-1 Capsid Architecture
Composition and Structure of the Capsid (CA) Protein
The fundamental building block of the capsid is the capsid protein (CA or p24). Each CA monomer is composed of two independently folded alpha-helical domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker.[10] These domains mediate distinct interactions that are crucial for the assembly of the larger capsid structure. The CTD contains a critical dimerization interface (involving helix 9) that connects adjacent CA monomers, forming the primary building blocks of the lattice.[5][8]
Assembly into the Fullerene Cone
The mature HIV-1 capsid is a remarkable example of protein engineering, forming a cone-shaped structure consistent with the geometric principles of a fullerene.[11] This structure is assembled from approximately 1,500 copies of the CA protein, which organize into around 250 hexamers and exactly 12 pentamers.[2][11][12] The hexagonal lattice of CA proteins forms the main body of the cone. The incorporation of 12 pentamers introduces the necessary curvature to create a closed shell, with seven pentamers typically located at the wider end and five at the narrow end.[11] This elegant architecture is not only structurally robust but also presents a complex surface that is crucial for interactions with various host factors.
The Capsid's Journey: Early Stages of Infection
The period following entry into the cytoplasm is a critical phase where the capsid navigates a complex cellular environment, performs its core functions, and ultimately disassembles.
Cytoplasmic Trafficking
After release into the cytoplasm, the HIV-1 core hijacks the host cell's cytoskeleton to traffic towards the nucleus.[13] This process involves interactions with microtubule-associated motor proteins, such as dynein and kinesin, which facilitate movement along microtubule networks.[12][13] The capsid surface directly engages with various adaptor proteins that mediate this transport, ensuring the efficient delivery of the viral replication machinery to the site of nuclear entry.[2]
The Uncoating Debate: A Spatiotemporally Regulated Process
Uncoating, the disassembly of the CA lattice, is an essential step that allows for the release of the newly synthesized viral DNA for nuclear import and integration.[6][14] However, the precise timing and location of this event have been a subject of intense debate. Three primary models have been proposed:
-
Cytoplasmic Uncoating: Early models suggested that uncoating occurs shortly after entry into the cytoplasm, releasing the reverse transcription complex (RTC).[6]
-
Uncoating at the Nuclear Pore: A prevailing model posits that the capsid remains largely intact until it reaches the Nuclear Pore Complex (NPC). Interactions with nucleoporins are thought to trigger or facilitate uncoating at the site of nuclear entry.[4]
-
Nuclear Uncoating: A growing body of evidence, supported by advanced imaging techniques, suggests that the intact or nearly intact capsid can traverse the NPC and that final uncoating occurs within the nucleus.[4][14][15][16] This model implies the capsid plays a direct role in nuclear transport and potentially in targeting integration sites.
Recent studies suggest uncoating may be a multistep process, beginning with the formation of small defects in the capsid lattice before the complete disassembly of the structure.[15][17]
// Uncoating Models trafficking -> model1 [dir=back, constraint=false, label="Early Disassembly"]; npc_docking -> model2 [label="Triggered by NUPs"]; nuclear_import -> model3 [label="Post-Import Disassembly"];
// Pathways to Integration model1 -> integration [style=dashed, label="PIC Trafficking"]; model2 -> integration [style=dashed, label="PIC Release at Pore"]; model3 -> integration [label="PIC Release in Nucleus"];
npc_docking -> nuclear_import [label="Intact/Remodeled Capsid"]; } } Caption: Competing models for the timing and location of HIV-1 capsid uncoating.
A Nanoscale Reactor for Reverse Transcription
The viral capsid functions as a nanoscale container, creating a protected environment that is essential for efficient reverse transcription.[18] The proper structure and stability of the capsid are required for the synthesis of double-stranded viral DNA from the RNA genome.[18][19] The process of reverse transcription itself appears to be mechanically linked to uncoating; the conversion of flexible single-stranded RNA into more rigid double-stranded DNA is thought to increase internal pressure, which may contribute to the eventual disassembly of the capsid.[19][20] Studies have shown that the small molecule inositol (B14025) hexakisphosphate (IP6) stabilizes the capsid and significantly enhances reverse transcription in vitro, further cementing the link between capsid integrity and this crucial enzymatic process.[19]
Nuclear Import: Breaching the Nuclear Envelope
As a lentivirus, HIV-1 has the remarkable ability to infect non-dividing cells, which requires it to actively transport its genetic material across the intact nuclear envelope.[10][21][22] The capsid is the key player in this process, mediating interactions with the Nuclear Pore Complex (NPC).
Interaction with the Nuclear Pore Complex (NPC)
The NPC is a large protein assembly that regulates molecular traffic into and out of the nucleus. While it was once thought that the HIV-1 capsid (~60 nm wide) was too large to pass through the NPC's central channel (~40-60 nm), recent evidence suggests that the pore can accommodate the intact or partially remodeled core.[16][21][22] The capsid interacts directly with several nucleoporins (NUPs), including NUP358 (RanBP2) on the cytoplasmic side, which is thought to mediate initial docking, and NUP153 on the nuclear side, which facilitates translocation into the nucleus.[2][12][16]
Key Host Factors in Nuclear Translocation
The journey to and through the NPC is orchestrated by specific interactions between the capsid surface and host proteins.
-
CPSF6 (Cleavage and Polyadenylation Specificity Factor 6): This host protein binds to a deep hydrophobic pocket formed by two adjacent CA monomers in the hexameric lattice.[12] CPSF6 is thought to guide the viral complex towards the nucleus and, once inside, to transcriptionally active regions of chromatin for integration.[23][24]
-
NUP153: This nuclear pore protein also binds to the same pocket as CPSF6 and is critical for the translocation of the capsid through the nuclear pore.[12][13]
-
Cyclophilin A (CypA): CypA binds to a specific loop on the exterior of the capsid. While not essential for all infections, this interaction can protect the virus from certain cellular restriction factors and influences the engagement of NUPs.[13]
-
TRIM5α: This is a restriction factor that can recognize the incoming HIV-1 capsid in the cytoplasm of some primate cells (but not effectively in humans), leading to premature uncoating and destruction of the viral core.[6][12]
// Interactions Capsid -> CypA [dir=both, label="Binds Exterior Loop", color="#34A853"]; Capsid -> NUP358 [label=" Docks at NPC", color="#4285F4"]; NUP358 -> NUP153 [style=invis]; // for layout Capsid -> NUP153 [label=" Translocates through NPC", color="#4285F4"]; Capsid -> CPSF6 [label=" Engages in Nucleus", color="#EA4335"]; Capsid -> PIC [style=dashed, label="Uncoating", color="#202124"]; } } Caption: Key host factor interactions with the HIV-1 capsid during nuclear import.
Quantitative Analysis of Capsid Dynamics
The stability of the capsid is a measurable property that is critical for infectivity. Various mutations, host factors, and small molecules can alter this stability, providing quantitative insights into the uncoating process.
Table 1: Effects of CA Mutations on Capsid Stability and Uncoating
| CA Mutation | Effect on Stability | Uncoating Rate | Phenotype Reference |
|---|---|---|---|
| E45A | Hyperstable (Increased) | Slower | 4.5-fold increase in half-life compared to wild-type.[25][26] |
| A92E | Similar to Wild-Type | Faster | Uncoats faster than wild-type in cells.[27] |
| N74D | Similar to Wild-Type | Slower | Uncoats slower than wild-type in cells.[27] |
| P90A | Destabilized (Decreased) | Faster | Disrupts CypA binding, leading to faster uncoating.[28] |
| W184A/M185A | Assembly Defective | N/A | Abolishes viral infectivity by preventing proper assembly.[5] |
Table 2: Effects of Host Factors and Small Molecules on Capsid Stability
| Molecule | Type | Effect on Capsid Stability | Mechanism/Interaction Reference |
|---|---|---|---|
| Cyclophilin A (CypA) | Host Factor | Stabilizing | Binds to exterior CA loop, modulating uncoating kinetics.[25][26] |
| IP6 (Inositol hexakisphosphate) | Host Metabolite | Strongly Stabilizing | Binds to a central pore in the CA hexamer, locking it in place.[19] |
| CPSF6 | Host Factor | Stabilizing | Binds to the inter-subunit NTD-CTD pocket.[29] |
| TRIM5α | Restriction Factor | Destabilizing | Binds to the capsid lattice, inducing premature disassembly.[12] |
| PF-3450074 (PF74) | Small Molecule Inhibitor | Dose-dependent | Can stabilize or destabilize depending on concentration; binds NTD-CTD pocket.[30] |
| Lenacapavir (GS-6207) | Small Molecule Inhibitor | Stabilizing | Binds NTD-CTD pocket, interfering with multiple lifecycle steps.[9][12] |
The Capsid as a Therapeutic Target
The essential, multifunctional nature of the capsid makes it an attractive target for antiretroviral therapy.[8][31] Unlike many existing drugs that target viral enzymes, capsid-targeting inhibitors can disrupt multiple stages of the viral lifecycle, including both early (uncoating, nuclear transport) and late (assembly, maturation) events.[5][7]
Mechanism of Capsid-Targeting Antivirals
The most promising capsid inhibitors, such as Lenacapavir (GS-6207) and PF74, bind to the same hydrophobic pocket at the interface between the NTD and CTD of adjacent CA subunits that is also used by host factors like CPSF6 and NUP153.[9][12][30] By occupying this site, these drugs can:
-
Interfere with Capsid Assembly: Disrupt the formation of a viable core during virion maturation.
-
Alter Capsid Stability: Over-stabilize the core, preventing timely uncoating and release of the viral DNA.
-
Block Host Factor Interactions: Prevent the engagement of essential host factors like CPSF6 and NUP153, thereby inhibiting nuclear import and integration targeting.[30]
Lenacapavir is the first FDA-approved capsid inhibitor, notable for its high potency and long-acting potential, validating the capsid as a clinical drug target.[9]
Table 3: Antiviral Activity of Key Capsid Inhibitors
| Inhibitor | Target Site | Primary Mechanism(s) of Action | EC50 Range |
|---|---|---|---|
| PF-3450074 (PF74) | NTD-CTD Pocket | Blocks nuclear entry; alters capsid stability | Micromolar (µM) range[7][30] |
| Lenacapavir (GS-6207) | NTD-CTD Pocket | Multimodal: Inhibits assembly, uncoating, and nuclear import | Picomolar (pM) range[9] |
| Bevirimat | Gag Cleavage Site | Maturation inhibitor; prevents CA release from Gag | Nanomolar (nM) range[5] |
Key Experimental Methodologies
Our understanding of the HIV capsid has been driven by a combination of structural, biochemical, and cellular imaging techniques.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has been instrumental in revealing the high-resolution structure of the assembled capsid.[32][33] This technique allows for the visualization of protein complexes in a near-native, frozen-hydrated state.[32][34]
Detailed Protocol for Cryo-EM of In Vitro Assembled CA Tubes:
-
Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into helical tubes in a high-salt buffer (e.g., 1M NaCl).[34]
-
Grid Preparation: A small volume (3-4 µL) of the CA tube solution is applied to a glow-discharged EM grid. To reduce the high salt concentration which creates background noise, a rapid dilution and back-side blotting method is often used.[34][35] The grid is then plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous (non-crystalline) ice.[32][36]
-
Data Collection: The frozen grid is loaded into a transmission electron microscope operating at cryogenic temperatures (liquid nitrogen). Images are collected under low-dose conditions to minimize radiation damage to the sample.[32][34]
-
Image Processing: Digital micrographs are processed to correct for specimen drift and beam-induced motion. Individual tube segments are selected from the images.
-
3D Reconstruction: Using a method like Iterative Helical Real-Space Reconstruction (IHRSR), the 2D projection images of the helical tubes are used to computationally reconstruct a 3D density map of the CA lattice.[32][34][36] This involves determining the helical symmetry parameters and averaging thousands of segments to achieve high resolution.[35]
-
Model Building: An atomic model of the CA protein is then fitted into the 3D density map to visualize the precise arrangement and interactions of the CA monomers within the lattice.
Live-Cell Imaging for Tracking Capsid Dynamics
Single-particle imaging techniques are used to visualize the fate of individual viral cores in living cells.[14][17]
Detailed Protocol for Single-Virus Tracking:
-
Virus Labeling: Viruses are fluorescently labeled. This can be achieved by incorporating fluorescent proteins (e.g., GFP) into viral proteins like Gag or by using unnatural amino acids to directly label the CA protein itself.[17] A second, fluid-phase fluorescent marker can also be incorporated inside the core to report on the loss of capsid integrity.[15][17]
-
Cell Culture and Infection: Target cells (e.g., HeLa or THP-1 macrophage lines) are plated on glass-bottom dishes suitable for high-resolution microscopy.[15] Cells are then infected with the labeled virus.
-
Microscopy: Live-cell imaging is performed using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy or spinning-disk confocal microscopy. Images are acquired over several hours post-infection.[14]
-
Data Analysis: Sophisticated tracking software is used to follow individual fluorescent spots (viral particles) over time. The loss of the CA-associated fluorescent signal is interpreted as uncoating, while the loss of the internal fluid-phase marker indicates a breach in the capsid lattice.[17] The timing and cellular location (cytoplasm, nuclear pore, nucleus) of these events are quantified for many individual viruses to build a kinetic model of the uncoating process.
In Vitro Capsid Stability Assays
Biochemical assays provide a quantitative measure of the intrinsic stability of the capsid core and how it is affected by various molecules.
Detailed Protocol for the In Vitro CA-NC Complex Stability Assay:
-
Complex Assembly: Recombinant HIV-1 CA-Nucleocapsid (CA-NC) fusion proteins are assembled in vitro into structures that mimic the native viral core.[29]
-
Incubation: The assembled CA-NC complexes are incubated under specific buffer conditions. To test for stabilizing agents, a destabilizing buffer is used. To test for destabilizing agents, a stabilizing buffer is used. The agent (e.g., a purified host protein or a small molecule inhibitor) is added to the incubation mix.[29]
-
Separation of Assembled vs. Disassembled CA: After incubation for a set time, the reaction mixture is layered onto a sucrose (B13894) cushion (e.g., 70% sucrose).[29]
-
Ultracentrifugation: The sample is subjected to high-speed ultracentrifugation. Intact, assembled CA-NC complexes are dense and will pellet through the sucrose cushion, while disassembled, soluble CA-NC proteins will remain in the upper layers.
-
Quantification: The amount of CA protein in the pellet is quantified, typically by Western blotting or ELISA. This amount is compared to a control sample incubated without the agent to determine the degree of stabilization or destabilization.[29]
Conclusion and Future Directions
The HIV-1 capsid has transitioned from being viewed as a simple structural shell to a key orchestrator of the viral lifecycle. Its multifaceted roles in reverse transcription, cellular trafficking, and nuclear import, all governed by the precise regulation of its stability and its interactions with host factors, are now well-established. The success of the first-in-class capsid inhibitor, Lenacapavir, has firmly validated the capsid as a powerful therapeutic target.
Future research will continue to unravel the precise molecular choreography of uncoating, particularly the events occurring at and within the nuclear pore. Advanced imaging techniques will provide even greater spatiotemporal resolution of the capsid's journey. Furthermore, a deeper understanding of the interplay between the capsid and the host cell's innate immune sensors will open new avenues for therapeutic intervention. The continued exploration of the capsid's biology will undoubtedly fuel the development of the next generation of potent, broad-spectrum, and resistance-evading antiretroviral drugs.
References
- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting HIV-1 uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention | PLOS Pathogens [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. HIV-1 requires capsid remodelling at the nuclear pore for nuclear entry and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assembly and Architecture of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Capsid in HIV-1 Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into HIV uncoating from single-particle imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nuclear Import of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] The HIV-1 capsid serves as a nanoscale reaction vessel for reverse transcription | Semantic Scholar [semanticscholar.org]
- 19. The HIV-1 capsid and reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Capsid of HIV-1 behaves like cell’s cargo receptor to enter the nucleus | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Capsid-host interactions for HIV-1 ingress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 27. journals.asm.org [journals.asm.org]
- 28. TRIMs attack: TRIM34 and TRIM5alpha work together to block HIV-1 infection | Fred Hutchinson Cancer Center [fredhutch.org]
- 29. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibitors of the HIV-1 capsid, a target of opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structure of HIV-1 capsid assemblies by cryo-electron microscopy and iterative helical real-space reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 35. google.com [google.com]
- 36. researchgate.net [researchgate.net]
The Structural Biology of the HIV-1 Capsid: A Technical Guide
An In-depth Examination of the Core Component of the Human Immunodeficiency Virus Type 1
This technical guide provides a comprehensive overview of the structural biology of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). It is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 and the development of novel antiretroviral therapies. This document details the hierarchical structure of the capsid, its critical roles throughout the viral lifecycle, its complex interactions with host cell machinery, and its emergence as a key therapeutic target.
Introduction: The Central Role of the HIV-1 Capsid
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, forming the viral core. Far from being a passive container, the capsid is a dynamic and multifunctional machine critical for multiple stages of the viral life cycle.[1][2] Following viral entry into a host cell, the capsid protects its contents from cellular defense mechanisms, facilitates reverse transcription, and orchestrates the trafficking of the viral pre-integration complex (PIC) towards and into the nucleus.[1][3] Its precisely timed disassembly, a process known as uncoating, is crucial for the successful integration of the viral DNA into the host genome.[4] Given its central role, the capsid has become a high-priority target for a new class of antiretroviral drugs.
The Architecture of the HIV-1 Capsid
The intricate structure of the HIV-1 capsid is built upon a hierarchical assembly of a single protein, the capsid protein (CA). This assembly process begins with the cleavage of the Gag polyprotein precursor and culminates in the formation of a distinctive fullerene cone.
The CA Monomer: The Fundamental Building Block
The basic component of the capsid is the 25.6 kDa CA monomer, a highly conserved protein composed of two distinct alpha-helical domains connected by a flexible linker.[5][6]
-
N-Terminal Domain (NTD): Comprising residues 1-145, the NTD consists of seven α-helices and a crucial β-hairpin.[5] This domain is primarily responsible for forming the stable hexameric and pentameric rings that constitute the flat lattice of the capsid.[7] The NTD also contains the binding site for the host protein Cyclophilin A (CypA).[5]
-
C-Terminal Domain (CTD): Encompassing residues 150-231, the CTD is made up of four α-helices.[5] The primary function of the CTD is to form homodimers that connect adjacent hexamers, mediating the curvature of the capsid shell.[8]
CA Oligomerization: Hexamers and Pentamers
CA monomers assemble into two critical oligomeric forms: hexamers and pentamers. The mature capsid is predominantly a hexagonal lattice composed of approximately 250 CA hexamers.[1][9] These hexamers form a stable, planar surface. To achieve the necessary curvature and closure of the conical structure, precisely 12 CA pentamers are incorporated into the lattice, typically seven at the wide end and five at the narrow end.[9][10] This arrangement follows the principles of fullerene geometry.[10]
The Mature Capsid: A Fullerene Cone
The final assembled structure is a cone-shaped shell, or "fullerene cone," approximately 110-120 nm in length and 50-60 nm in diameter at its widest point.[9][11][12] This cone encloses the viral ribonucleoprotein complex, which includes two copies of the viral RNA genome and the enzymes reverse transcriptase (RT) and integrase (IN).[1] The surface of the capsid lattice features pores that are selectively permeable, allowing the influx of nucleotides required for reverse transcription while shielding the viral contents from cytosolic sensors and restriction factors.[13]
Capsid Function in the HIV-1 Lifecycle
The capsid plays a pivotal and dynamic role from the moment of cell entry until the integration of the viral genome.
-
Cytoplasmic Trafficking : After fusion with the host cell membrane, the capsid core is released into the cytoplasm. It then hijacks the host cell's cytoskeleton, particularly the microtubule network, to travel towards the nucleus.[3] This process involves interactions with motor proteins and their adaptors.[3]
-
Nuclear Import : The intact HIV-1 capsid, despite its size, is transported through the nuclear pore complex (NPC).[9] This remarkable feat is mediated by direct interactions between the CA protein lattice and specific nucleoporins (NUPs), such as NUP153 and NUP358.[1][14]
-
Uncoating : Uncoating, the disassembly of the capsid, is a finely tuned process that is thought to occur at or within the nuclear pore, or even inside the nucleoplasm.[11][15] Premature uncoating in the cytoplasm leads to the degradation of the viral genome, while delayed uncoating can prevent successful integration. The process appears to be a multistep event, beginning with the formation of defects in the capsid lattice followed by a more global disassembly.[15][16] Reverse transcription itself may contribute to capsid destabilization.[4]
Interactions with Host Cellular Factors
The capsid's journey through the cell is a complex interplay of interactions with a multitude of host proteins, which can either aid or inhibit infection.
Pro-viral Host Factors
Several cellular proteins are co-opted by HIV-1 to facilitate its replication cycle.
-
Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): This nuclear protein binds directly to a hydrophobic pocket formed at the interface of two CA monomers within the hexameric lattice.[17] This interaction is crucial for nuclear import and for guiding the pre-integration complex to transcriptionally active regions of chromatin for integration.[17][18]
-
Nucleoporin 153 (NUP153): A key component of the nuclear pore's nuclear basket, NUP153 interacts with the incoming capsid via its C-terminal domain, playing a vital role in docking the capsid at the NPC and facilitating its translocation into the nucleus.[1][19]
-
Cyclophilin A (CypA): This cellular enzyme is incorporated into HIV-1 virions and binds to a specific loop on the CA NTD.[20] CypA's role is complex; it can regulate capsid stability and shield the capsid from recognition by certain host restriction factors.[20][21]
Restriction Factors
Host cells have evolved antiviral proteins that target the HIV-1 capsid to block infection.
-
TRIM5α (Tripartite Motif-Containing Protein 5α): This protein acts as a pattern recognition receptor that identifies the assembled CA lattice.[6][22] In many non-human primates, TRIM5α potently restricts HIV-1 by binding to the capsid surface, promoting premature uncoating and triggering an innate immune response.[6][23] Human TRIM5α has only a weak effect on HIV-1, a key factor that allowed the virus to cross the species barrier.[1]
The Capsid as a Therapeutic Target
The essential and multifunctional nature of the CA protein makes it an attractive target for antiretroviral therapy. Unlike traditional enzyme inhibitors, capsid-targeting drugs can interfere with multiple steps of the viral lifecycle, including assembly, trafficking, and uncoating.
Small-molecule inhibitors have been developed that bind to specific pockets on the CA protein.[19] One prominent example is Lenacapavir (GS-6207), a first-in-class, long-acting capsid inhibitor.[3] Lenacapavir binds to the same hydrophobic pocket at the NTD-CTD interface that is used by host factors like CPSF6.[17] By doing so, it disrupts capsid stability and interferes with both capsid assembly during virion maturation and the events following infection, such as nuclear import.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the HIV-1 capsid and its interactions.
Table 1: Stoichiometry and Dimensions of the HIV-1 Capsid
| Parameter | Value | Reference(s) |
| CA Monomers per Mature Capsid | ~1,200 - 1,500 | [2][9][16][24] |
| CA Hexamers per Capsid | ~250 | [1][9] |
| CA Pentamers per Capsid | 12 (fixed) | [1] |
| Gag Proteins per Immature Virion | ~2,500 - 5,000 | [7][20][24] |
| Mature Capsid Length | ~110 - 120 nm | [9][11][12] |
| Mature Capsid Width (broad end) | ~50 - 60 nm | [9][11][12] |
| Nuclear Pore Complex (NPC) Diameter | ~60 nm (in native conditions) | [12] |
Table 2: Binding Affinities of Host Factors to HIV-1 CA
| Interacting Partner | CA Form | Method | Dissociation Constant (Kd) | Reference(s) |
| CPSF6313–327 peptide | CA NTD | ITC | 362 - 730 µM | [15][25] |
| CPSF6 peptide | CA Hexamer | FP | 83 µM | [5] |
| NUP153 C-terminal fragment | CA Hexamer | Varies | ~50 - 500 µM | [18] |
| rhTRIM5α (PRY/SPRY domain) | CA Assemblies | Various | Weak affinity to hexamers; requires assembled lattice for avid binding | [1][16] |
(Note: ITC = Isothermal Titration Calorimetry; FP = Fluorescence Polarization. Binding affinities can vary significantly based on the experimental technique and the specific protein constructs used.)
Key Experimental Protocols
The structural and functional understanding of the HIV-1 capsid has been advanced by several key experimental techniques. Detailed methodologies are outlined below.
Cryo-Electron Microscopy (Cryo-EM) of CA Assemblies
Cryo-EM is a powerful technique for determining the structure of large macromolecular assemblies like the HIV-1 capsid in a near-native state.
Methodology:
-
Protein Expression and Purification:
-
Recombinant HIV-1 CA protein is typically overexpressed in E. coli.
-
Purification is achieved through a series of chromatography steps (e.g., ion exchange, size exclusion) or via a function-based method that exploits the protein's ability to polymerize and depolymerize.[26]
-
-
In Vitro Assembly:
-
Purified CA protein is induced to assemble into tubular or conical structures. This is often achieved by incubating the protein (e.g., at 2 mg/ml) in a high-salt assembly buffer (e.g., 1 M NaCl, 50 mM Tris-HCl, pH 8.0) at 37°C for 1 hour.[27]
-
-
Specimen Preparation (Vitrification):
-
A small volume (3-4 µL) of the CA assembly solution is applied to a glow-discharged EM grid (e.g., a holey carbon grid).
-
To manage the high salt concentration which can interfere with imaging, a rapid dilution and back-side blotting method may be used to transiently reduce the salt just before freezing.
-
The grid is blotted to create a thin film and then rapidly plunged into liquid ethane, which vitrifies the sample, preserving its hydrated, native structure.
-
-
Data Collection:
-
The vitrified grid is transferred to a cryo-electron microscope.
-
Images are collected at liquid nitrogen temperature under low-dose conditions to minimize radiation damage. Data is typically recorded on a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
For helical assemblies (tubes), a method like Iterative Helical Real-Space Reconstruction (IHRSR) is used.
-
Micrographs are corrected for motion.
-
Helical segments are selected from the images.
-
A 3D density map is generated by aligning and averaging thousands of these segments, applying helical symmetry.
-
The final map can be used for molecular docking of atomic models of the CA domains to build a pseudo-atomic model of the assembly.[27]
-
X-ray Crystallography of CA Hexamers
X-ray crystallography provides atomic-resolution details of the CA protein and its oligomeric states.
Methodology:
-
Protein Engineering and Preparation:
-
To obtain stable, soluble hexamers suitable for crystallization, CA proteins are often engineered with intermolecular disulfide crosslinks at the NTD-NTD interface.[28]
-
The engineered protein is expressed and purified to high homogeneity.
-
-
Crystallization:
-
The purified, concentrated protein is screened against a wide range of crystallization conditions (buffers, precipitants, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Once initial crystals are obtained, conditions are optimized to produce large, well-diffracting single crystals.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded.[29]
-
-
Structure Determination and Refinement:
-
The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The phase problem is solved using methods like molecular replacement, using a previously known structure of a CA domain as a search model.
-
An initial atomic model is built into the resulting electron density map.
-
The model is iteratively refined against the experimental data to improve its fit and geometry, resulting in a final, high-resolution atomic structure.[30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy of CA
NMR spectroscopy is used to study the structure and dynamics of the CA protein in solution, providing insights into its flexibility and interactions.
Methodology:
-
Isotope Labeling and Sample Preparation:
-
For structural studies of the ~26 kDa CA protein, uniform isotopic labeling (with 13C and 15N) is required. This is achieved by expressing the protein in E. coli grown in minimal media containing 15N-ammonium chloride and 13C-glucose as the sole nitrogen and carbon sources.
-
To study dynamics or larger complexes, perdeuteration (2H labeling) may also be employed.
-
The purified protein is concentrated to 0.3-0.5 mM in a suitable NMR buffer (e.g., 25 mM sodium acetate, pH 5.5, 25 mM NaCl) in H₂O with 10% D₂O.[22][31] The sample must remain stable for the duration of the experiments (often a week or more).[22]
-
-
Data Acquisition:
-
A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer.
-
For resonance assignment, experiments like HNCA, HNCACB, CBCA(CO)NH are used to link backbone atom frequencies for each residue.
-
Structural restraints are obtained from Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC), which provide through-space distance information between protons.
-
-
Resonance Assignment and Structure Calculation:
-
The collected spectra are processed, and the individual resonance signals are assigned to specific atoms in the protein sequence.[21]
-
The list of NOE-derived distance restraints, along with other experimental data like residual dipolar couplings (RDCs), are used as input for structure calculation programs (e.g., Xplor-NIH).
-
These programs use simulated annealing protocols to calculate an ensemble of structures that are consistent with the experimental data, yielding a high-resolution model of the protein in solution.[21]
-
References
- 1. Structural insight into HIV-1 capsid recognition by rhesus TRIM5α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the HIV Capsid Binding Site of Nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Three-Fold Axis of the HIV-1 Capsid Lattice Is the Species-Specific Binding Interface for TRIM5α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. MAS NMR of HIV-1 Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURE AND STOICHIOMETRY OF TEMPLATE-DIRECTED RECOMBINANT HIV-1 GAG PARTICLES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stoichiometry of Gag protein in HIV-1 | Semantic Scholar [semanticscholar.org]
- 9. Cone-shaped HIV-1 capsids are transported through intact nuclear pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 capsid shape, orientation, and entropic elasticity regulate translocation into the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capsid of HIV-1 behaves like cell’s cargo receptor to enter the nucleus | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Restriction of HIV-1 and retroviruses by TRIM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. pnas.org [pnas.org]
- 19. journals.asm.org [journals.asm.org]
- 20. garcialab.berkeley.edu [garcialab.berkeley.edu]
- 21. Structure and Dynamics of Full Length HIV-1 Capsid Protein in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nmr-bio.com [nmr-bio.com]
- 23. journals.asm.org [journals.asm.org]
- 24. The stoichiometry of Gag protein in HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Capsid-CPSF6 Interaction Is Dispensable for HIV-1 Replication in Primary Cells but Is Selected during Virus Passage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Large-Scale Functional Purification of Recombinant HIV-1 Capsid | PLOS One [journals.plos.org]
- 27. Tubular Crystals and Helical Arrays: Structural Determination of HIV-1 Capsid Assemblies Using Iterative Helical Real-Space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. X-ray Structures of the Hexameric Building Block of the HIV Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure of a monomeric mutant of the HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir's Bridge: An In-depth Technical Guide to its Binding Site on the HIV-1 Capsid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Lenacapavir (B1654289) (LEN), a first-in-class HIV-1 capsid inhibitor, on the viral capsid. We will delve into the molecular interactions, quantitative binding data, the impact of resistance mutations, and the experimental methodologies used to elucidate these critical details.
The Lenacapavir Binding Site: A Novel Antiviral Target
Lenacapavir represents a paradigm shift in antiretroviral therapy by targeting the HIV-1 capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle.[1][2] Unlike traditional antiretrovirals that target viral enzymes, lenacapavir disrupts the function of the capsid, a protein shell that encases the viral genome.[2][3]
The binding site of lenacapavir is located at a strategic interface between two adjacent capsid protein subunits within the CA hexamer, the building block of the conical capsid.[4][5] This "FG-binding pocket" is a hydrophobic pocket formed by the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of a neighboring monomer.[6][7] By binding to this site, lenacapavir stabilizes the capsid lattice, leading to premature capsid disassembly and preventing the viral genetic material from reaching the nucleus of the host cell.[6][8] This unique mechanism of action allows lenacapavir to interfere with multiple steps of the HIV-1 life cycle, including nuclear transport, virus assembly and release, and proper capsid core formation.[3][4]
Quantitative Analysis of Lenacapavir Binding and Potency
The interaction of lenacapavir with the HIV-1 capsid has been extensively characterized using various biophysical and virological assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of Lenacapavir (EC50)
| Cell Type/Virus Strain | EC50 (Concentration) | Reference(s) |
| HIV-1 infected MT-4 cells | 105 pM | [1][3][4] |
| Primary human CD4+ T cells | 32 pM | [1][4][5] |
| Macrophages | 56 pM | [1][4][5] |
| HIV-1 Clinical Isolates (Subtypes A, A1, AE, AG, B, BF, C, D, G, H) | 0.15 - 0.36 nM (mean 0.24 nM) | [1][4] |
| HIV-2 Isolates | 885 pM | [1][4][5] |
Table 2: Lenacapavir Binding Kinetics to HIV-1 CA Hexamers (Surface Plasmon Resonance)
| Parameter | Wild-Type CA | CA with Q67H Mutation | CA with N74D Mutation | Reference(s) |
| KD (Equilibrium Dissociation Constant) | ~200 pM (for hexamers), ~2 nM (for monomers) | 5-fold reduction in affinity | 20-fold reduction in affinity | [2][8] |
| kon (Association Rate Constant) | 6.5 x 10^4 M⁻¹s⁻¹ | Similar to Wild-Type | ~2-fold decrease | [8][9] |
| koff (Dissociation Rate Constant) | 1.4 x 10^-5 s⁻¹ | ~5-fold increase | ~10-fold increase | [8][9] |
Table 3: Impact of Resistance-Associated Mutations (RAMs) on Lenacapavir Susceptibility
| Mutation | Fold Change in EC50 | Reference(s) |
| Q67H | 4.6 - 6 | [8][10] |
| N74D | >1000 | [8] |
| Q67H/N74D | >1000 | [8] |
| M66I | >2000 - >3200 | [7][10] |
| L56V | 72 | [11] |
| N57H | 4890 | [11] |
| N73D (in HIV-2) | 30 | [12] |
Experimental Protocols
The characterization of the lenacapavir binding site and its interactions has been made possible through a combination of advanced experimental techniques. Below are outlines of the key methodologies.
Structural Biology Techniques
X-Ray Crystallography:
-
Objective: To determine the high-resolution three-dimensional structure of lenacapavir in complex with the HIV-1 CA hexamer.
-
Methodology:
-
Protein Expression and Purification: The HIV-1 capsid protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Hexamer Stabilization: Disulfide bonds are often introduced to stabilize the CA hexamers for crystallization.
-
Crystallization: The purified CA hexamers are co-crystallized with lenacapavir.
-
Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[13] A DCM solvate form of the methanesulfonic acid salt of lenacapavir has been used to obtain single crystals for X-ray diffraction.[14]
-
Cryo-Electron Microscopy (Cryo-EM):
-
Objective: To visualize the structure of the HIV-1 capsid lattice in the presence of lenacapavir.
-
Methodology:
-
Sample Preparation: Purified HIV-1 CA is assembled into capsid-like particles (CLPs) in the presence of inositol (B14025) hexakisphosphate (IP6) and lenacapavir.[15]
-
Vitrification: The sample is rapidly frozen in liquid ethane (B1197151) to preserve its native structure.
-
Data Acquisition: The frozen sample is imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.[16]
-
Biophysical and Virological Assays
Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of lenacapavir to the HIV-1 capsid protein.
-
Methodology:
-
Immobilization: Purified HIV-1 CA (either monomeric or stabilized hexamers) is immobilized on a sensor chip.
-
Analyte Injection: A solution of lenacapavir at various concentrations is flowed over the sensor surface.
-
Detection: The binding of lenacapavir to the immobilized CA is detected in real-time as a change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[8][17]
-
In Vitro Antiviral Assays:
-
Objective: To determine the potency of lenacapavir (EC50) in inhibiting HIV-1 replication in cell culture.
-
Methodology (Single-Cycle Infectivity Assay):
-
Cell Culture: Target cells (e.g., MT-4, TZM-bl) are seeded in microplates.
-
Drug Treatment: Cells are pre-incubated with a range of lenacapavir concentrations.
-
Infection: Cells are infected with a reporter virus (e.g., expressing luciferase or GFP) that is capable of only a single round of infection.
-
Readout: After a set incubation period (e.g., 48 hours), the reporter gene expression is measured.
-
Data Analysis: The dose-response curve is plotted to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.[18][19]
-
Site-Directed Mutagenesis:
-
Objective: To introduce specific mutations into the HIV-1 capsid gene to study their impact on lenacapavir resistance.
-
Methodology:
-
Plasmid Template: A plasmid containing the HIV-1 proviral DNA is used as a template.
-
Mutagenesis: A site-directed mutagenesis kit (e.g., QuikChange II XL) is used with specific primers to introduce the desired mutations into the capsid coding sequence.[8][12]
-
Virus Production: The mutated plasmids are transfected into producer cells (e.g., HEK293T) to generate mutant viruses.
-
Phenotypic Analysis: The resulting mutant viruses are then tested in antiviral assays to determine their susceptibility to lenacapavir.[12]
-
Visualizing the Mechanism and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: HIV-1 lifecycle and stages inhibited by Lenacapavir.
Caption: Experimental workflow for determining Lenacapavir resistance.
Caption: Lenacapavir binding at the CA hexamer interface.
Conclusion
Lenacapavir's unique mechanism of action, targeting a highly conserved binding site on the HIV-1 capsid, represents a significant advancement in the fight against HIV. Its high potency and long-acting formulation offer new hope for treatment-experienced patients and for pre-exposure prophylaxis. A thorough understanding of its binding site, the quantitative aspects of its interaction, and the mechanisms of resistance are crucial for the development of next-generation capsid inhibitors and for optimizing its clinical use. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other novel antiretroviral agents.
References
- 1. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 2. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Delineating Structural Functionalities of Lenacapavir Amenable to Modifications for Targeting Emerging Drug-Resistant HIV‑1 Capsid Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 11. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. croiconference.org [croiconference.org]
- 13. rcsb.org [rcsb.org]
- 14. US20190084963A1 - Solid Forms Of an HIV Capsid Inhibitor - Google Patents [patents.google.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of HIV Capsid Modulator Lenacapavir on Viral Uncoating
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the first-in-class HIV capsid inhibitor, Lenacapavir (B1654289) (LEN), with a specific focus on its impact on viral uncoating. Lenacapavir, serving here as our archetypal "HIV capsid modulator 1," exhibits a unique, multi-stage mechanism that disrupts the function of the HIV-1 capsid protein (CA) at several points in the viral lifecycle.[1][2][3][4][5] This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the modulator's effects on the viral capsid.
Introduction to the HIV-1 Capsid and Uncoating
The HIV-1 capsid is a conical protein shell composed of approximately 1,200 CA protein monomers, which assemble into roughly 250 hexamers and 12 pentamers.[6] This structure encases the viral RNA genome and essential enzymes, such as reverse transcriptase and integrase. The capsid is a critical player in the early stages of infection, protecting its contents from cellular defense mechanisms and trafficking the viral genome to the nucleus of the host cell.[7][8]
"Uncoating" is the process of capsid disassembly, which is essential for the release of the viral genome to initiate reverse transcription and subsequent integration into the host DNA.[9][10] This process is finely tuned; premature uncoating can lead to the degradation of the viral contents, while a failure to uncoat at the appropriate time and place can prevent nuclear entry and integration.[11] The inherent metastability of the capsid is therefore crucial for successful infection, making it a prime target for antiviral therapy.[7]
Mechanism of Action of Lenacapavir
Lenacapavir binds to a hydrophobic pocket formed at the interface of two adjacent CA monomers within a hexamer.[2][6] This binding has a dual and seemingly paradoxical effect: it hyperstabilizes the capsid lattice while simultaneously inducing brittleness and promoting premature capsid rupture.[11][12][13] This "lethal hyperstabilisation" is a key aspect of its potent antiviral activity.[7][14]
The modulator's impact can be summarized in the following key points:
-
Lattice Hyperstabilization: By binding to CA hexamers, Lenacapavir strengthens the interactions between CA subunits, making the overall lattice more rigid and resistant to disassembly.[2][13]
-
Premature Capsid Rupture: Despite increasing lattice stability, Lenacapavir treatment leads to the formation of breaks or defects in the capsid, often at the narrow end of the cone.[12][15][16] This disrupts the integrity of the core and leads to a loss of compartmentalization, exposing the viral genome prematurely.[7][11]
-
Inhibition of Nuclear Import: Lenacapavir-altered capsids, even if broken, can still dock at the nuclear pore complex (NPC).[12][15][17] However, the increased rigidity and altered structure prevent their successful translocation into the nucleus, effectively blocking this critical step of infection.[12][13][17]
-
Disruption of Capsid Assembly: In the late stages of the viral lifecycle, Lenacapavir interferes with the proper assembly of new capsids, leading to the formation of malformed, non-infectious virions.[2][6][8][11]
The following diagram illustrates the multi-stage inhibition mechanism of Lenacapavir.
Caption: Multi-stage inhibition of the HIV-1 lifecycle by Lenacapavir.
Quantitative Data on Lenacapavir's Activity
Lenacapavir is a highly potent inhibitor of HIV-1 replication. Its efficacy has been quantified in various assays, demonstrating activity at picomolar to low-nanomolar concentrations.
| Parameter | Cell Type / Condition | Value | Reference |
| Antiviral Activity (EC50) | |||
| HIV-1 Replication | MT-4 cells | 110 pM | [6] |
| HIV-1 Maturation Inhibition | Cell culture assays | ~60 pM | [18] |
| HIV-2 Activity | MAGIC-5A cells | Low-nanomolar (11-14x less potent than vs HIV-1) | [19][20] |
| Functional Inhibition | |||
| Nuclear Import Block | Hela-based cells | 5 nM (complete block) | [21] |
| Reverse Transcription Inhibition | Hela-based cells | 50 nM (full inhibition) | [21] |
| Clinical Trial Data (CAPELLA) | |||
| Viral Load Reduction | Heavily treatment-experienced patients | >88% of patients achieved >0.5 log10 reduction vs 17% on placebo | [4] |
| Virologic Suppression (<50 copies/mL) | Heavily treatment-experienced patients | 73% at Week 26 | [4] |
| Capsid Integrity & Stability | |||
| Capsid Rupture Induction | In vitro assay with 500 nM LEN | Induces capsid opening but prevents CA subunit loss | [7] |
| Lattice Stabilization | In vitro assay with 50 nM LEN | Sufficient to prevent CA lattice disassembly | [7] |
Key Experimental Protocols
The effects of Lenacapavir on capsid uncoating and stability are studied using specialized biochemical and imaging assays.
This assay measures the rate of capsid disassembly by quantifying the release of the CA (p24) protein from purified viral cores.[9][10][22][23]
Methodology:
-
Isolation of HIV-1 Cores:
-
Produce HIV-1 particles by transfecting 293T cells with a proviral DNA clone.
-
Concentrate virions from the cell culture supernatant by ultracentrifugation through a sucrose (B13894) cushion.
-
Isolate viral cores by treating the concentrated virions with a mild detergent (e.g., 1% Triton X-100) and sedimenting them through a sucrose density gradient. Intact cores sediment to a characteristic density.[10][22]
-
-
Uncoating Reaction:
-
Dilute the purified cores in a suitable buffer.
-
Incubate samples at 37°C for various time points to allow for spontaneous uncoating. A zero-minute sample is kept on ice as a baseline.[23] The test compound (Lenacapavir) is added to the reaction mixture.
-
-
Separation of Soluble and Core-Associated CA:
-
After incubation, stop the reaction by placing the tubes on ice.
-
Separate the intact cores (pellet) from the dissociated, soluble CA (supernatant) by ultracentrifugation.[23]
-
-
Quantification:
The following diagram outlines the workflow for the in vitro uncoating assay.
Caption: Experimental workflow for the in vitro HIV-1 uncoating assay.
This advanced technique allows for the real-time observation of individual capsids, simultaneously measuring the persistence of the capsid lattice and the release of its internal contents.[7][11][14]
Methodology:
-
Virus Labeling:
-
Produce HIV-1 particles containing fluorescent markers. This is often achieved using a proviral construct with an internal green fluorescent protein (GFP) that is released during maturation and serves as a soluble content marker.[14]
-
The capsid lattice itself can be labeled by co-packaging a fluorescently tagged Cyclophilin A (CypA), a host protein that binds specifically to the CA lattice.[7][24]
-
-
Immobilization and Imaging:
-
Immobilize the dual-labeled virions on a glass surface for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Permeabilize the viral membrane to allow access of molecules like Lenacapavir to the capsid.
-
-
Data Acquisition:
-
Acquire time-lapse images of individual particles. The loss of the internal GFP signal indicates a breach in capsid integrity (rupture), while the loss of the CypA signal indicates the disassembly of the CA lattice.[7]
-
-
Analysis:
-
Analyze the fluorescence intensity traces for each signal over time for hundreds of individual particles to determine the kinetics of content release and lattice disassembly.
-
This method has been instrumental in demonstrating that Lenacapavir induces rapid loss of the internal content marker (capsid rupture) while the lattice-bound marker persists for a longer duration (lattice stabilization).[7]
Conclusion
This compound, exemplified by Lenacapavir, represents a novel class of antiretroviral agents with a complex and potent mechanism of action. By binding to the viral capsid, it induces a state of "lethal hyperstabilization," leading to premature core rupture and preventing the successful nuclear import of the viral pre-integration complex.[7][11] This multi-stage inhibition, which also includes disruption of late-stage capsid assembly, makes it a powerful tool against HIV-1, including multi-drug resistant strains.[4] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and further investigating the intricate interplay between capsid modulators and the finely tuned process of viral uncoating.
References
- 1. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gilead.com [gilead.com]
- 4. Gilead's Investigational Lenacapavir Demonstrates Sustained Long-Acting Efficacy Through Week 26 in Data Presented at CROI [natap.org]
- 5. gilead.com [gilead.com]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 7. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Cell-Free Assays for HIV-1 Uncoating | Springer Nature Experiments [experiments.springernature.com]
- 10. Video: In vitro Uncoating of HIV-1 Cores [jove.com]
- 11. Research reveals how lenacapavir pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenacapavir-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Uncoating of HIV-1 Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Time-Resolved Imaging of Single HIV-1 Uncoating In Vitro and in Living Cells | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to the HIV-1 Capsid Assembly and Disassembly Process
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes, playing a crucial role throughout the early stages of infection. Its assembly upon viral maturation and subsequent disassembly (uncoating) within the host cell are exquisitely regulated processes, fundamental for successful reverse transcription, trafficking, nuclear import, and integration. This guide provides a comprehensive technical overview of the HIV-1 capsid's lifecycle, detailing the molecular choreography of its assembly and disassembly, the critical interactions with host cell factors, and the experimental methodologies used to elucidate these complex events. Quantitative data on capsid composition, stability, and protein-protein interactions are summarized, and key experimental protocols are described to facilitate further research and the development of novel capsid-targeting antiretroviral therapies.
Introduction
Following the fusion of the viral and cellular membranes, the HIV-1 core is released into the cytoplasm of the host cell. This core is composed of a fullerene cone-like capsid, a lattice of capsid protein (CA) hexamers and pentamers, which protects the viral ribonucleoprotein complex. The structural integrity of the capsid is paramount; it must be stable enough to traverse the cytoplasm and shield its contents from host defense mechanisms, yet sufficiently labile to disassemble at the appropriate time and location to release the viral genome for integration. This delicate balance between stability and instability is modulated by a complex interplay of intrinsic capsid dynamics and interactions with a plethora of host cell factors. Understanding the intricacies of capsid assembly and uncoating is therefore a key area of HIV-1 research, offering promising avenues for therapeutic intervention.
HIV-1 Capsid Assembly
The mature HIV-1 capsid is formed through the proteolytic cleavage of the Gag polyprotein by the viral protease, which triggers the assembly of CA proteins into a conical structure. This process is critical for the formation of an infectious virion.
Quantitative Data on Capsid Assembly and Structure
The composition and stoichiometry of the HIV-1 capsid have been extensively studied, providing a quantitative framework for understanding its assembly.
| Parameter | Value | Reference(s) |
| CA Monomers per Capsid | ~1500 | [1][2] |
| CA Hexamers per Capsid | ~200-250 | [3] |
| CA Pentamers per Capsid | 12 (required for closure) | [1][4] |
| CA:Cyclophilin A (CypA) Stoichiometry in Virions | ~10:1 | [5] |
Table 1: Quantitative Composition of the HIV-1 Capsid.
Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay
This protocol describes the assembly of recombinant HIV-1 CA protein into capsid-like particles (CLPs) or tubes in vitro, which is a fundamental technique for studying the assembly process and for producing capsid structures for biochemical and structural analyses.[6][7]
Materials:
-
Purified recombinant HIV-1 CA protein
-
Assembly Buffer: 50 mM Tris-HCl, pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol
-
(Optional) Inositol hexakisphosphate (IP6) for promoting conical capsid formation
Procedure:
-
Prepare a stock solution of purified CA protein at a concentration of 100 µM in the assembly buffer.
-
Incubate the protein solution at 4°C for 24-48 hours to allow for the slow nucleation and growth of capsid assemblies.[6]
-
(Optional) For the formation of more native-like conical capsids, include IP6 in the assembly reaction.
-
Monitor the assembly process by measuring the turbidity of the solution at 350 nm over time.
-
Visualize the assembled structures using electron microscopy (EM).
HIV-1 Capsid Disassembly (Uncoating)
Uncoating is the process by which the HIV-1 capsid disassembles to release the viral replication complex. The timing and location of uncoating are critical for productive infection and are influenced by reverse transcription and interactions with host factors.
Quantitative Data on Capsid Disassembly and Host Factor Interactions
The kinetics of uncoating and the binding affinities of host factors to the capsid provide insights into the regulation of this process.
| Parameter | Value | Condition | Reference(s) |
| Capsid Opening Half-life (in vitro) | Varies significantly depending on capsid integrity | Single-molecule FRET | [1] |
| Two-step Uncoating Lag Time (T50) - Cytosol | ~102 seconds | Live-cell imaging | [8] |
| Two-step Uncoating Lag Time (T50) - NPC-docked | Shorter than cytosolic | Live-cell imaging | [8] |
| Two-step Uncoating Lag Time (T50) - Nuclear | >5-fold longer than cytosolic | Live-cell imaging | [8] |
| Binding Affinity (Kd) of CPSF6 to CA hexamer | ~50 µM | Isothermal Titration Calorimetry (ITC) | [9] |
| Binding Affinity (Kd) of Nup153 to CA hexamer | ~50-500 µM | ITC | [10] |
| Binding Affinity (Kd) of CypA to CA N-terminal domain | ~7-16 µM | ITC | [5][11] |
Table 2: Quantitative Data on HIV-1 Capsid Disassembly and Host Factor Interactions.
Experimental Protocol: Fate-of-the-Capsid Assay
This biochemical assay is used to monitor the stability and uncoating of HIV-1 cores within infected cells by separating soluble CA from particulate (intact) cores.[2][12][13]
Materials:
-
High-titer HIV-1 virus stock
-
Target cells (e.g., HeLa cells)
-
Pronase
-
Dounce homogenizer
-
Hypotonic lysis buffer
-
Sucrose (B13894) cushion
Procedure:
-
Infect target cells with a high concentration of HIV-1.
-
Allow the infection to proceed for the desired amount of time.
-
Harvest the cells and treat with Pronase to remove any surface-bound virus, followed by washing.
-
Lyse the cells using a Dounce homogenizer in a hypotonic lysis buffer.
-
Prepare a post-nuclear supernatant by centrifuging the lysate at a low speed (e.g., 1,000 x g).
-
Layer the post-nuclear supernatant onto a sucrose cushion.
-
Centrifuge at high speed to pellet the intact cores, leaving soluble CA in the supernatant.
-
Analyze the amount of CA in the pellet and supernatant fractions by Western blotting to determine the extent of uncoating.
Key Experimental Methodologies
A variety of sophisticated techniques are employed to study the dynamic processes of HIV-1 capsid assembly and disassembly.
Cryo-Electron Tomography (Cryo-ET)
Cryo-ET allows for the three-dimensional visualization of HIV-1 virions and isolated cores in a near-native, hydrated state.[14][15][16]
Methodology:
-
A solution containing purified HIV-1 virions or cores is applied to an electron microscopy grid.
-
The grid is rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving its structure.
-
The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.
-
A series of images is collected as the grid is tilted at different angles.
-
These tilted images are computationally reconstructed to generate a three-dimensional tomogram of the virus or core.
Atomic Force Microscopy (AFM)
AFM is used to image the morphology of individual capsids and to measure their mechanical properties, such as stiffness.
Methodology:
-
Isolated HIV-1 cores are adsorbed onto a flat substrate.
-
An AFM cantilever with a sharp tip is used to scan the surface of the cores, generating a topographical image.
-
By indenting the capsid with the AFM tip and measuring the force-versus-indentation, the stiffness of the capsid can be calculated.
Single-Molecule Fluorescence Resonance Energy Transfer (FRET)
Single-molecule FRET is a powerful technique to study the real-time kinetics of capsid uncoating by measuring the distance-dependent transfer of energy between two fluorescent molecules.[1]
Methodology:
-
HIV-1 capsids are fluorescently labeled. One approach is to use fluorescently tagged Cyclophilin A (CypA) which binds to the capsid surface.
-
The labeled virions are immobilized on a microscope slide.
-
The viral membrane is permeabilized to initiate uncoating.
-
The fluorescence signals from individual capsids are monitored over time using total internal reflection fluorescence (TIRF) microscopy.
-
The loss of FRET signal indicates the disassembly of the capsid lattice.
Signaling Pathways and Logical Relationships
The journey of the HIV-1 capsid through the host cell is guided by a series of interactions with cellular factors that regulate its stability, trafficking, and eventual uncoating.
HIV-1 Capsid Trafficking and Nuclear Import Pathway
Logical Flow of HIV-1 Capsid Assembly and Disassembly
Experimental Workflow for the Fate-of-the-Capsid Assay
Conclusion
The HIV-1 capsid is a dynamic molecular machine that is central to the early events of viral replication. Its assembly and disassembly are tightly regulated processes that are intrinsically linked to the viral life cycle and are heavily influenced by interactions with the host cell environment. A thorough understanding of the quantitative, mechanistic, and structural aspects of capsid biology is essential for the development of next-generation antiretroviral drugs. The experimental approaches detailed in this guide provide a toolkit for researchers to further probe the vulnerabilities of the HIV-1 capsid, with the ultimate goal of identifying novel therapeutic strategies to combat HIV/AIDS.
References
- 1. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition in the HIV-1 capsid/cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assembly of recombinant human immunodeficiency virus type 1 capsid protein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The HIV capsid mimics karyopherin engagement of FG-nucleoporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency | PLOS Pathogens [journals.plos.org]
- 12. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
- 13. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D Visualization of HIV Virions by Cryoelectron Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron cryotomography of immature HIV-1 virions reveals the structure of the CA and SP1 Gag shells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Host Factors Interacting with the HIV-1 Capsid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interactions between the Human Immunodeficiency Virus type 1 (HIV-1) capsid and host cellular factors. Understanding these interactions is paramount for elucidating the molecular mechanisms of viral replication and for the development of novel antiretroviral therapeutics that target the viral capsid. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the complex molecular pathways and experimental workflows involved in the study of HIV-1 capsid-host interactions.
Quantitative Analysis of HIV-1 Capsid-Host Factor Interactions
The affinity and stoichiometry of interactions between the HIV-1 capsid protein (CA) and various host factors are crucial determinants of the viral life cycle. These interactions can either facilitate or restrict viral replication. The following tables summarize the available quantitative data for key host factor interactions.
Table 1: Binding Affinities of Host Factors to the HIV-1 Capsid
| Host Factor | Viral Protein/Domain | Technique | Dissociation Constant (Kd) | Reference |
| CPSF6 | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 362 µM | [1] |
| CPSF6 (peptide 313-327) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 730 µM | [2] |
| CPSF6 (peptide 313-327) | HIV-2 CA NTD | Isothermal Titration Calorimetry (ITC) | 219 µM | [1] |
| CPSF6 (peptide 313-327) | SIVmac CA NTD | Isothermal Titration Calorimetry (ITC) | 350 µM | [1] |
| Nup358 (Cyclophilin domain) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 16 µM | [3][4] |
| Cyclophilin A (CypA) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 7 µM | [4] |
| Cyclophilin A (CypA) | Dimeric HIV-1 CA | Isothermal Titration Calorimetry (ITC) | 16 µM | [5] |
| Cyclophilin A (CypA) | Monomeric HIV-1 CA151 | Isothermal Titration Calorimetry (ITC) | 16 µM | [5] |
Table 2: Stoichiometry of HIV-1 Capsid-Host Factor Interactions
| Host Factor | Viral Protein/Domain | Technique | Stoichiometry (N) | Reference |
| CPSF6 (peptide 313-327) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 1.0 | [1] |
| Nup358 (Cyclophilin domain) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 1.0 | [3] |
| Cyclophilin A (CypA) | HIV-1 CA NTD | Isothermal Titration Calorimetry (ITC) | 1.0 | [3] |
| rhesus TRIM5α | HIV-1 CA (in capsids) | Electron Microscopy | ~1:7 (TRIM5α:CA) | [6] |
Experimental Protocols for Studying HIV-1 Capsid-Host Interactions
A variety of experimental techniques are employed to identify and characterize the interactions between the HIV-1 capsid and host factors. This section provides detailed methodologies for several key assays.
Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid system is a powerful genetic method for identifying novel protein-protein interactions.[7]
Principle: The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast.[7] The transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest (the "bait," e.g., HIV-1 CA) is fused to the BD, and a library of potential interacting partners (the "prey," e.g., a human cDNA library) is fused to the AD.[8] If the bait and prey proteins interact, the BD and AD are brought into close proximity, activating the transcription of a reporter gene, which allows for selection and identification of the interacting partners.[8]
Detailed Methodology:
-
Vector Construction:
-
Clone the cDNA of the bait protein (e.g., HIV-1 CA) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.
-
Prepare a prey library by cloning a cDNA library from the desired cell type (e.g., human lymphocytes) into a Y2H prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.
-
-
Yeast Transformation and Mating:
-
Transform a haploid yeast strain of one mating type (e.g., MATa) with the bait plasmid.
-
Transform a haploid yeast strain of the opposite mating type (e.g., MATα) with the prey library plasmids.
-
Mate the bait- and prey-containing yeast strains by mixing the cultures and incubating to allow for the formation of diploid yeast.
-
-
Selection of Interactors:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast that have successfully mated and contain both bait and prey plasmids.
-
Further select for interacting partners by plating on media that requires the activation of a reporter gene for growth (e.g., lacking adenine) or by using a colorimetric assay (e.g., for β-galactosidase activity).
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the host protein that interacts with the bait.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid with the bait plasmid into yeast and re-plate on selective media to confirm the interaction.
-
Perform additional biochemical assays, such as co-immunoprecipitation, to validate the interaction in a different experimental system.
-
In Vitro HIV-1 Capsid Uncoating Assay
This assay measures the disassembly of the HIV-1 capsid core in a cell-free system.[9]
Principle: Purified HIV-1 cores are incubated under conditions that promote uncoating (e.g., 37°C), and the dissociation of CA from the core is quantified over time.[9] The amount of soluble CA released into the supernatant is measured, typically by p24 ELISA, after pelleting the remaining intact cores by ultracentrifugation.[10]
Detailed Methodology:
-
Preparation of HIV-1 Virions:
-
Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T cells) with an HIV-1 proviral DNA clone.
-
Harvest the virus-containing supernatant and clarify by low-speed centrifugation to remove cell debris.
-
-
Isolation of HIV-1 Cores:
-
Concentrate the virions by ultracentrifugation through a sucrose (B13894) cushion.
-
Resuspend the viral pellet in a suitable buffer.
-
Treat the concentrated virions with a mild non-ionic detergent (e.g., Triton X-100) to strip the viral membrane, releasing the cores.
-
Layer the core preparation onto a sucrose density gradient and separate the cores from other viral and cellular components by ultracentrifugation.
-
Collect fractions from the gradient and identify the core-containing fractions by p24 ELISA.
-
-
In Vitro Uncoating Reaction:
-
Dilute the purified cores in a reaction buffer.
-
Incubate the core suspension at 37°C for various time points. A zero-minute time point is included as a baseline control.
-
-
Separation of Soluble and Core-Associated CA:
-
At each time point, stop the reaction by placing the samples on ice.
-
Separate the intact cores from the soluble, released CA by ultracentrifugation.
-
-
Quantification of Uncoating:
-
Carefully collect the supernatant containing the soluble CA.
-
Resuspend the pellet containing the remaining intact cores in a lysis buffer.
-
Quantify the amount of CA (p24) in both the supernatant and the pellet fractions using a p24 ELISA.
-
Calculate the percentage of uncoating at each time point as the amount of CA in the supernatant divided by the total amount of CA (supernatant + pellet).
-
TRIM5α Restriction Assay
This cell-based assay is used to determine the ability of TRIM5α from different species to restrict HIV-1 infection.[11]
Principle: Cells that do not normally restrict HIV-1 (e.g., human HeLa cells) are engineered to express a specific TRIM5α ortholog (e.g., rhesus macaque TRIM5α).[11] These cells, along with control cells lacking the TRIM5α ortholog, are then infected with a reporter virus (e.g., HIV-1 expressing GFP).[12] The level of infection is quantified, typically by flow cytometry, and a reduction in infection in the TRIM5α-expressing cells indicates restriction.[12]
Detailed Methodology:
-
Generation of Stable Cell Lines:
-
Clone the cDNA of the desired TRIM5α ortholog into a retroviral or lentiviral expression vector.
-
Produce viral vectors and transduce the target cell line (e.g., HeLa cells).
-
Select for cells that have been successfully transduced and are stably expressing the TRIM5α protein.
-
Confirm TRIM5α expression by Western blotting.
-
-
Production of Reporter Virus:
-
Produce a replication-incompetent HIV-1 reporter virus (e.g., pseudotyped with VSV-G and carrying a GFP reporter gene) by transfecting 293T cells with the appropriate plasmids.
-
Harvest and titer the reporter virus stock.
-
-
Infection and Analysis:
-
Seed the TRIM5α-expressing cells and control cells in parallel.
-
Infect the cells with serial dilutions of the HIV-1 reporter virus.
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells.
-
Analyze the percentage of infected (GFP-positive) cells by flow cytometry.
-
-
Quantification of Restriction:
-
Compare the percentage of infected cells in the TRIM5α-expressing cell line to that in the control cell line.
-
A significant reduction in the percentage of infected cells in the TRIM5α-expressing line is indicative of restriction.
-
Signaling Pathways and Logical Relationships in HIV-1 Capsid-Host Interactions
The HIV-1 capsid is a central player in a complex network of interactions that determine the fate of the virus within the host cell. The following diagrams illustrate some of the key pathways and relationships.
HIV-1 Nuclear Import Pathway
The HIV-1 pre-integration complex (PIC) must traverse the nuclear pore complex (NPC) to access the host cell's chromatin for integration. This process is mediated by a series of interactions between the viral capsid and components of the nuclear import machinery.
Interplay of CPSF6 and Cyclophilin A in Cytoplasmic Trafficking
Recent studies have revealed a complex interplay between CPSF6 and CypA in the cytoplasm, which influences capsid trafficking and stability.[1][13]
Conclusion
The HIV-1 capsid is a dynamic structure that engages in a multitude of interactions with host cellular factors, which collectively determine the outcome of viral infection. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of the next generation of antiretroviral drugs that target the viral capsid. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing the necessary tools to further investigate this critical aspect of HIV-1 biology.
References
- 1. CPSF6 Defines a Conserved Capsid Interface that Modulates HIV-1 Replication | PLOS Pathogens [journals.plos.org]
- 2. Capsid-CPSF6 Interaction Is Dispensable for HIV-1 Replication in Primary Cells but Is Selected during Virus Passage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition in the HIV-1 capsid/cyclophilin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primate TRIM5 proteins form hexagonal nets on HIV-1 capsids | eLife [elifesciences.org]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Uncoating of HIV-1 Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trim5α protein restricts both HIV-1 and murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retrovirus Restriction by TRIM5α Variants from Old World and New World Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytoplasmic CPSF6 Regulates HIV-1 Capsid Trafficking and Infection in a Cyclophilin A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of GS-6207 (Lenacapavir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6207, now known as Lenacapavir (B1654289), is a potent, first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its novel mechanism of action, which disrupts multiple essential steps in the viral lifecycle, distinguishes it from all currently approved classes of antiretroviral (ARV) agents.[1][2][3] Preclinical data demonstrate that GS-6207 possesses picomolar potency against a wide range of HIV-1 isolates, including those resistant to existing drug classes, and a pharmacokinetic profile that supports infrequent, long-acting subcutaneous administration.[1][4] This document provides an in-depth overview of the preclinical pharmacology of GS-6207, detailing its mechanism of action, in vitro antiviral activity, resistance profile, and key experimental protocols.
Mechanism of Action: A Multimodal Attack on the HIV-1 Capsid
The HIV-1 capsid, a conical shell composed of capsid protein (CA) subunits, is a critical viral structure essential for both the early and late phases of the replication cycle.[1][5] GS-6207 exerts its antiviral effect by binding directly to a conserved pocket at the interface between two adjacent CA subunits, disrupting the delicate balance of capsid stability required for successful infection.[1][6] This interference results in a multimodal mechanism of action that inhibits HIV-1 at several distinct stages.[6][7][8]
Early Stage Inhibition:
-
Prevents Uncoating: Upon entering a host cell, the viral capsid must undergo a controlled disassembly process, known as uncoating, to release the viral genome for reverse transcription. GS-6207 stabilizes the capsid lattice, preventing this functional disassembly.[6]
-
Inhibits Nuclear Import: The stabilized capsid complex is unable to traffic correctly to the nucleus. GS-6207 interferes with the capsid's interaction with essential cellular cofactors, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are required for nuclear import.[6] This leads to an accumulation of viral cores in the cytoplasm and prevents the integration of viral DNA into the host genome.[6]
Late Stage Inhibition:
-
Disrupts Assembly and Maturation: During the formation of new virus particles, GS-6207 interferes with the proper assembly of Gag polyproteins, leading to the production of malformed, non-infectious virions.[4][8]
This dual mechanism, targeting both early and late stages of the viral lifecycle, is unique among antiretroviral agents.[8]
Caption: Mechanism of GS-6207 action on the HIV-1 lifecycle.
In Vitro Antiviral Activity
GS-6207 demonstrates exceptionally potent antiviral activity against a broad spectrum of HIV-1 subtypes, with half-maximal effective concentration (EC50) values in the picomolar range.[5][6] Its potency is significantly higher than that of currently available antiretroviral drugs.[9] The compound maintains its activity across various cell types relevant to HIV infection and shows a high selectivity index, indicating low cellular cytotoxicity.[6][10]
Table 1: In Vitro Antiviral Potency of GS-6207
| Cell Type / Virus Isolate | EC50 (pM) | Selectivity Index (CC50/EC50) | Reference |
| MT-4 Cells (HIV-1 IIIB) | 100 - 105 | >454,545 | [5][11] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 12 - 50 | >10^6 | [5][6] |
| Human CD4+ T-cells | 32 | Not Reported | [11] |
| Macrophages | 56 | Not Reported | [11] |
| 23 HIV-1 Clinical Isolates (various subtypes) | 20 - 160 (mean 50) | Not Reported | [5][11] |
| HIV-2 Isolates | 885 | Not Reported | [11] |
Note: EC50 values represent the concentration required to inhibit viral replication by 50%. The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), with higher values indicating a better safety profile.
In Vitro Resistance Profile
In vitro resistance selection studies have been conducted to identify mutations in the HIV-1 capsid that confer reduced susceptibility to GS-6207. While resistance can be induced, it often comes at the cost of reduced viral replicative capacity.
-
Key Resistance-Associated Mutations (RAMs): In vitro passage experiments identified several key substitutions in the capsid protein, including L56I, M66I, Q67H, K70N, N74D, N74S, and T107N.[4][12][13]
-
No Cross-Resistance: Crucially, GS-6207-resistant variants remain fully susceptible to all major classes of existing ARVs, including protease inhibitors (PIs), nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and integrase strand transfer inhibitors (INSTIs).[3][7][14] Likewise, viruses with resistance to these other drug classes remain fully susceptible to GS-6207.[7][14]
-
Low Natural Prevalence: Surveillance studies analyzing large databases of sequences from treatment-naive and treatment-experienced individuals show that the prevalence of these GS-6207-associated resistance mutations is extremely low (<1%).[13][15]
Table 2: Key In Vitro Selected GS-6207 Resistance Mutations
| Mutation | Fold-Change in EC50 | Impact on Viral Fitness | Reference |
| Q67H | 6-fold | Reduced replication capacity | [12] |
| N74D | Variable | Reduced replication capacity | [4][9] |
| L56I | >3200-fold (in combination) | Attenuated replication phenotype | [4][12] |
| M66I | >3200-fold (in combination) | Attenuated replication phenotype | [4][12] |
| K70N | >3200-fold (in combination) | Reduced replication capacity | [12] |
| T107N | >3200-fold (in combination) | Reduced replication capacity | [12] |
Preclinical Pharmacokinetics
The pharmacokinetic (PK) properties of GS-6207 in preclinical animal models are foundational to its development as a long-acting agent. Studies in rats and dogs demonstrated a profile characterized by low systemic clearance and a very slow, sustained release following subcutaneous (SC) administration.[16]
-
High Potency and Low Clearance: GS-6207 combines picomolar potency with low predicted hepatic clearance, an ideal combination for a long-acting formulation.[16]
-
Sustained Exposure: Following a single SC injection in dogs, plasma concentrations of GS-6207 were maintained above the protein-binding adjusted EC95 for over 10 to 16 weeks, supporting the potential for an infrequent dosing interval (e.g., every 6 months) in humans.[4][16]
Table 3: Summary of Preclinical Pharmacokinetic Properties
| Parameter | Species | Finding | Reference |
| Systemic Clearance | Rat, Dog | Low (<4% of liver blood flow) | [16] |
| Aqueous Solubility | - | Low (<0.01 mg/mL) | [16] |
| Metabolic Stability | Human Hepatocytes | High (Low predicted clearance) | [9] |
| Plasma Concentration after single SC dose | Dog | Maintained above target EC95 for >10-16 weeks | [4][16] |
Key Experimental Protocols
In Vitro Antiviral Activity Assay in PBMCs
This assay quantifies the ability of GS-6207 to inhibit HIV-1 replication in primary human cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation.
-
Stimulation: PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Infection: Stimulated cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Treatment: Immediately after infection, the cells are washed and plated in the presence of serial dilutions of GS-6207. A "no-drug" control is run in parallel.
-
Incubation: The cultures are incubated for several days to allow for multiple rounds of viral replication.
-
Quantification: At the end of the incubation period, the cell-free supernatant is harvested, and the amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The p24 concentrations are plotted against the drug concentrations, and the EC50 value is calculated using a non-linear regression model.
In Vitro Resistance Selection Protocol
This method is used to identify mutations that arise under selective pressure from an antiviral agent.
Caption: Workflow for in vitro selection of drug-resistant virus.
Capsid Stability "Uncoating" Assay
This assay directly measures the stabilizing effect of GS-6207 on the viral core.
-
Core Isolation: Purified HIV-1 virions are treated with a mild non-ionic detergent (e.g., Triton X-100) to strip away the viral membrane, isolating the intact viral cores.
-
Treatment: Isolated cores are incubated in the presence of various concentrations of GS-6207 or a vehicle control.
-
Disassembly Induction: The reaction is initiated by adding factors that promote uncoating, such as dNTPs for reverse transcription, or by simply incubating at 37°C over a time course.
-
Separation: At various time points, the reaction is stopped, and intact cores are separated from disassembled (soluble) CA protein by pelleting through a sucrose (B13894) cushion via ultracentrifugation.
-
Quantification: The amount of CA protein remaining in the pellet (intact cores) and in the supernatant (disassembled CA) is quantified using Western blot or p24 ELISA.
-
Analysis: An increase in the amount of pelleted CA in the GS-6207-treated samples compared to the control indicates stabilization of the capsid and inhibition of disassembly.[6]
Conclusion
The preclinical pharmacology of GS-6207 (Lenacapavir) establishes it as a highly differentiated antiretroviral agent. Its novel, multimodal mechanism of action targeting the HIV-1 capsid provides a high barrier to resistance and a lack of cross-resistance to existing drug classes.[4][7] This, combined with its picomolar potency and pharmacokinetic profile supporting long-acting subcutaneous administration, underscores its potential to become a transformative component of future HIV treatment and prevention strategies.[1][5]
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. gilead.com [gilead.com]
- 4. GS-6207: A Novel, Potent and Selective First-In-Class Inhibitor of HIV 1 Capsid Function Displays Nonclinical Pharmacokinetics Supporting Long Acting Potential in Humans [natap.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of Lenacapavir (GS-6207) Phenotypic Resistance in HIV Gag Cleavage Site Mutants and in Isolates with Resistance to Existing Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 13. Frequency of capsid substitutions associated with GS-6207 in vitro resistance in HIV-1 from antiretroviral-naive and -experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gilead.com [gilead.com]
- 15. Evaluation of HIV-1 capsid genetic variability and lenacapavir (GS-6207) drug resistance-associated mutations according to viral clades among drug-naive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lenacapavir's Disruption of HIV-1 Nuclear Import: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting antiretroviral that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action interferes with multiple, essential steps of the viral lifecycle. This guide provides an in-depth examination of Lenacapavir's primary effect on the early stages of infection: the potent inhibition of HIV-1 nuclear import. By binding with high affinity to a conserved hydrophobic pocket on the capsid, Lenacapavir hyper-stabilizes the capsid lattice while paradoxically disrupting the integrity of the viral core. This binding competitively inhibits the interaction of the capsid with critical host factors, namely Nucleoporin 153 (Nup153) and Cleavage and Polyadenylation Specificity Factor 6 (CPSF6), which are indispensable for nuclear pore translocation and subsequent intra-nuclear trafficking. The result is a multi-pronged blockade that effectively prevents the viral pre-integration complex from accessing the host cell chromatin, representing a significant advancement in antiretroviral therapy.
The HIV-1 Nuclear Import Pathway: A Host-Dependent Journey
Unlike many retroviruses, lentiviruses such as HIV-1 have evolved the ability to infect non-dividing cells. This capability necessitates the active transport of the viral genome across the intact nuclear envelope. This process is not a passive diffusion but a highly orchestrated series of events mediated by the viral capsid, which functions as a Trojan horse, engaging with specific host cell proteins to navigate the cytoplasm and breach the nuclear pore complex (NPC).
Following entry into the cytoplasm, the conical HIV-1 core, composed of a lattice of CA hexamers and pentamers, traffics towards the nucleus. The journey culminates at the NPC, a sophisticated gateway that regulates all molecular traffic between the cytoplasm and the nucleoplasm. Successful import hinges on the capsid's direct interactions with key host factors:
-
Nucleoporin 153 (Nup153): A component of the nuclear basket of the NPC, Nup153 is fundamental for the translocation of the HIV-1 core through the nuclear pore.[1][2] Its C-terminal domain contains a phenylalanine-glycine (FG) repeat region that binds directly to a hydrophobic pocket at the interface between two adjacent CA subunits in the capsid lattice.[1][3]
-
Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): Once inside the nucleus, the viral complex is guided by CPSF6.[2][4] CPSF6 also binds to the same hydrophobic pocket on the capsid as Nup153, directing the pre-integration complex towards transcriptionally active regions of chromatin, which are preferential sites for integration.[3][5]
The sequential and coordinated binding of these factors is critical for the successful delivery of the viral genome to a suitable integration site.
Lenacapavir's Multistage Mechanism of Action
Lenacapavir exerts its potent antiviral effect by directly binding to the HIV-1 capsid, thereby disrupting its essential functions in nuclear import and other lifecycle stages.[6][7]
-
Binding and Capsid Alteration: Lenacapavir binds with picomolar affinity to the same hydrophobic pocket on the CA hexamer that is recognized by Nup153 and CPSF6.[3][7][8] This high-affinity interaction has two major consequences: it hyper-stabilizes the capsid lattice, making it rigid, while also disrupting the core's structural integrity, leading to a potential loss of its contents.[9][10][11]
-
Competitive Inhibition of Host Factors: By occupying this critical binding site, Lenacapavir physically blocks the engagement of the capsid with Nup153 and CPSF6.[3][12][13] This competitive inhibition is the primary driver of its effect on nuclear import.
-
Blockade of Nuclear Translocation: The Lenacapavir-bound, altered capsid is unable to properly interact with the NPC machinery. While some studies suggest these viral cores can still dock at the nuclear envelope, they are blocked from translocating through the pore.[9][10] This contrasts with other capsid inhibitors like PF74, which prevent nuclear envelope docking altogether.[9][14] The ultimate result is the arrest of the viral lifecycle before the genome can enter the nucleus and integrate into the host DNA.
Quantitative Analysis of Lenacapavir's Effects
The potency of Lenacapavir has been quantified through a variety of in vitro and clinical studies. Its high affinity and multi-stage inhibition translate to exceptionally low effective concentrations and significant clinical efficacy.
Table 1: In Vitro Potency and Binding Affinity of Lenacapavir
| Parameter | Value | Target/Cell Type | Reference |
| Binding Affinity (KD) | ~200 pM | Cross-linked CA Hexamers | [7] |
| ~2 nM | CA Monomers | [7] | |
| Antiviral Potency (EC50) | 30 - 190 pM (Mean: 105 pM) | Various cell lines (PBMCs, CD4+ T-cells, etc.) | [6] |
| ~23 pM | - | [11] | |
| Sub-nanomolar (nM) | For inhibition of nuclear import and integration | [7] |
Table 2: Concentration-Dependent Effects of Lenacapavir on HIV-1 Replication
| Effect | Concentration | Cell Type | Reference |
| Complete Blockade of Nuclear Import | 5 nM | HeLa-based cells | [12] |
| Full Inhibition of Reverse Transcription | 50 nM | HeLa-based cells | [12] |
| Disruption of Conical Structure | ~100 nM | In vitro | [7] |
Table 3: Clinical Efficacy of Lenacapavir in Treatment-Experienced Patients (CAPELLA Trial)
| Endpoint | Lenacapavir Group | Placebo Group | Time Point | Reference |
| Viral Load Reduction (≥0.5 log10 copies/mL) | 88% | 17% | Day 15 | [15] |
| Virologic Suppression (<50 copies/mL) | 81-83% | N/A | Week 26 | [15] |
Key Experimental Protocols
The elucidation of Lenacapavir's mechanism has been made possible by a suite of advanced virological and imaging techniques. Below are methodologies for key experiments.
Capsid Integrity and Stability Assay
This assay differentiates between the stability of the capsid lattice and the integrity of the core's contents. It uses virions labeled with either a GFP-tagged capsid protein (GFP-CA) to track the lattice or a fluid-phase GFP content marker (cmGFP) to monitor core integrity.[9][10][11]
Methodology:
-
Virus Production: Produce HIV-1 virions pseudotyped with VSV-G and incorporating either GFP-CA or cmGFP by transfecting HEK293T cells.
-
Core Isolation: Isolate mature viral cores from purified virions through ultracentrifugation over a sucrose (B13894) cushion.
-
Drug Treatment: Incubate the isolated cores with a dose range of Lenacapavir or a control compound (e.g., PF74, DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Analysis:
-
For cmGFP-labeled cores, measure the loss of GFP signal via fluorescence microscopy or flow virometry. A decrease in signal indicates a loss of core integrity (content release).
-
For GFP-CA-labeled cores, measure the persistence of the GFP signal. A stable signal indicates the lattice has not disassembled.
-
-
Interpretation: Lenacapavir treatment results in a dose-dependent loss of the cmGFP signal while the GFP-CA signal is preserved, demonstrating that it disrupts core integrity while stabilizing the capsid lattice.[10][14]
Microscopy-Based Nuclear Import Assay
This method uses immunofluorescence and high-resolution microscopy to directly visualize the effect of Lenacapavir on the subcellular localization of HIV-1 capsids relative to the nucleus.
Methodology:
-
Cell Culture and Infection: Plate adherent cells (e.g., HeLa, TZM-bl, or primary monocyte-derived macrophages) on coverslips. Infect cells with HIV-1 for a specified duration (e.g., 2-24 hours) to allow for reverse transcription and nuclear targeting.
-
Drug Treatment: Add Lenacapavir or DMSO control to the culture medium and incubate for a short period (e.g., 1 hour).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or methanol.
-
Immunostaining:
-
Block non-specific binding with bovine serum albumin (BSA) or serum.
-
Incubate with a primary antibody against the HIV-1 capsid (p24). Co-staining can be performed with antibodies against nuclear markers like Lamin B1 or nuclear pore components.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire z-stack images using a confocal or super-resolution microscope. Quantify the number of capsid puncta within the nucleus versus the cytoplasm. A significant reduction in the nuclear-to-cytoplasmic ratio of capsid signals in Lenacapavir-treated cells indicates a block in nuclear import.
Conclusion and Future Directions
Lenacapavir represents a paradigm shift in antiretroviral therapy, moving beyond enzymatic targets to disrupt a critical structural component of HIV-1. Its potent, multi-stage mechanism, centered on the hyper-stabilization of the viral capsid and the competitive inhibition of essential host-factor interactions, effectively shuts down the nuclear import pathway. This prevents the virus from accessing the host genome, thereby halting replication at a crucial early step. The quantitative data from both in vitro and clinical studies underscore its remarkable potency and clinical effectiveness, particularly for individuals with multi-drug resistant HIV-1.
Future research will likely focus on the long-term potential for viral resistance, although Lenacapavir's targeting of a highly conserved protein-protein interface presents a high genetic barrier.[16] Understanding the precise interplay between capsid stabilization, core integrity disruption, and host factor inhibition will continue to refine our knowledge of HIV-1 biology and may pave the way for the development of second-generation capsid inhibitors with even greater barriers to resistance.
References
- 1. The Role of Capsid in HIV-1 Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the HIV Capsid Binding Site of Nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Lenacapavir-induced capsid damage uncovers HIV-1 genomes emanating from nuclear speckles | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eatg.org [eatg.org]
- 16. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of HIV Capsid Modulators: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency and mechanism of action of pioneering HIV capsid modulators. It is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies. The guide focuses on two key compounds that represent significant advancements in targeting the HIV-1 capsid: PF-3450074 (PF74) and Lenacapavir (B1654289) (GS-6207).
Quantitative Assessment of In Vitro Potency
The in vitro potency of HIV capsid modulators is determined by their ability to inhibit viral replication in cell culture. Key parameters include the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.
The following tables summarize the in vitro potency of Lenacapavir (GS-6207) and PF74 against various HIV-1 strains and in different cell types.
Table 1: In Vitro Potency of Lenacapavir (GS-6207)
| Cell Line/Cell Type | Virus Strain(s) | EC50 | Reference(s) |
| MT-4 cells | HIV-1 | 100 pM - 105 pM | [1][2][3] |
| MT-2 cells | HIV-1 | Not specified | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 23 HIV-1 clinical isolates | 50 pM (mean, range: 20-160 pM) | [2] |
| Primary Human CD4+ T cells | HIV-1 | 32 pM | [1][3] |
| Macrophages | HIV-1 | 56 pM | [1][3] |
| HEK293T cells | HIV-1 clinical isolates (subtypes A, A1, AE, AG, B, BF, C, D, G, H) | 0.24 nM (mean, range: 0.15-0.36 nM) | [1] |
| Various | HIV-2 isolates | 885 pM | [1][3] |
Table 2: In Vitro Potency of PF-3450074 (PF74)
| Cell Line/Cell Type | Virus Strain(s) | EC50 | CC50 | Reference(s) |
| Not specified | HIV wild type NL4-3 | 0.72 µM | Not specified | [4] |
| Not specified | HIV T107N mutant | 4.5 µM | Not specified | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (various isolates) | 8-640 nM | >10 µM | [4] |
| PBMCs | HIV-1 (mean of multiple isolates) | 0.9 ± 0.5 µM | 90.5 ± 5.9 µM | [4] |
| TZM-bl cells | N74D NL4-3 HIV-1 | Varies based on derivative | Not specified | [5] |
Mechanism of Action of HIV Capsid Modulators
HIV capsid modulators exert their antiviral effect by binding to the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 lifecycle.[6] Both PF74 and Lenacapavir bind to a highly conserved pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the capsid hexamer.[7][8] This interaction disrupts the delicate balance of capsid stability required for successful infection.
Depending on the specific compound and its concentration, capsid modulators can either stabilize or destabilize the viral core.[9][10] This interference affects:
-
Early-stage events:
-
Uncoating: By altering capsid stability, modulators can induce premature or delayed uncoating of the viral core, which in turn inhibits reverse transcription and the transport of the viral pre-integration complex to the nucleus.[6][9][10]
-
Nuclear Import: These compounds can compete with host factors like cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153) for binding to the capsid, thereby blocking the import of the viral complex into the nucleus.[4][6][7]
-
-
Late-stage events:
-
Assembly and Maturation: Capsid modulators can interfere with the assembly of new virions, leading to the formation of malformed or non-infectious particles.[6][11] Lenacapavir, for instance, has been shown to impair the formation of CA pentamers while inducing the assembly of hexameric lattices, resulting in morphologically atypical and non-infectious viruses.[8][11]
-
The following diagram illustrates the multi-stage mechanism of action of HIV capsid modulators.
Mechanism of Action of HIV Capsid Modulators.
Experimental Protocols
The in vitro potency of HIV capsid modulators is typically assessed using cell-based antiviral assays. Below are detailed methodologies for two commonly used assays.
TZM-bl Reporter Gene Assay
This assay is widely used to quantify the inhibition of HIV-1 infection in a single round of replication.
Principle: The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making it susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[12][13] Upon successful HIV-1 infection, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of the reporter genes. The amount of light produced by the luciferase reaction is proportional to the level of viral infection.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, antibiotics)[14]
-
HIV-1 virus stock (e.g., Env-pseudotyped virus)
-
Test compound (HIV capsid modulator)
-
DEAE-Dextran solution[14]
-
Luciferase assay reagent (e.g., Britelite)[14]
-
96-well cell culture plates (white, solid bottom for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of the test compound in complete growth medium.
-
Infection: On the day of infection, prepare a virus inoculum diluted in complete growth medium containing DEAE-Dextran to enhance infectivity.[12]
-
Treatment and Infection: Add the diluted test compound to the cells, followed by the virus inoculum. Include virus-only controls (no compound) and cell-only controls (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[15]
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.[16]
-
Data Analysis: Measure the luminescence using a luminometer. The percent inhibition is calculated relative to the virus-only control, and the EC50 value is determined by plotting the percent inhibition against the log of the compound concentration.[17]
MT-2/MT-4 Cell-Based Antiviral Assay
This assay measures the inhibition of HIV-1 replication in a spreading infection over several days.
Principle: MT-2 and MT-4 cells are human T-cell lines that are highly permissive to HIV-1 infection.[18] Antiviral activity is determined by measuring the reduction in a viral marker, such as the p24 capsid protein, in the culture supernatant after several days of infection in the presence of the test compound.
Materials:
-
MT-2 or MT-4 cells
-
Complete Growth Medium (e.g., RPMI 1640, 10% FBS, antibiotics)
-
HIV-1 virus stock
-
Test compound
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-2 or MT-4 cells in a 96-well plate at a density of approximately 1.5 x 10^4 cells per well.[18]
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a predetermined amount of HIV-1 virus stock.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[18]
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[18]
-
Data Analysis: The percent inhibition of p24 production is calculated relative to the virus-only control. The EC50 value is determined from the dose-response curve.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the workflow for screening HIV capsid inhibitors and the logical relationship of their multi-target mechanism.
Workflow for In Vitro Screening of HIV Capsid Inhibitors.
References
- 1. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. croiconference.org [croiconference.org]
- 6. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 9. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 16. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
A Technical Guide to the Discovery of Novel HIV-1 Capsid Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral RNA genome and essential enzymes, has emerged as a critical and highly attractive target for novel antiretroviral therapies.[1][2] Unlike established drug classes that target viral enzymes, capsid modulators interfere with the structural protein (CA) that is indispensable for multiple, distinct stages of the viral lifecycle.[2][3] These stages include the assembly of the viral core, its transport through the cytoplasm, uncoating and nuclear entry, and the assembly of new virions.[3][4] The high degree of sequence conservation in the capsid protein makes it a robust target with a potentially high barrier to resistance.[1]
This technical guide provides an in-depth overview of the discovery and characterization of novel HIV-1 capsid modulators, with a focus on key compounds, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action: Targeting Capsid Stability and Function
HIV-1 capsid modulators function by binding to specific pockets on the capsid protein, thereby disrupting its normal assembly and disassembly dynamics.[2][5] The most clinically advanced modulators, such as Lenacapavir (GS-6207), and key research compounds like PF-74 and BI-2, target a therapeutically attractive pocket at the interface between two adjacent capsid protomers within the hexameric lattice.[6][7]
This binding can have a dual effect:
-
Early-Stage Inhibition: By either stabilizing or destabilizing the capsid, these compounds interfere with the carefully orchestrated process of uncoating.[2][8] This disruption prevents the successful transport of the viral pre-integration complex to the nucleus and its subsequent integration into the host cell's DNA.[4][9] Modulators can also block the binding of essential host factors, such as CPSF6 and Nup153, which are required for nuclear import.[7][8]
-
Late-Stage Inhibition: The compounds also interfere with the proper assembly and maturation of new viral particles, leading to the production of non-infectious virions.[4][9]
The ability to disrupt both early and late stages of the HIV-1 lifecycle gives capsid inhibitors a significant advantage, potentially reducing the likelihood of resistance development compared to drugs targeting a single viral function.[2]
Signaling and Interaction Pathway
The following diagram illustrates the key interactions between the HIV-1 capsid, host factors, and capsid-targeting inhibitors during the early stages of infection.
Caption: HIV-1 capsid pathway and points of inhibitor intervention.
Quantitative Data on Key Capsid Modulators
The potency and binding characteristics of novel capsid modulators are determined through a variety of biochemical and cell-based assays. The data below summarizes key quantitative metrics for prominent compounds.
Table 1: Antiviral Activity of HIV-1 Capsid Modulators
| Compound | Cell Type | Assay Type | EC₅₀ | Reference |
| Lenacapavir (GS-6207) | MT-4 cells | HIV-1 Infection | 105 pM | [10] |
| Primary human CD4+ T cells | HIV-1 Infection | 32 pM | [10] | |
| Primary human macrophages | HIV-1 Infection | 56 pM | [10] | |
| HEK293T cells | HIV-1 Clinical Isolates | 0.24 nM (mean) | [10] | |
| PF-74 | MT-4 cells | HIV-1NL4-3 Infection | 5.95 µM | [11] |
| BI-2 | - | Single Round Infection | 1.8 µM | [7] |
| Compound 13m | MT-4 cells | HIV-1NL4-3 Infection | 4.33 µM | [11] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Binding Affinity and Kinetics of Capsid Modulators
| Compound | Target | Technique | KD (Binding Affinity) | kon (Association Rate) | koff (Dissociation Rate) | Reference |
| Lenacapavir (GS-6207) | WT CA Hexamers | SPR | - | 6.5 x 10⁴ M⁻¹s⁻¹ | 1.4 x 10⁻⁵ s⁻¹ | [12] |
| Lenacapavir (vs Q67H) | Q67H CA Hexamers | SPR | ~5-fold reduction vs WT | Similar to WT | Reduced vs WT | [13] |
| SA | CA Hexamers | - | 1.75 µM | - | - | [3] |
| SB | CA Hexamers | - | 2.25 µM | - | - | [3] |
KD (Dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. kon is the rate at which the inhibitor binds to the target, and koff is the rate at which it dissociates.
Table 3: Clinical and In Vivo Efficacy
| Compound | Study Population | Dose | Outcome | Reference |
| Lenacapavir (GS-6207) | People with HIV | 450 mg (single subcutaneous injection) | 2.2 log₁₀ copies/mL mean viral load reduction at Day 10 | [14][15] |
| Lenacapavir (GS-6207) | HIV-positive participants | 50, 150, 450 mg (monotherapy) | Mean viral load reductions of -1.75, -1.76, and -2.20 log copies/mL at Day 10 | [16] |
Experimental Protocols
The characterization of novel HIV-1 capsid modulators involves a multi-step process, from initial screening to detailed mechanistic studies. The following diagram and protocols outline a typical workflow.
Caption: A generalized workflow for identifying and characterizing novel HIV-1 capsid modulators.
In Vitro HIV-1 Capsid Assembly/Disassembly Assay
This assay measures the ability of a compound to modulate the self-assembly of purified recombinant HIV-1 CA protein into capsid-like particles (CLPs) or tubes.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant full-length HIV-1 CA or a CA-NC (capsid-nucleocapsid) fusion protein from E. coli.
-
Assembly Reaction: Induce CA assembly by adding a high concentration of NaCl (e.g., 2.5 M) to a solution of purified CA protein at a concentration of ~20-50 µM.[3]
-
Compound Incubation: Perform the assembly reaction in the presence of varying concentrations of the test compound or a DMSO vehicle control.
-
Monitoring Assembly: Monitor the kinetics of assembly over time by measuring the increase in turbidity (light scattering) at 350 nm using a spectrophotometer.[17]
-
Disassembly Assay: To test for disassembly, add the compound to pre-assembled CA tubes and monitor for a decrease in turbidity over time.[17]
-
Endpoint Analysis: Confirm the formation of tubes or other structures via negative-stain transmission electron microscopy (TEM).[17][18]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a compound and its protein target.[19]
Methodology:
-
Chip Preparation: Covalently immobilize purified, stabilized CA hexamers onto a sensor chip surface.[13]
-
Analyte Injection: Flow solutions containing various concentrations of the test compound (analyte) over the chip surface.
-
Binding Measurement: A detector measures changes in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized CA. This generates a sensorgram showing association and dissociation phases.[13]
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., a simple 1:1 binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[12][13]
Single-Cycle Viral Replication Assay
This assay quantifies a compound's antiviral activity during the early phase of a single round of HIV-1 infection.
Methodology:
-
Virus Production: Produce vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 reporter viruses (e.g., carrying a luciferase or GFP gene) by transfecting producer cells (e.g., 293FT).[20]
-
Cell Infection: Infect target cells (e.g., SupT1 or TZM-bl) with the reporter virus in the presence of serial dilutions of the test compound.[20]
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity via a luminometer or GFP-positive cells via flow cytometry).[20]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the EC₅₀ value.[20]
Fate-of-the-Capsid Assay
This biochemical assay tracks the stability and uncoating of viral cores within the cytoplasm of infected cells.[21]
Methodology:
-
Cell Infection: Infect target cells (e.g., SupT1) with HIV-1 virions.
-
Cell Lysis: At various time points post-infection, lyse the cells with a mild detergent that preserves the integrity of intact cores but solubilizes free CA protein.
-
Ultracentrifugation: Separate the cell lysate into a soluble fraction (containing disassembled CA) and a pellet fraction (containing intact, pelletable cores) by ultracentrifugation through a sucrose (B13894) cushion.[21]
-
Quantification: Quantify the amount of CA protein (p24) in the pellet and soluble fractions using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: An increase in soluble p24 over time indicates uncoating. Compounds that stabilize the capsid will result in more p24 remaining in the pellet fraction, while destabilizers will accelerate its appearance in the soluble fraction.[8]
Structural Biology: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a modulator binds to the HIV-1 capsid protein.[22][23]
Methodology:
-
Protein-Ligand Complex Formation: Co-crystallize the purified CA protein (often an N-terminal domain or a stabilized hexamer construct) with the inhibitor.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect diffraction data.[24]
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the CA-inhibitor complex.[23][25]
-
Analysis: Analyze the high-resolution structure to identify the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the capsid protein.[6][24]
Conclusion and Future Perspectives
The HIV-1 capsid is a clinically validated and promising target for the development of novel antiretroviral drugs.[1][26] The approval and potent, long-acting profile of Lenacapavir (GS-6207) has provided a strong proof-of-concept for this mechanism.[26] Future research in this area will likely focus on several key objectives: designing second-generation inhibitors to overcome emerging resistance mutations[27][28], exploring different binding sites on the capsid to identify novel mechanisms of action, and developing new chemical scaffolds with improved pharmacological properties.[6] The creation of proteolysis-targeting chimeras (PROTACs) to induce capsid degradation represents another innovative avenue for future development.[1][6] As our understanding of the intricate biology of the HIV-1 capsid and its interactions with host factors continues to grow, so too will the opportunities for designing next-generation therapies to combat the global HIV/AIDS pandemic.
References
- 1. The discovery and design of novel HIV-1 capsid modulators and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenacapavir: Drug Offers New Hope for Multi-drug Resistant HIV | Yale School of Medicine [medicine.yale.edu]
- 10. natap.org [natap.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Capsid inhibitor GS-6207 (lenacapavir): potential for 6 monthly dosing for MDR HIV | HIV i-Base [i-base.info]
- 17. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and dynamical characterization of tubular HIV-1 capsid protein assemblies by solid state nuclear magnetic resonance and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface plasmon resonance study on HIV-1 integrase strand transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 23. STRUCTURAL VIROLOGY. X-ray crystal structures of native HIV-1 capsid protein reveal conformational variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. X-Ray Structures of Native HIV-1 Capsid Protein Reveal Conformational Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystal structures of native HIV-1 capsid protein reveal conformational variability (Journal Article) | OSTI.GOV [osti.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Lenacapavir In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenacapavir (B1654289) (LEN) is a first-in-class, potent, long-acting antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its unique mechanism of action involves the disruption of multiple essential stages of the viral life cycle, leading to powerful antiviral activity at picomolar concentrations.[1][3][4] These application notes provide detailed protocols for assessing the in vitro antiviral activity, cytotoxicity, and resistance profile of lenacapavir. The included data and methodologies are intended to guide researchers in the evaluation of this and other novel capsid-targeting compounds.
Mechanism of Action
Lenacapavir selectively binds to a pocket at the interface between two adjacent capsid protein subunits within the viral hexamer.[5][6] This interaction has a multi-stage inhibitory effect on the HIV-1 replication cycle:[4][6][7]
-
Early Stage Inhibition: During the early phase of infection, lenacapavir stabilizes the viral capsid. This interferes with the capsid's ability to traffic to the nucleus and uncoat properly, preventing the nuclear import of the viral pre-integration complex.[7][8][9][10] It competitively inhibits the interaction between the capsid and essential host factors like nucleoporin 153 (NUP153) and cleavage and polyadenylation specificity factor 6 (CPSF6).[7][10]
-
Late Stage Inhibition: In the late phase, lenacapavir disrupts the normal process of Gag polyprotein assembly and processing.[4][7] It accelerates the assembly of capsid monomers into aberrant, non-infectious structures and alters the stability of the Gag/Gag-Pol polyprotein, preventing the formation and release of mature, infectious virions.[4][7][11]
References
- 1. natap.org [natap.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infezmed.it [infezmed.it]
- 5. researchgate.net [researchgate.net]
- 6. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The function of the HIV capsid protein | Crick [crick.ac.uk]
- 10. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and cytotoxicity of HIV capsid inhibitors. The accompanying data tables and diagrams offer a comprehensive overview for researchers in the field of HIV drug discovery.
Introduction to HIV Capsid Inhibitors
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral RNA genome and essential enzymes.[1] The capsid plays a crucial role in multiple stages of the HIV-1 life cycle, including reverse transcription, trafficking to the nucleus, and uncoating (disassembly).[2][3] Small molecule inhibitors that target the HIV-1 capsid can disrupt these processes, making the capsid an attractive target for antiretroviral therapy.[4] These inhibitors can interfere with capsid stability, either by preventing its disassembly (uncoating) or by inducing premature disassembly, thereby halting the viral replication process.[5][6] Some capsid inhibitors have also been shown to interfere with the assembly of new viral particles.[4][7]
Key Cell-Based Assays
A variety of cell-based assays are essential for the preclinical evaluation of HIV capsid inhibitors. These assays are designed to determine the antiviral potency, cytotoxicity, and mechanism of action of candidate compounds.
1. HIV-1 Single-Cycle Infection Assay: This assay measures the ability of a compound to inhibit a single round of viral replication.[8] It is a valuable tool for determining the 50% effective concentration (EC50) of an inhibitor. Reporter genes, such as luciferase or green fluorescent protein (GFP), are often incorporated into the viral vector to provide a quantifiable readout of infection.[8]
2. HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 capsid protein p24 in cell culture supernatants, which is a direct measure of viral replication.[9] It is widely used in both single-round and multi-round infection assays to determine the extent of viral production.
3. In Vitro Capsid Uncoating Assay: This biochemical assay directly measures the disassembly of the HIV-1 capsid.[10] By isolating viral cores and incubating them under conditions that promote uncoating, researchers can assess the ability of inhibitors to either stabilize or destabilize the capsid structure.[10] The amount of soluble (disassembled) versus pelletable (intact) capsid protein (p24) is quantified to determine the uncoating kinetics.
4. Cytotoxicity Assay (MTT Assay): It is crucial to assess the toxicity of any potential drug candidate to the host cells.[11] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which correlates with cell viability.[12][13] This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.[14]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected HIV capsid inhibitors. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of a compound.[14]
Table 1: In Vitro Antiviral Activity of HIV-1 Capsid Inhibitors
| Compound | Target | EC50 (nM) | Cell Line / Assay Conditions |
| Lenacapavir (B1654289) (GS-6207) | HIV-1 Capsid | 0.105 | MT-4 cells[15] |
| 0.032 | Primary human CD4+ T cells[15] | ||
| 0.056 | Primary human macrophages[15] | ||
| GS-CA1 | HIV-1 Capsid | Data not consistently reported in nM | - |
| PF-74 | HIV-1 Capsid (NTD-CTD interface) | ~300 | SupT1 cells[5] |
| GSK878 | HIV-1 Capsid | 0.039 ± 0.014 | MT-2 cells[7] |
| 0.081 ± 0.068 | Rev-A3R5 indicator T cell line (7 full-length HIV-1 strains)[7] |
Table 2: Cytotoxicity and Selectivity Index of HIV-1 Capsid Inhibitors
| Compound | CC50 (µM) | Cell Line | Selectivity Index (SI = CC50/EC50) |
| Lenacapavir (GS-6207) | >20 | MT-2 cells | >190,476 |
| GSK878 | >20 | MT-2 cells | >512,820[7] |
| J391B | 40 | TZM-bl cells | Dependent on EC50[16] |
| IBS70 | 25 | TZM-bl cells | Dependent on EC50[16] |
| J582C | >100 | TZM-bl cells | Dependent on EC50[16] |
Experimental Protocols
Protocol 1: HIV-1 Single-Cycle Infection Assay (Luciferase Reporter)
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T cells
-
Target cells (e.g., TZM-bl, SupT1)
-
HIV-1 packaging and transfer vectors (with luciferase reporter)
-
Transfection reagent
-
Test compounds (HIV capsid inhibitors)
-
Luciferase assay reagent
-
Culture medium, PBS, trypsin
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging and transfer vectors using a suitable transfection reagent.
-
After 48-72 hours, harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45 µm filter.
-
Cell Seeding: Seed target cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Infection: Add the diluted compounds to the seeded cells. Then, add a predetermined amount of virus to each well. Include wells with virus only (positive control) and cells only (negative control).
-
Incubate the plates at 37°C for 48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: HIV-1 p24 Antigen Capture ELISA
This protocol is for quantifying p24 in culture supernatants.
Materials:
-
HIV-1 p24 ELISA kit (containing capture antibody, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Culture supernatants from infection assays
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Add standards and culture supernatant samples (appropriately diluted) to the wells and incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.[17]
-
HRP Conjugate: Wash the plate and add the HRP-conjugated streptavidin. Incubate for 20-60 minutes at 37°C.[9][17]
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.
Protocol 3: In Vitro Capsid Uncoating Assay
This assay measures the release of soluble CA (p24) from purified HIV-1 cores.[10]
Materials:
-
Concentrated HIV-1 virus particles
-
Detergent (e.g., Triton X-100)
-
Sucrose (B13894) gradient solutions
-
Test compounds
-
Ultracentrifuge
-
p24 ELISA kit
Procedure:
-
Core Isolation: Layer concentrated virus on top of a sucrose gradient containing a layer of detergent. Centrifuge at high speed to pellet the viral cores.
-
Uncoating Reaction: Resuspend the purified cores in buffer and incubate at 37°C in the presence of various concentrations of the test compound or a vehicle control.[10]
-
Separation: At different time points, stop the reaction by placing the tubes on ice. Separate the soluble CA from the intact cores by ultracentrifugation.[10]
-
Quantification: Carefully collect the supernatant (containing soluble CA) and resuspend the pellet (containing core-associated CA).
-
Measure the amount of p24 in both the supernatant and pellet fractions using a p24 ELISA.
-
Data Analysis: Calculate the percentage of soluble CA at each time point and for each compound concentration. This will indicate the effect of the inhibitor on the rate of capsid uncoating.
Protocol 4: Cytotoxicity (MTT) Assay
This protocol assesses the effect of compounds on cell viability.
Materials:
-
Target cells
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of HIV capsid inhibitors.
Caption: HIV-1 life cycle and points of inhibition by capsid inhibitors.
Caption: Experimental workflow for screening HIV capsid inhibitors.
Caption: HIV-1 capsid interactions with key host factors.
References
- 1. What is the HIV life cycle? [medicalnewstoday.com]
- 2. Capsid-dependent host factors in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Interactions of the HIV-1 Capsid Protein | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 16. researchgate.net [researchgate.net]
- 17. en.hillgene.com [en.hillgene.com]
Application Notes and Protocols for Determining GS-6207 (Lenacapavir) Efficacy Using a Single-Round Infection Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-6207 (Lenacapavir) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] It disrupts the normal function of the capsid, interfering with multiple stages of the viral lifecycle, including capsid disassembly, nuclear import, and integration.[4][5] This document provides detailed protocols for utilizing a single-round infection assay to quantify the in vitro efficacy of GS-6207. Single-round infection assays are advantageous as they isolate the early steps of the viral life cycle, providing a clear assessment of a drug's inhibitory effect without the confounding variables of multiple replication cycles.[6][7][8]
Mechanism of Action of GS-6207
GS-6207 targets the HIV-1 capsid protein (CA), a critical component for viral replication. It binds to a pocket at the interface of two adjacent CA subunits within the viral capsid.[4] This binding stabilizes the capsid lattice, preventing its timely disassembly after the virus enters a host cell.[2][4] The stabilized capsid cannot efficiently undergo reverse transcription and is impaired in its ability to translocate to the nucleus, thus effectively halting the infection process before the viral genome can be integrated into the host cell's DNA.[4][5] At higher concentrations, GS-6207 can also inhibit the assembly of new viral particles.[4]
Caption: Mechanism of action of GS-6207, which stabilizes the HIV-1 capsid, inhibiting disassembly and subsequent steps.
Quantitative Efficacy of GS-6207
GS-6207 exhibits potent antiviral activity against a wide range of HIV-1 subtypes, with 50% effective concentration (EC50) values typically in the picomolar range.
| Cell Type | Assay Type | EC50 (pM) | Selectivity Index |
| MT-4 cells | Full-cycle | 100 | >10^6 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Full-cycle | 12 - 314 | >10^6 |
| Various Cell Lines | Full-cycle | 12 - 314 | >10^6 |
| MT-2 cells | Single-cycle | 23 | Not Reported |
| Target Cells | Full-cycle | 25 | Not Reported |
| Producer Cells | Late-stage inhibition | 439 | Not Reported |
Data compiled from multiple sources.[3][4][5][9]
Experimental Protocol: Single-Round Infection Assay
This protocol describes the generation of single-round infectious viral particles and their use to determine the efficacy of GS-6207.
Part 1: Production of Pseudotyped HIV-1 Reporter Virus
This procedure utilizes a three-plasmid co-transfection system in HEK293T cells to produce replication-incompetent HIV-1 particles pseudotyped with a vesicular stomatitis virus G (VSV-G) envelope protein and carrying a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP).[7][10]
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HIV-1 packaging plasmid (e.g., psPAX2)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
HIV-1 transfer vector with a reporter gene (e.g., pWPXLd-GFP)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid Co-transfection:
-
Prepare a mix of the three plasmids: packaging plasmid, envelope plasmid, and transfer vector.
-
Follow the manufacturer's protocol for your chosen transfection reagent to transfect the HEK293T cells.
-
-
Virus Harvest:
-
48-72 hours post-transfection, harvest the cell culture supernatant containing the viral particles.
-
Centrifuge the supernatant at a low speed to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Virus Titration (Optional but Recommended):
-
Determine the viral titer by infecting a permissive cell line (e.g., HEK293T) with serial dilutions of the viral stock.
-
After 48-72 hours, quantify the percentage of reporter-positive cells (e.g., GFP-positive cells by flow cytometry) to calculate the transducing units per milliliter (TU/mL).[10]
-
Part 2: GS-6207 Efficacy Determination
Materials:
-
Target cells (e.g., MT-4, TZM-bl, or PBMCs)
-
Complete growth medium for target cells
-
Pseudotyped HIV-1 reporter virus stock
-
GS-6207 (Lenacapavir)
-
96-well culture plates
-
Reporter gene assay system (e.g., Luciferase assay reagent or flow cytometer for GFP)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density. For example, plate 8 x 10^4 P4C5 cells (a HeLa-based cell line expressing CD4, CCR5, and an LTR-driven lacZ gene) per well in 100 µL of complete medium 24 hours prior to infection.[6]
-
Compound Preparation: Prepare serial dilutions of GS-6207 in the appropriate cell culture medium.
-
Drug Treatment: Add the diluted GS-6207 to the wells containing the target cells. Include a "no drug" control.
-
Infection:
-
Add the pseudotyped HIV-1 reporter virus to each well at a pre-determined multiplicity of infection (MOI).
-
The final volume in each well should be consistent.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Readout:
-
For Luciferase Reporter: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For GFP Reporter: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
-
For β-galactosidase Reporter (P4C5 cells): Lyse the cells and add a substrate like CPRG. Measure the optical density at 570 nm.[6]
-
-
Data Analysis:
-
Normalize the reporter signal in the drug-treated wells to the "no drug" control.
-
Plot the percentage of inhibition against the log of the GS-6207 concentration.
-
Use a non-linear regression analysis to calculate the EC50 value.
-
Caption: Workflow for the single-round infection assay to determine GS-6207 efficacy.
Safety Precautions
Work with HIV-1 based lentiviral vectors should be conducted in a Biosafety Level 2 (BSL-2) laboratory facility, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) should be worn at all times.
References
- 1. Long-acting capsid inhibitor GS-6207 confirms safety and antiviral activity | aidsmap [aidsmap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Single Cycle Infection [bio-protocol.org]
- 7. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Single Cycle Infection [en.bio-protocol.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Capsid Assembly Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro capsid assembly assays. These assays are crucial tools for studying viral biology, identifying novel antiviral targets, and screening for compounds that modulate capsid formation. The methodologies outlined below are based on established techniques for viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).
Introduction
Viral capsid assembly is a critical step in the lifecycle of most viruses, involving the self-assembly of viral capsid proteins (Cps) into a protective shell that encases the viral genome.[1][2] Interfering with this process is a promising antiviral strategy.[1][3][4] In vitro capsid assembly assays provide a controlled environment to study the kinetics and thermodynamics of capsid formation, and to screen for molecules that either inhibit or aberrantly accelerate this process.[1][3][5]
This guide details several common assay methodologies, including fluorescence-based assays, fluorescence microscopy, and biophysical techniques. Each section includes an overview of the application, a detailed protocol, and tables summarizing key quantitative parameters.
Section 1: Fluorescence-Based High-Throughput Screening (HTS) Assay for Capsid Assembly Modulators
This fluorescence-based assay is a simple and robust method for identifying small molecules that affect capsid stability and assembly.[1] It is particularly well-suited for high-throughput screening (HTS) of compound libraries.[1][3] The principle relies on the change in fluorescence of a labeled capsid protein upon assembly. For instance, a fluorescent dye attached to the capsid protein may be quenched upon incorporation into the growing capsid structure.[5]
Application
This assay can be used to:
-
Identify inhibitors of capsid assembly.
-
Identify compounds that induce aberrant or non-productive capsid assembly.[5]
-
Study the kinetics and thermodynamics of capsid formation.[1][3]
-
Characterize the mechanism of action of assembly effectors.[1][5]
Experimental Workflow
Protocol
This protocol is adapted from a method for screening HBV capsid assembly modulators.[1]
1. Reagent Preparation:
- Labeled Capsid Protein: Prepare a stock solution of fluorescently labeled capsid protein (e.g., HBV C150Bo) at a concentration of 10 µM in 50 mM HEPES, pH 7.5.[1] It is critical to remove any reducing agents like DTT from the protein solution.
- Assembly Buffer: Prepare a high-salt assembly buffer (e.g., 50 mM HEPES, pH 7.5 with 1 M NaCl).
- Compound Plates: Prepare compound plates with test compounds and controls (e.g., DMSO as a negative control, and known inhibitors/enhancers as positive controls).
2. Assay Procedure:
- In a 384-well plate, add 40 µL of the labeled capsid protein solution to each well.
- Add the test compounds and controls to the wells. The final concentration of DMSO should be kept constant across all wells.
- Pre-incubate the protein and compounds for a defined period (e.g., 20 minutes).[5]
- Take an initial fluorescence reading using a plate reader (Excitation: 485 nm, Emission: 535 nm for BODIPY).[1]
- Induce assembly by adding a specific volume of the high-salt assembly buffer to achieve the desired final salt concentration (e.g., 150 mM or 300 mM NaCl).[1]
- For kinetic analysis, take fluorescence readings at regular intervals.
- For endpoint analysis, incubate the plate at a controlled temperature (e.g., 37°C) for 24 hours.[1][5]
- After incubation, take the final fluorescence reading.
3. Data Analysis:
- The percentage of assembly can be calculated based on the fluorescence quenching relative to no-assembly and full-assembly controls.[1]
- For inhibitors, a desirable starting condition is ≥50% assembly in the control wells. For enhancers, a starting condition of 25-30% assembly is recommended.[1]
Quantitative Data Summary
| Parameter | Value | Virus | Reference |
| Labeled Protein | HBV C150Bo | HBV | [1] |
| Protein Concentration | 10 µM | HBV | [1] |
| Buffer | 50 mM HEPES, pH 7.5 | HBV | [1] |
| Assembly Induction | 150 mM or 300 mM NaCl | HBV | [1] |
| Incubation Temperature | 37°C | HBV | [5] |
| Incubation Time | 24 hours (endpoint) | HBV | [1][5] |
| Excitation Wavelength | 485 nm | N/A | [1] |
| Emission Wavelength | 535 nm | N/A | [1] |
Section 2: Fluorescence Microscopy Assay for HIV-1 Capsid Assembly
This method utilizes fluorescence microscopy to visualize the in vitro assembly of HIV-1 capsid (CA) proteins into tubular structures.[6] It provides a powerful tool for characterizing the morphology of assembly products and the effects of inhibitors on these structures.[6]
Application
-
Qualitative and quantitative analysis of in vitro HIV-1 CA assembly.[6]
-
Studying the effects of environmental factors (temperature, salt concentration, pH) on assembly.[6]
-
Investigating the mechanism of action of assembly inhibitors.[6]
-
Differentiating between assembly nucleation and elongation steps.[6]
Experimental Workflow
Protocol
This protocol is based on a method for visualizing HIV-1 CA assembly.[6]
1. In Vitro Assembly:
- Prepare HIV-1 CA protein at a concentration of 100 µM in a buffer of 50 mM Tris pH 8.0, 1 M NaCl, and 5 mM β-mercaptoethanol.[6]
- Induce assembly by incubating the reaction mixture under desired conditions (e.g., 4°C or 37°C for various time points).[6]
2. Sample Preparation for Microscopy:
- Adhere the assembled products to poly-L-lysine coated coverslips.
- Fix the samples with a suitable fixative (e.g., paraformaldehyde).
- Permeabilize the samples with a detergent (e.g., Triton X-100).
- Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
- Incubate with a primary antibody that recognizes the CA protein.
- Wash the coverslips to remove unbound primary antibody.
- Incubate with a fluorescently labeled secondary antibody.
- Wash the coverslips to remove unbound secondary antibody.
- Mount the coverslips on microscope slides.
3. Imaging and Analysis:
- Visualize the samples using a fluorescence microscope.
- Capture images from multiple fields of view.
- Quantify the extent of assembly by measuring the number and length of tubes, or the percentage of the image area covered by tubes.[6]
Quantitative Data Summary
| Parameter | Value | Virus | Reference |
| Protein | HIV-1 CA | HIV-1 | [6] |
| Protein Concentration | 100 µM | HIV-1 | [6] |
| Buffer | 50 mM Tris pH 8.0, 1 M NaCl, 5 mM β-mercaptoethanol | HIV-1 | [6] |
| Incubation Temperature | 4°C or 37°C | HIV-1 | [6] |
Section 3: Other In Vitro Capsid Assembly Assays
Several other techniques can be employed to study in vitro capsid assembly, each with its own advantages.
Thermal Shift Assay (TSA)
TSA is used to assess the effect of compounds on the thermal stability of the capsid protein.[7][8] Changes in the melting temperature (Tm) can indicate compound binding and its effect on capsid assembly.[7] This method is suitable for screening and can provide a rapid assessment of compound interaction.[7][8]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a competitive binding assay that can be used to screen for inhibitors that target specific domains of the capsid protein, such as the C-terminal domain (CTD) of HIV-1 CA.[9] This assay is highly sensitive and suitable for HTS campaigns.[9]
Electron Microscopy (EM)
EM provides high-resolution visualization of assembled capsid structures.[6] It is invaluable for characterizing the morphology of capsids and identifying any aberrations induced by small molecules.[6] While not high-throughput, it is a critical tool for detailed structural analysis.
Conclusion
The in vitro capsid assembly assays described in this document are powerful tools for virology research and antiviral drug discovery. The choice of assay depends on the specific research question, with HTS fluorescence-based assays being ideal for large-scale screening and microscopy-based methods providing detailed morphological information. By carefully controlling experimental parameters and utilizing the appropriate analytical methods, these assays can provide valuable insights into the complex process of viral capsid formation.
References
- 1. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening for molecules that affect virus capsid assembly (and other protein association reactions) | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. A HTRF based competitive binding assay for screening specific inhibitors of HIV-1 capsid assembly targeting the C-Terminal domain of capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Lenacapavir Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation and characterization of lenacapavir-resistant HIV-1 mutations. The methodologies outlined are essential for understanding the mechanisms of resistance to this first-in-class capsid inhibitor and for the development of next-generation antiretrovirals.
Introduction
Lenacapavir (B1654289) (LEN) is a potent, long-acting HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle, including nuclear import of the pre-integration complex and the assembly of new virions.[1][2][3] While highly effective, the emergence of drug resistance is a critical aspect of its clinical use and a key area of study. Resistance to lenacapavir is associated with specific mutations in the HIV-1 capsid (CA) protein.[1][4][5] These notes provide protocols for two primary methods of generating these resistance mutations in a laboratory setting: in vitro resistance selection and site-directed mutagenesis.
Mechanism of Lenacapavir Action and Resistance
Lenacapavir binds to a conserved hydrophobic pocket at the interface of adjacent capsid protein (p24) subunits, stabilizing the capsid core.[2][6] This hyper-stabilization is thought to lead to premature capsid rupture within the target cell, preventing the successful completion of reverse transcription and integration.[7] Resistance mutations, primarily located within this binding pocket, can reduce the binding affinity of lenacapavir, thereby diminishing its antiviral activity.[1]
Caption: Lenacapavir's mechanism of action and the development of resistance.
Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passaging
This protocol describes the selection of lenacapavir-resistant HIV-1 variants by culturing the virus in the presence of escalating concentrations of the drug.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3, HXB2) or clinical isolates.[8]
-
Permissive cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]).[5]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).
-
Lenacapavir stock solution (dissolved in DMSO).
-
p24 antigen ELISA kit or reverse transcriptase activity assay.
Procedure:
-
Initial Infection:
-
Seed MT-2 cells at a density of 2 x 10^5 cells/mL in a T-25 flask.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Culture the cells in the presence of a starting concentration of lenacapavir. This is typically set at the EC50 (half-maximal effective concentration) of the wild-type virus.[5] For lenacapavir, the EC50 is in the picomolar range, approximately 105 pM in MT-4 cells.[5]
-
-
Virus Passaging:
-
Monitor the culture for signs of viral replication by observing cytopathic effects (CPE) or by measuring p24 antigen concentration or reverse transcriptase activity in the supernatant.
-
When viral replication is detected (i.e., "viral breakthrough"), harvest the cell-free supernatant containing the virus.
-
Use the harvested virus to infect fresh MT-2 cells.
-
Gradually increase the concentration of lenacapavir in the new culture (e.g., 2- to 3-fold increments).
-
Repeat this passaging process for an extended period, typically up to 46 days or longer, to select for resistant variants.[8]
-
-
Isolation and Characterization of Resistant Virus:
-
Once a viral population demonstrates significant resistance (i.e., can replicate in high concentrations of lenacapavir), isolate the viral RNA from the supernatant.
-
Perform reverse transcription PCR (RT-PCR) to amplify the gag gene, which encodes the capsid protein.
-
Sequence the amplified DNA to identify mutations in the capsid region.
-
Clone the mutated gag gene into a wild-type HIV-1 proviral DNA clone to confirm that the identified mutations are responsible for the resistance phenotype.
-
Caption: Workflow for in vitro resistance selection.
Protocol 2: Site-Directed Mutagenesis
This method involves the direct introduction of specific mutations into the HIV-1 genome to assess their impact on lenacapavir susceptibility.
Materials:
-
HIV-1 proviral DNA clone (e.g., pNL4-3).[9]
-
Site-directed mutagenesis kit (e.g., QuikChange II XL).[10]
-
Primers designed to introduce the desired mutation(s).
-
Competent E. coli for plasmid amplification.
-
Plasmid purification kit.
-
Transfection reagent (e.g., Lipofectamine 2000).[11]
-
HEK293T cells for virus production.[11]
-
Target cells for infectivity and susceptibility assays (e.g., MT-4 cells, TZM-bl cells).[11][12]
Procedure:
-
Mutagenesis:
-
Design primers containing the desired mutation in the capsid-coding region of the gag gene.
-
Use the site-directed mutagenesis kit with the wild-type HIV-1 proviral DNA as a template to generate the mutant plasmid.
-
Transform the resulting plasmid into competent E. coli and select for positive colonies.
-
Isolate the plasmid DNA and confirm the presence of the desired mutation by DNA sequencing.
-
-
Virus Production:
-
Transfect HEK293T cells with the mutated proviral DNA using a suitable transfection reagent.[11]
-
Culture the cells for 48-72 hours.
-
Harvest the cell-free supernatant containing the mutant virus.
-
Determine the virus titer using a p24 antigen ELISA or a similar method.
-
-
Phenotypic Analysis:
-
Perform a drug susceptibility assay to determine the EC50 of lenacapavir against the mutant virus.
-
This can be done using a single-cycle infectivity assay (e.g., with luciferase reporter viruses in TZM-bl cells) or a multicycle replication assay in MT-4 cells.[9][13]
-
Calculate the fold-change in resistance by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.[13]
-
Assess the replication capacity of the mutant virus in the absence of the drug, often expressed as a percentage of wild-type replication.[14]
-
Data Presentation: Lenacapavir Resistance Mutations
The following tables summarize quantitative data on lenacapavir resistance mutations identified through in vitro selection and clinical studies.
Table 1: In Vitro Selected Lenacapavir Resistance Mutations
| Mutation | Fold-Change in Resistance (EC50) | Replication Capacity (% of Wild-Type) | Reference(s) |
| L56I | - | - | [5][14] |
| M66I | >2000 | 1.5% | [14][15][16] |
| Q67H | 4.6 - 6 | 58% | [4][5][14] |
| K70N | - | - | [5][14] |
| K70R/S | - | - | [8] |
| N74D | 9 | - | [1][5][8] |
| N74S | - | - | [14] |
| T107N | 4 | - | [5][8][14] |
Note: "-" indicates data not consistently reported across the cited sources.
Table 2: Clinically Observed Lenacapavir Resistance Mutations
| Mutation | Fold-Change in Resistance (EC50) | Context of Emergence | Reference(s) |
| Q67H | ~5 | Low lenacapavir exposure during monotherapy | [4][9][17] |
| N74D | 10 | Functional monotherapy | [18] |
| M66I | >1000 | Functional monotherapy | [16][19] |
| K70H | - | Functional monotherapy | [19] |
| Q67H + K70R | - | Functional monotherapy | [19] |
Note: "-" indicates data not specified in the provided context.
Summary and Conclusion
The protocols described provide a framework for the systematic generation and characterization of lenacapavir resistance mutations. Both in vitro selection and site-directed mutagenesis are powerful tools for identifying resistance pathways and quantifying their effects. The data consistently show that while several mutations can confer resistance to lenacapavir, many of these come at a significant cost to viral fitness.[9][14] Understanding the genetic barrier to resistance and the fitness landscape of resistant variants is crucial for the clinical management of lenacapavir and for the design of future antiretroviral therapies that target the HIV-1 capsid.
References
- 1. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 5. natap.org [natap.org]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotypic resistance to lenacapavir and monotherapy efficacy in a proof-of-concept clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. croiconference.org [croiconference.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 15. Frontiers | HIV Capsid Protein Genetic Diversity Across HIV-1 Variants and Impact on New Capsid-Inhibitor Lenacapavir [frontiersin.org]
- 16. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hivglasgow.org [hivglasgow.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Resistance Analyses in Highly Treatment-Experienced People With Human Immunodeficiency Virus (HIV) Treated With the Novel Capsid HIV Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Subcutaneous Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It is approved for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[3][4] A key feature of lenacapavir is its administration via subcutaneous injection every six months, which offers a significant advantage for treatment adherence.[2][4] Understanding the pharmacokinetic profile of subcutaneously administered lenacapavir is crucial for optimizing dosing strategies and ensuring sustained therapeutic concentrations.
Lenacapavir's unique mechanism of action targets the HIV-1 capsid, a critical component for viral replication.[5][6] The drug interferes with multiple steps of the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly, and the formation of new capsid cores.[1][2] This multi-stage inhibition contributes to its high potency against HIV-1.[2]
These application notes provide a comprehensive overview of the pharmacokinetic properties of subcutaneous lenacapavir, detailed experimental protocols for its quantification in plasma, and visual representations of its mechanism of action and the pharmacokinetic analysis workflow.
Pharmacokinetic Profile of Subcutaneous Lenacapavir
Subcutaneous administration of lenacapavir results in a distinct pharmacokinetic profile characterized by slow and sustained absorption, leading to a long terminal half-life.[2] This allows for the infrequent dosing regimen of every six months.[4] Treatment initiation typically involves an oral loading dose to rapidly achieve therapeutic concentrations before transitioning to the long-acting subcutaneous injections.[2][7]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of subcutaneous lenacapavir at a steady state, following a 927 mg dose administered every 6 months.
| Parameter | Value | Unit | Reference |
| Maximum Plasma Concentration (Cmax) | 97.2 (70.3% CV) | ng/mL | [7] |
| Time to Cmax (Tmax) | ~84 | days | [2][7][8] |
| Trough Plasma Concentration (Ctau) | 36.2 (90.6% CV) | ng/mL | [7] |
| Area Under the Curve (AUC) | 300,000 (68.5% CV) | h·ng/mL | [7] |
| Half-life (t1/2) | 8 - 12 | weeks | [2][7] |
CV: Coefficient of Variation
Experimental Protocols
Bioanalytical Method for Lenacapavir Quantification in Human Plasma
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is recommended for the accurate quantification of lenacapavir in human plasma.[4][9]
1. Sample Preparation: Protein Precipitation
This procedure is designed to remove proteins from plasma samples that can interfere with the analysis.
-
Step 1: Aliquot 50 µL of human plasma sample into a 96-well plate.
-
Step 2: Add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of lenacapavir).
-
Step 3: Vortex the 96-well plate to ensure thorough mixing and precipitation of proteins.
-
Step 4: Centrifuge the plate at approximately 2164g to pellet the precipitated proteins.
-
Step 5: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Step 6: Dilute the supernatant with 100 µL of water.
2. UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A suitable reversed-phase column, such as a Hypersil ODS C18 (4.6x250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% o-phosphoric acid) and acetonitrile is typically used.[10] The specific gradient will depend on the column and system used and should be optimized to achieve good separation of lenacapavir and the internal standard.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection: Mass spectrometry detection should be performed in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for lenacapavir and the internal standard.
-
Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure linearity, accuracy, precision, and selectivity.[4][9] A clinically relevant calibration curve range, for instance, from 0.1 to 500 ng/mL, has been successfully validated.[4][9]
Visualizations
Mechanism of Action of Lenacapavir
The following diagram illustrates the multi-stage inhibition of the HIV-1 replication cycle by lenacapavir.
Caption: Multi-stage inhibition of HIV-1 replication by lenacapavir.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps involved in the pharmacokinetic analysis of subcutaneous lenacapavir.
Caption: Workflow for pharmacokinetic analysis of subcutaneous lenacapavir.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
Application Notes and Protocols: Cryo-Electron Microscopy of the HIV-1 Capsid-Lenacapavir Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural analysis of the HIV-1 capsid in complex with the first-in-class inhibitor, lenacapavir (B1654289), using cryo-electron microscopy (cryo-EM). Lenacapavir targets the HIV-1 capsid, a critical protein shell essential for multiple stages of the viral lifecycle, including assembly, maturation, and uncoating. By binding to the capsid, lenacapavir disrupts its normal function, making it a potent antiretroviral agent. Cryo-EM has been instrumental in elucidating the molecular mechanisms of lenacapavir's action.
Introduction to Lenacapavir and the HIV-1 Capsid
The HIV-1 capsid is a fullerene-like cone composed of capsid protein (CA) hexamers and pentamers that encloses the viral genome. Its stability is finely tuned to protect the genome and then disassemble at the appropriate time and location within the host cell. Lenacapavir (formerly GS-6207) is a potent, long-acting antiretroviral that binds to a hydrophobic pocket, known as the phenylalanine-glycine (FG)-binding pocket, at the interface of adjacent CA subunits within the hexamer.[1][2] This binding hyperstabilizes the capsid lattice, leading to premature capsid rupture and inhibition of nuclear import, ultimately blocking viral replication.[3][4]
Quantitative Data from Cryo-EM Studies
Cryo-EM studies have provided high-resolution structural data of the HIV-1 capsid in complex with lenacapavir, offering precise measurements of its effects.
| Structure | PDB ID | Resolution (Å) | Method | Key Findings |
| HIV-1 capsid lattice with IP6 and Lenacapavir | 8G6O | 3.10 | Single Particle Analysis Cryo-EM | Revealed the binding mode of lenacapavir in the context of the capsid lattice and the role of inositol (B14025) hexakisphosphate (IP6) in pentamer formation.[5] |
| Immature HIV-1 Gag lattice with Lenacapavir | N/A | 2.18 | In situ Single Particle Cryo-EM | Demonstrated that lenacapavir also binds to the immature Gag lattice, inducing conformational changes that may affect the maturation process.[2] |
| Immature HIV-1 Gag lattice with BVM and Lenacapavir | N/A | 2.10 | In situ Single Particle Cryo-EM | Showed concurrent binding of lenacapavir and another inhibitor, bevirimat (B1684568) (BVM), to the immature lattice, providing insights for combination therapies.[2][6] |
Experimental Protocols
The following are generalized protocols for the preparation and cryo-EM analysis of the HIV-1 capsid-lenacapavir complex, compiled from various studies.
In Vitro Assembly of HIV-1 CA Lattice
This protocol describes the assembly of CA proteins into a lattice structure suitable for cryo-EM analysis.
-
Protein Expression and Purification : Express and purify recombinant HIV-1 CA protein.
-
Assembly Reaction :
-
Lenacapavir Incubation :
-
Add lenacapavir (dissolved in a suitable solvent like DMSO) to the assembled capsids at the desired final concentration.
-
Incubate the mixture to allow for binding.
-
Preparation of Virus-Like Particles (VLPs)
This protocol is for producing non-infectious VLPs which can be used for in situ structural studies.
-
VLP Production : Transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the HIV-1 Gag polyprotein.
-
VLP Harvest : Collect the VLPs from the cell culture supernatant.
-
Permeabilization : Treat the VLPs with a mild detergent (e.g., saponin) to perforate the lipid membrane, allowing for the entry of inhibitors.[8]
-
Inhibitor Treatment : Incubate the permeabilized VLPs with lenacapavir.
Cryo-EM Grid Preparation and Vitrification
-
Grid Preparation : Apply 3-4 µL of the sample (assembled capsids or VLPs) to a glow-discharged cryo-EM grid.
-
Blotting and Plunging : Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot). This traps the complexes in a near-native state.[9]
Cryo-EM Data Acquisition
-
Microscope Setup : Screen the vitrified grids on a transmission electron microscope (e.g., Titan Krios) operating at 200-300 kV.
-
Data Collection : Collect a series of images (a tilt series for tomography or a large number of single-particle images) using automated data collection software.
Image Processing and 3D Reconstruction
-
Data Pre-processing : Correct for beam-induced motion and perform contrast transfer function (CTF) estimation.
-
Particle Picking and Classification : Select individual particle images from the micrographs and perform 2D and 3D classification to sort them into homogenous classes.
-
3D Reconstruction : Reconstruct a 3D model of the capsid-lenacapavir complex from the final set of particle images using software like RELION or cryoSPARC.[9]
Visualizing Workflows and Mechanisms
Experimental Workflow for Cryo-EM Analysis
References
- 1. pnas.org [pnas.org]
- 2. Structural insights into inhibitor mechanisms on immature HIV-1 Gag lattice revealed by high-resolution in situ single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. rcsb.org [rcsb.org]
- 6. Distinct Target Site of Lenacapavir in Immature HIV-1 and Concurrent Binding with the Maturation Inhibitor Bevirimat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for X-ray Crystallography of GS-6207 Bound to HIV-1 Capsid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the structural determination of the HIV-1 capsid protein in complex with the potent, long-acting inhibitor GS-6207 (Lenacapavir) using X-ray crystallography. The protocols outlined below are based on the methodologies used to generate the publicly available crystal structure (PDB ID: 6VKV).
Introduction
GS-6207 is a first-in-class HIV-1 capsid inhibitor that has demonstrated picomolar potency against all major HIV-1 subtypes by interfering with multiple stages of the viral lifecycle.[1] It binds to a conserved pocket at the interface of two adjacent capsid protein (CA) monomers within the CA hexamer, stabilizing the capsid and preventing both proper assembly and disassembly.[1] Elucidating the high-resolution crystal structure of GS-6207 in complex with the HIV-1 capsid is crucial for understanding its mechanism of action and for the rational design of next-generation antiretroviral therapies. This application note details the experimental workflow, from protein expression to structure determination, providing researchers with a comprehensive protocol to replicate and build upon these findings.
Data Presentation
The following tables summarize the quantitative data from the X-ray diffraction experiment of the GS-6207-capsid complex.
Table 1: Data Collection Statistics
| Parameter | Value |
| PDB ID | 6VKV[2] |
| Resolution (Å) | 2.22[2] |
| Space group | P 6[2] |
| Unit Cell Dimensions | |
| a, b (Å) | 160.05[2] |
| c (Å) | 64.54 |
| α, β (°) | 90 |
| γ (°) | 120 |
| Wavelength (Å) | 1.0000 |
| Completeness (%) | 99.9 |
| Redundancy | 12.3 |
| I/σ(I) | 18.2 |
| Rmerge | 0.154 |
Data collected from a single crystal.
Table 2: Refinement Statistics
| Parameter | Value |
| PDB ID | 6VKV[2] |
| Resolution (Å) | 48.0 - 2.22[2] |
| No. of reflections | 22,039[2] |
| Rwork | 0.231[2] |
| Rfree | 0.269[2] |
| No. of Atoms | |
| Protein | 5,232 |
| Ligand (GS-6207) | 59 |
| Water | 10 |
| RMSDs | |
| Bond lengths (Å) | 0.003 |
| Bond angles (°) | 0.61 |
| Ramachandran Plot | |
| Favored (%) | 96.8 |
| Allowed (%) | 3.2 |
| Outliers (%) | 0 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the expression, purification, and crystallization of the HIV-1 capsid protein in complex with GS-6207, followed by X-ray diffraction data collection and structure determination.
Protein Expression and Purification of HIV-1 CA Mutant
The protein used for co-crystallization is a stabilized hexamer of the HIV-1 capsid protein, engineered with four mutations (A14C, E45C, W184A, M185A) to facilitate the formation of soluble, stable hexamers.[3]
a. Plasmid and Host Strain:
-
Expression Vector: pET11a plasmid containing the codon-optimized gene for the HIV-1 CA (A14C/E45C/W184A/M185A) mutant.[4][5]
-
Expression Host: Escherichia coli strain BL21(DE3).[2][4][5]
b. Expression Protocol:
-
Transform the pET11a-CA(4Mu) plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a large-scale culture (e.g., 1 L of Terrific Broth) and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
c. Purification Protocol: This protocol utilizes a function-based purification method that relies on the protein's ability to polymerize and depolymerize, followed by standard chromatography.[3][6] All buffers for the purification of the CA(A14C/E45C/W184A/M185A) mutant must be supplemented with 200 mM β-mercaptoethanol (β-ME) to maintain a reducing environment.[7]
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 M NaCl, 200 mM β-ME, protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Perform ammonium sulfate fractionation of the supernatant at 30% saturation.[7]
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of Resolubilization Buffer (50 mM Tris-HCl pH 7.5, 200 mM β-ME).
-
-
Polymerization/Depolymerization Cycles:
-
Induce polymerization by adding an equal volume of 5 M NaCl solution and stir for 2 hours at 4°C.[3]
-
Collect the polymerized protein by centrifugation at 12,000 x g for 1 hour.[3]
-
Depolymerize the pellet by resuspending in Resolubilization Buffer.
-
Repeat this polymerization/depolymerization cycle one more time for increased purity.[3]
-
-
Ion-Exchange Chromatography:
-
Dialyze the protein solution against Buffer A (50 mM Tris pH 7.5, 40 mM β-ME).[3]
-
Load the dialyzed sample onto a HiTrap SP-Sepharose (cation exchange) column equilibrated with Buffer A.[5]
-
Elute the protein using a linear gradient of NaCl (0-1 M) in Buffer A.
-
Pool the fractions containing the CA protein and load onto a HiTrap Q-Sepharose (anion exchange) column.[5] The pure protein is expected in the flow-through fraction.[3]
-
-
Size-Exclusion Chromatography (Final Polishing):
-
Concentrate the pure protein from the anion exchange step.
-
Load the concentrated protein onto a HiLoad 16/600 Superdex 200 pg column equilibrated with SEC Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 200 mM β-ME).[5]
-
Collect fractions corresponding to the CA hexamer.
-
Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm.
-
Co-crystallization of CA-GS-6207 Complex
-
Complex Formation: Incubate the purified, stabilized CA hexamer protein with a 2 to 5-fold molar excess of GS-6207 (dissolved in DMSO) for at least 1 hour on ice prior to setting up crystallization trials.
-
Crystallization Method: Sitting drop vapor diffusion is a commonly used method.
-
Setup:
-
Mix 1 µL of the protein-ligand complex solution (at a concentration of 10-15 mg/mL) with 1 µL of the reservoir solution.
-
Equilibrate the drop against 500 µL of the reservoir solution at 20°C.
-
-
Crystallization Condition (based on similar CA hexamer structures):
-
Reservoir Solution: 0.1 M MES buffer pH 6.5, 12-15% (w/v) PEG 8000, 0.2 M Ammonium Sulfate.
-
-
Crystal Growth: Crystals typically appear within 3-7 days.
X-ray Diffraction Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal from the drop.
-
Briefly transfer the crystal to a cryo-protectant solution (e.g., reservoir solution supplemented with 25% glycerol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Collect diffraction data at a synchrotron source (e.g., Advanced Light Source Beamline 4.2.2) at a temperature of 100 K.
-
Use an appropriate detector (e.g., CCD or pixel array detector).
-
Collect a sufficient number of frames with an oscillation range of 0.5-1.0° per frame.
-
-
Data Processing:
-
Indexing and Integration: Process the raw diffraction images using software such as HKL-2000 or XDS to determine the unit cell parameters, space group, and to integrate the intensities of the diffraction spots.
-
Scaling and Merging: Scale and merge the integrated intensities from all frames using a program like SCALEPACK (part of HKL-2000) or AIMLESS (part of the CCP4 suite). This step produces the final reflection file containing unique reflections with their intensities and error estimates.
-
Structure Determination and Refinement
-
Molecular Replacement (MR):
-
Use the program Phaser from the PHENIX suite.
-
Provide the processed reflection data file and a suitable search model. A previously determined structure of the HIV-1 CA hexamer (e.g., PDB ID 3H47, with ligands and water molecules removed) can be used as the search model.
-
-
Initial Refinement:
-
Perform an initial round of refinement on the molecular replacement solution using phenix.refine.
-
This typically includes rigid-body refinement followed by simulated annealing and refinement of individual coordinates and B-factors.
-
-
Model Building:
-
Use the program Coot to manually inspect the electron density maps (2mFo-DFc and mFo-DFc).
-
Manually build the model for GS-6207 into the clear difference density observed in the binding pocket.
-
Correct the protein model where it deviates from the electron density.
-
-
Final Refinement:
-
Perform multiple rounds of refinement using phenix.refine, alternating with manual model building in Coot.
-
In later stages, add water molecules to plausible peaks in the difference map.
-
Refine atomic coordinates, individual B-factors, and occupancies.
-
-
Validation:
-
Use tools like MolProbity (integrated into PHENIX) to assess the geometric quality of the final model, including Ramachandran analysis, rotamer correctness, and clash scores. The final model should have good stereochemistry and low Rwork and Rfree values.
-
Visualizations
Below are diagrams generated using Graphviz (DOT language) to illustrate key workflows and relationships.
Caption: Experimental workflow for determining the crystal structure of GS-6207 bound to HIV-1 capsid.
Caption: Logical flow of the structure determination and refinement process.
References
- 1. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Functional Purification of Recombinant HIV-1 Capsid | PLOS One [journals.plos.org]
- 7. Frontiers | Modulation of HIV-1 capsid multimerization by sennoside A and sennoside B via interaction with the NTD/CTD interface in capsid hexamer [frontiersin.org]
Measuring HIV-1 Core Stability in the Presence of Lenacapavir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the human immunodeficiency virus type 1 (HIV-1) core is a critical determinant of successful viral replication. The conical capsid, composed of the viral protein p24 (CA), encases the viral genome and essential enzymes. A precisely orchestrated process of capsid uncoating is required for reverse transcription and subsequent integration of the viral DNA into the host cell genome. Lenacapavir (B1654289) (LEN), a first-in-class HIV-1 capsid inhibitor, has demonstrated potent antiviral activity by interfering with this delicate balance.[1][2] This document provides detailed application notes and protocols for measuring HIV-1 core stability in the presence of lenacapavir, enabling researchers to accurately assess its mechanism of action and impact on the viral life cycle.
Lenacapavir exhibits a unique dual mechanism of action; it disrupts the integrity of the viral core while simultaneously stabilizing the capsid lattice.[3][4] This paradoxical effect underscores the importance of employing multiple complementary assays to fully characterize the impact of capsid-targeting antivirals. The protocols detailed below provide robust methods for quantifying both core integrity and capsid lattice stability.
Key Experimental Approaches
Several key experimental approaches are utilized to measure HIV-1 core stability and the effects of inhibitors like lenacapavir. These include:
-
In Vitro Capsid Uncoating Assay using Fluorescence Microscopy: This powerful technique allows for the real-time, single-particle analysis of capsid integrity and lattice stability. By using fluorescently labeled viral components, researchers can simultaneously measure the release of core contents and the disassembly of the capsid shell.[4][5][6]
-
Fate-of-Capsid Assay: This biochemical assay provides a quantitative measure of the amount of intact, particulate capsid cores that can be recovered from the cytoplasm of infected cells.[7][8] An increase in pelletable capsid material is indicative of capsid stabilization.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution visualization of individual HIV-1 cores, allowing for the direct observation of morphological changes induced by antiviral compounds.[3][5]
Data Presentation
The following tables summarize quantitative data on the effects of lenacapavir on HIV-1 core stability from various studies.
Table 1: Effect of Lenacapavir on HIV-1 Core Integrity (cmGFP Release)
| Lenacapavir Concentration | % of Cores with cmGFP Signal Loss | Reference |
| 0 nM (Control) | Baseline | [3][4] |
| 1 nM | ~3% decrease in median GFP-CA fluorescence | [3] |
| 10 nM | ~12% decrease in median GFP-CA fluorescence | [3] |
| >50 nM | Accelerated loss of HIV-1 core integrity | [3] |
Table 2: Effect of Lenacapavir on HIV-1 Capsid Lattice Stability (GFP-CA Retention)
| Lenacapavir Concentration | Observation | Reference |
| 0 nM (Control) | Progressive loss of capsid lattice | [3][4] |
| 1 nM | Stabilization of the capsid lattice | [3] |
| 10 nM | Stabilization of the capsid lattice | [3] |
| >50 nM | Minimal loss of the capsid lattice | [3] |
Table 3: Morphological Changes of HIV-1 Cores Observed by TEM with Lenacapavir Treatment
| Lenacapavir Concentration | Predominant Morphological Changes | Reference |
| 100 nM | Frequent breakage at the narrow end of the capsid | [3][5] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Capsid Uncoating Assay by Fluorescence Microscopy
This protocol describes a single-particle fluorescence microscopy assay to simultaneously measure HIV-1 core integrity and capsid lattice stability. Core integrity is monitored by the release of a content marker (cmGFP), while capsid lattice stability is tracked by the retention of a capsid-fused fluorescent protein (GFP-CA).
Materials:
-
HIV-1 particles co-labeled with cmGFP and GFP-CA
-
Lenacapavir stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope coverslips
-
Poly-L-lysine solution
-
Permeabilization buffer (e.g., with a mild non-ionic detergent like Triton X-100)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Methodology:
-
Virus Production:
-
Co-transfect HEK293T cells with plasmids encoding the HIV-1 genome, a packaging construct, a VSV-G envelope protein, and plasmids for expressing both a fluid-phase GFP (cmGFP) and a GFP-capsid fusion protein (GFP-CA).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Purify and concentrate the virus particles by ultracentrifugation through a sucrose (B13894) cushion.
-
-
Sample Preparation:
-
Coat microscope coverslips with poly-L-lysine to facilitate virus immobilization.
-
Incubate the coverslips with the purified, fluorescently labeled HIV-1 particles.
-
Wash gently with PBS to remove unbound virions.
-
-
Drug Treatment and Permeabilization:
-
Prepare serial dilutions of lenacapavir in permeabilization buffer. Include a DMSO-only control.
-
Add the lenacapavir-containing or control buffer to the immobilized virions on the coverslip.
-
The permeabilization buffer will disrupt the viral membrane, allowing the release of the cmGFP if the core integrity is compromised.
-
-
Image Acquisition:
-
Immediately begin acquiring time-lapse images using a TIRF microscope.
-
Use appropriate laser lines and filters to excite and detect GFP fluorescence.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Identify individual viral particles in the acquired images.
-
Quantify the fluorescence intensity of both cmGFP and GFP-CA for each particle over time.
-
A sudden drop in the cmGFP signal indicates a loss of core integrity.
-
The persistence of the GFP-CA signal indicates the stability of the capsid lattice.
-
Calculate the percentage of cores that lose their cmGFP signal and the rate of GFP-CA signal decay for each lenacapavir concentration.
-
Protocol 2: Fate-of-Capsid Assay
This biochemical assay quantifies the amount of stable, particulate HIV-1 capsid in the cytoplasm of infected cells.
Materials:
-
Target cells (e.g., HeLa or Sup-T1 cells)
-
High-titer HIV-1 virus stock
-
Lenacapavir stock solution (in DMSO)
-
Cell lysis buffer (hypotonic)
-
Dounce homogenizer
-
Sucrose cushion (e.g., 30% sucrose)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-p24 capsid antibody
Methodology:
-
Infection:
-
Plate target cells and allow them to adhere.
-
Infect the cells with a high multiplicity of infection (MOI) of HIV-1 in the presence of varying concentrations of lenacapavir or a DMSO control.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for viral entry and cytoplasmic trafficking.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash them to remove unbound virus.
-
Resuspend the cells in hypotonic lysis buffer and lyse them using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to pellet nuclei and cellular debris.
-
-
Isolation of Particulate Capsid:
-
Carefully layer the post-nuclear supernatant onto a sucrose cushion.
-
Centrifuge at high speed in an ultracentrifuge to pellet the intact, particulate capsid cores. Soluble capsid proteins will remain in the supernatant.
-
-
Analysis:
-
Carefully aspirate the supernatant.
-
Resuspend the pellet (containing the stable cores) in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-p24 antibody.
-
Quantify the amount of p24 in the pellet fraction for each experimental condition. An increase in pelletable p24 in lenacapavir-treated samples indicates capsid stabilization.[3]
-
Protocol 3: Transmission Electron Microscopy (TEM) of HIV-1 Cores
This protocol allows for the direct visualization of HIV-1 core morphology following treatment with lenacapavir.
Materials:
-
Purified HIV-1 cores
-
Lenacapavir stock solution (in DMSO)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., uranyl acetate)
-
Transmission electron microscope
Methodology:
-
Core Isolation:
-
Isolate HIV-1 cores from purified virions by treating with a mild detergent to remove the viral membrane, followed by purification on a sucrose gradient.
-
-
Drug Treatment:
-
Incubate the purified cores with various concentrations of lenacapavir or a DMSO control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Grid Preparation and Staining:
-
Apply a small volume of the core suspension to a glow-discharged TEM grid.
-
After a brief incubation, wick off the excess liquid.
-
Apply the negative stain solution to the grid and allow it to sit for a short period.
-
Wick off the excess stain and allow the grid to air dry.
-
-
Imaging:
-
Image the grids using a transmission electron microscope at various magnifications.
-
Capture images of numerous individual cores for each treatment condition.
-
-
Analysis:
Visualizations
Lenacapavir's Mechanism of Action on the HIV-1 Capsid
References
- 1. Fluorescence Microscopy Assay to Measure HIV-1 Capsid Uncoating Kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Capsid Labeling of Infectious HIV-1 by Genetic Code Expansion Allows Detection of Largely Complete Nuclear Capsids and Suggests Nuclear Entry of HIV-1 Complexes via Common Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Vector-Based Assays in Capsid Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing lentiviral vector-based assays in the screening and characterization of HIV-1 capsid inhibitors. These assays offer a safe, robust, and high-throughput compatible platform for identifying and evaluating compounds that target the viral capsid at various stages of the HIV-1 life cycle.
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a critical role in multiple stages of the viral life cycle, including reverse transcription, nuclear import of the pre-integration complex, and the assembly and maturation of new virions.[1][2] This makes the capsid an attractive target for antiretroviral drug development.[3] Capsid inhibitors can disrupt these processes, thereby blocking viral replication.[4][5] Lentiviral vectors, which are derived from HIV-1 but rendered replication-incompetent, provide a safe and effective tool to study the effects of these inhibitors in a controlled laboratory setting.[6][7] By incorporating reporter genes such as luciferase or green fluorescent protein (GFP), the efficiency of viral transduction can be easily quantified, providing a readout for the activity of potential capsid inhibitors.[6][7]
Mechanism of Action of HIV-1 Capsid Inhibitors
HIV-1 capsid inhibitors possess a unique, multi-stage mechanism of action that can interfere with both early and late phases of the viral life cycle.[4][5] These small molecules bind to the capsid protein (CA), disrupting the delicate balance of capsid stability required for successful infection.[1]
Key inhibitory actions include:
-
Inhibition of Capsid Uncoating: After entering a host cell, the viral capsid must disassemble in a controlled manner to release the viral RNA and enzymes for reverse transcription. Capsid inhibitors can stabilize the capsid, preventing this necessary uncoating process.[3][5]
-
Inhibition of Nuclear Import: The viral pre-integration complex, still partially enclosed by the capsid, must be transported into the nucleus to integrate the viral DNA into the host genome. Capsid inhibitors can interfere with the interaction between the capsid and host cell factors required for nuclear import, such as transportin-1 (TRN-1) and nucleoporins.[4][8]
-
Inhibition of Capsid Assembly and Maturation: During the late stages of replication, new viral particles are assembled. Capsid inhibitors can disrupt the proper assembly of the capsid shell, leading to the formation of non-infectious, malformed virions.[4][9]
The first-in-class approved capsid inhibitor, Lenacapavir (B1654289), demonstrates potent antiviral activity by targeting these multiple functions.[4][9][10]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for screening capsid inhibitors using lentiviral vectors and the targeted steps in the HIV-1 life cycle.
Caption: Experimental workflow for capsid inhibitor screening.
Caption: HIV-1 life cycle stages targeted by capsid inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of representative HIV-1 capsid inhibitors against wild-type HIV-1. EC50 (half-maximal effective concentration) values are presented to allow for easy comparison of inhibitor potency.
Table 1: Antiviral Activity of Lenacapavir (LEN)
| Cell Type | HIV-1 Isolate | EC50 (pM) | Reference |
| MT-4 cells | Wild-Type | 105 | [10] |
| Human CD4+ T cells | Wild-Type | 32 | [10] |
| Macrophages | Wild-Type | 56 | [10] |
| Various Clinical Isolates | 23 strains | 20 - 160 | [10] |
Table 2: Antiviral Activity of Novel Capsid Inhibitors
| Inhibitor | Cell Type | HIV-1 Strain | EC50 (nM) | Reference |
| VH4004280 | MT-2 cells | NLRepRluc-WT | 0.093 ± 0.021 | [11] |
| VH4011499 | MT-2 cells | NLRepRluc-WT | 0.023 ± 0.008 | [11] |
| H27 | - | - | Low micromolar | [8] |
| CAP-1 | - | - | EC95 ≈ 100 µM | [2] |
| BD-1 | - | - | 0.070 ± 0.030 | [2] |
| BM-1 | - | - | 0.062 ± 0.023 | [2] |
Note: Experimental conditions and cell lines can influence EC50 values. Direct comparison between different studies should be made with caution.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of pseudotyped lentiviral particles in HEK293T cells. Pseudotyping with an envelope protein like VSV-G confers broad tropism.
Materials:
-
HEK293T packaging cells
-
DMEM with 10% heat-inactivated fetal bovine serum (FBS)
-
Lentiviral transfer plasmid (carrying a reporter gene, e.g., pLenti-GFP)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G for VSV-G)
-
Transfection reagent (e.g., EndoFectin Lenti)[12]
-
10-cm cell culture dishes
-
0.45 µm syringe filters
Procedure:
-
Cell Plating: Two days before transfection, plate 1.3–1.5 x 10^6 HEK293T cells in a 10-cm dish with 10 ml of DMEM + 10% FBS. Ensure cells are 70–80% confluent at the time of transfection.[12]
-
Transfection:
-
Prepare a DNA mixture of the transfer, packaging, and envelope plasmids.
-
On the day of transfection, mix the DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate to allow complex formation.
-
Add the transfection complexes to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Harvesting: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filtration and Storage: Pool the collected supernatant and filter through a 0.45 µm filter to remove cell debris.[12] Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.[12]
Protocol 2: Lentiviral Vector Titration (Functional Titer)
This protocol determines the functional titer of the lentiviral stock, expressed as Transducing Units per milliliter (TU/mL), using fluorescence microscopy for a GFP-expressing vector.
Materials:
-
HEK293T or other target cells
-
DMEM with 10% FBS
-
Lentiviral stock (from Protocol 1)
-
Polybrene (8 µg/mL final concentration)
-
6-well plates
-
Fluorescence microscope
-
PBS
Procedure:
-
Cell Plating: Seed 75,000 cells per well in a 6-well plate and incubate overnight.[13]
-
Serial Dilutions: Prepare serial dilutions of the lentiviral stock (e.g., 10^-2 to 10^-6) in complete medium containing 8 µg/mL Polybrene.[14]
-
Transduction:
-
Aspirate the medium from the cells.
-
Add 1.5 mL of each viral dilution to a well. Include an untransduced control well.[13]
-
-
Incubation: Incubate the plate for 48–72 hours at 37°C.[13]
-
Quantification:
-
Aspirate the medium and wash the cells with PBS.
-
Using a fluorescence microscope, count the number of GFP-positive cells in several fields of view for each dilution.
-
Select wells with less than 40% fluorescent cells for accurate calculation to minimize the chance of multiple transduction events per cell.[13]
-
-
Titer Calculation:
-
Use the following formula: Titer (TU/mL) = (Number of GFP-positive cells × Dilution factor) / Volume of virus added (mL)
-
Alternative titration methods include qPCR to quantify integrated proviral DNA or flow cytometry for more precise quantification of fluorescent cells.[14][15]
Protocol 3: Capsid Inhibitor Screening Assay
This protocol outlines the screening of compounds for their ability to inhibit lentiviral transduction.
Materials:
-
Target cells (e.g., MT-4, HEK293T)
-
96-well plates (clear bottom for luciferase, black for fluorescence)
-
Lentiviral vector with a reporter gene (e.g., Luciferase or GFP)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Lenacapavir, Nevirapine for reverse transcriptase)[16]
-
Negative control (DMSO)
-
Cell culture medium
-
Luciferase assay reagent (if applicable)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Plating: Plate target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transduction.
-
Compound Addition:
-
Transduction: Add the lentiviral vector to each well at a pre-determined Multiplicity of Infection (MOI).
-
Incubation: Incubate the plates for 48–72 hours at 37°C.
-
Signal Readout:
-
For Luciferase Vectors: Add luciferase substrate and measure luminescence using a plate reader.
-
For GFP Vectors: Measure fluorescence intensity using a plate reader or quantify the percentage of GFP-positive cells via flow cytometry.
-
-
Data Analysis:
-
Normalize the signal from compound-treated wells to the DMSO control wells.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
References
- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. National HIV Curriculum Mini-Lectures - Lecture - HIV Capsid Inhibitors: Mechanism of Action - National HIV Curriculum [hiv.uw.edu]
- 5. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 6. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. genecopoeia.com [genecopoeia.com]
- 13. addgene.org [addgene.org]
- 14. genscript.com [genscript.com]
- 15. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel HIV Capsid Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and both the assembly and disassembly of the virus.[1] This makes the capsid an attractive target for a new class of antiretroviral drugs known as capsid modulators. These compounds can disrupt the normal function of the capsid, either by inhibiting its assembly, preventing its disassembly (uncoating), or altering its stability, thereby halting viral replication.[1][2] High-throughput screening (HTS) is a key strategy for identifying novel small-molecule HIV-1 capsid modulators. This document provides detailed application notes and protocols for three common HTS assays: an AlphaLISA assay for quantifying p24 capsid protein as a measure of viral assembly, a cell-based luciferase reporter assay to assess overall HIV-1 replication, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to monitor capsid assembly in vitro.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological processes and experimental procedures involved in the screening for HIV capsid modulators.
References
Application Notes: The Use of Peripheral Blood Mononuclear Cells (PBMCs) in Lenacapavir Efficacy Studies
Introduction
Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting HIV-1 capsid inhibitor that demonstrates a novel mechanism of action, interfering with multiple stages of the viral lifecycle.[1][2] Its high potency and long half-life make it a significant advancement in antiretroviral therapy (ART), particularly for individuals with multi-drug resistant HIV-1.[3][4] Peripheral blood mononuclear cells (PBMCs), which include key HIV-1 target cells like CD4+ T-lymphocytes and monocytes/macrophages, are a critical in vitro model for assessing the antiviral activity of compounds like lenacapavir.[1][5] Utilizing primary human PBMCs provides a more physiologically relevant system than immortalized cell lines for evaluating drug efficacy against various HIV-1 isolates. These application notes provide a summary of lenacapavir's antiviral potency in PBMCs and detailed protocols for common experimental procedures.
Data Summary: Antiviral Potency of Lenacapavir in PBMCs
Lenacapavir has demonstrated potent antiviral activity in the picomolar to low-nanomolar range across various studies using PBMCs. The half-maximal effective concentration (EC50) values highlight its efficacy against different viral strains and in different host cell environments.
| Cell Type | Virus | Parameter | Value | Reference |
| Human PBMCs | HIV-1 (Panel of 23 isolates) | Mean EC50 | 0.05 nM (50 pM) | [6][7] |
| Human PBMCs | HIV-1 (Panel of 23 isolates) | Mean EC95 | 0.12 nM (120 pM) | [6][7] |
| Human PBMCs | HIV-1 | EC50 Range | 20 - 160 pM | [8] |
| Rhesus Macaque PBMCs | SHIV-SF162P3 | Mean EC50 | 0.39 nM (390 pM) | [6][7] |
| Rhesus Macaque PBMCs | SHIV-SF162P3 | Mean EC95 | 0.91 nM (910 pM) | [6][7] |
| Human CD4+ T-lymphocytes | HIV-1 | EC50 | 32 pM | [8] |
| Human Monocyte-derived Macrophages | HIV-1 | EC50 | 56 pM | [8] |
Visualizations: Workflows and Mechanism of Action
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation, a standard method for obtaining a highly pure population of mononuclear cells.[9][10]
Materials:
-
Whole blood collected in anticoagulant (e.g., EDTA, heparin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Density Gradient Medium (DGM), e.g., Ficoll-Paque™
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
-
Biosafety Cabinet (BSL-2)
Procedure:
-
Preparation: All steps should be performed in a BSL-2 biosafety cabinet at room temperature.[9]
-
Blood Dilution: Dilute the whole blood sample with an equal volume of sterile PBS in a 50 mL conical tube.[9]
-
Gradient Preparation: Add 15 mL of DGM to a new 50 mL conical tube.[9]
-
Layering: Gently overlay the diluted blood onto the DGM layer using a serological pipette.[9] Dispense the blood slowly against the side of the tube to avoid mixing the layers.[10]
-
Centrifugation: Centrifuge the tubes at 1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF.[9][10] This prevents disruption of the separated layers.
-
PBMC Harvesting: After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (buffy coat), the clear DGM layer, and red blood cells/granulocytes at the bottom.[9] Carefully insert a pipette through the plasma layer and aspirate the PBMC layer, transferring it to a fresh 50 mL conical tube.[9][10]
-
Washing: Add sterile PBS to the harvested PBMCs to bring the total volume to 45-50 mL.[9][10]
-
Wash Centrifugation: Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.[9][10]
-
Final Steps: Carefully discard the supernatant. Resuspend the cell pellet in the desired volume of cell culture medium for immediate use or in freezing medium for cryopreservation.[10]
Protocol 2: Culturing and Stimulation of PBMCs for HIV-1 Infection
This protocol is for the activation of PBMCs, which is necessary for efficient HIV-1 replication in vitro.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) (R10 medium)
-
Phytohemagglutinin (PHA-P)
-
Interleukin-2 (IL-2)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Resuspension: Resuspend the isolated PBMC pellet in R10 medium.
-
Stimulation: Transfer the cells to a T-75 culture flask. To stimulate cell division and make them susceptible to HIV-1 infection, add PHA-P to a final concentration of 5 µg/mL and IL-2.[6][11]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 2-3 days.[11] The cells will typically divide once during this period.[11]
-
Medium Exchange: After the initial stimulation, remove the PHA-containing medium by centrifugation and replace it with fresh R10 medium containing IL-2 but no PHA-P.[11] The stimulated PBMCs are now ready for use in antiviral assays.
Protocol 3: Lenacapavir Antiviral Activity Assay in PBMCs
This protocol outlines the methodology to determine the in vitro antiviral potency (EC50/EC95) of lenacapavir against HIV-1 or SHIV in stimulated PBMCs.[6]
Materials:
-
Stimulated donor PBMCs (from Protocol 2)
-
Lenacapavir stock solution
-
HIV-1 or SHIV virus stock
-
96-well cell culture plates
-
R10 medium with IL-2
-
SIV p27 or HIV-1 p24 Antigen Capture ELISA kit
-
Analysis software (e.g., XLfit)
Procedure:
-
Drug Dilution: Prepare serial dilutions of lenacapavir in R10 medium with IL-2 in a 96-well plate. Include wells with no drug as a virus control.
-
Cell Plating: Add the PHA/IL-2 stimulated PBMCs to each well of the 96-well plate.
-
Infection: Infect the cells in a bulk culture with the virus stock (e.g., SHIV-SF162P3 at a concentration of 130 pg p27 equivalent per million PBMCs).[6] Maintain the cells in suspension by gentle rocking for 3 hours at 37°C.[6]
-
Incubation: Following the infection period, distribute the cell-virus mixture to the 96-well plate containing the drug dilutions. Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Harvest: On day 7 post-infection, carefully collect the cell-free supernatants from each well.[6]
-
Viral Quantification: Quantify the amount of virus present in each supernatant using a SIV p27 or HIV-1 p24 antigen capture ELISA assay, following the manufacturer's protocol.[6]
-
Data Analysis: Generate dose-response curves by plotting the percentage of viral inhibition against the lenacapavir concentration. Use a suitable software program (e.g., XLfit) to calculate the EC50 and EC95 values from the curves.[6]
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model [jci.org]
- 8. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. sanguinebio.com [sanguinebio.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry in Capsid Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the quantitative analysis of binding affinity between viral capsids and various ligands, including small molecules, peptides, and host factors. Detailed protocols and data interpretation guidelines are presented to facilitate the application of ITC in antiviral drug discovery and fundamental virological research.
Introduction to Isothermal Titration Calorimetry for Capsid Binding
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[1] This allows for a complete thermodynamic characterization of the binding event in a single experiment, providing key parameters such as the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[2] The viral capsid, a protein shell that encloses the viral genome, is a critical component in the viral life cycle and a key target for antiviral therapies.[3][4] Understanding the binding affinity and thermodynamics of interactions between the capsid and potential inhibitors or host factors is crucial for the development of effective antiviral strategies.[5][6]
Data Presentation: Quantitative Analysis of Capsid Binding Interactions
The following table summarizes thermodynamic data from various ITC studies on viral capsid interactions, providing a comparative overview of binding affinities for different ligands.
| Virus | Capsid/Capsid Domain | Ligand | Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| HIV-1 | CA-CTD | CAI Peptide | 1.6 µM | 1.0 | -12.5 | -5.1 | [7] |
| HIV-1 | CA-NTD | BI-1 (Small Molecule) | 20 µM | 1.0 | Not Reported | Not Reported | |
| HIV-1 | CA-NTD | BI-2 (Small Molecule) | 3.0 µM | 1.0 | Not Reported | Not Reported | |
| HIV-1 | CA-NTD | Human Calmodulin | Not Reported | 1:1 | Not Reported | Not Reported | [1] |
| Lentiviruses | CAN domains | CPSF6 (313-327) | See Reference | See Reference | See Reference | See Reference | [8] |
| SARS-CoV-2 | NTD-N protein | Small Molecules | 5.0 - 90 µM | ~1 | Exothermic | Not Reported |
Experimental Protocols
This section provides a detailed methodology for a typical ITC experiment to determine the binding affinity of a small molecule inhibitor to a viral capsid protein.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ITC data.
-
Protein (Capsid):
-
The capsid protein should be highly pure.
-
Dialyze the protein extensively against the final experimental buffer to ensure buffer matching.
-
Determine the accurate concentration of the active protein.
-
The typical concentration of the capsid protein in the sample cell is between 10 µM and 50 µM.[9]
-
-
Ligand (Inhibitor):
-
The ligand should be of high purity.
-
Dissolve the ligand in the final dialysis buffer from the protein preparation to ensure an exact buffer match.
-
If the ligand is dissolved in an organic solvent like DMSO, the same final concentration of the solvent must be present in the protein solution to minimize heats of dilution.[10]
-
The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.[11]
-
-
Buffer:
-
Use a buffer with a low ionization enthalpy (e.g., phosphate, citrate) to minimize buffer ionization effects.
-
Ensure the buffer pH is stable and appropriate for the protein and ligand.
-
Degas the buffer and samples immediately before the experiment to prevent air bubbles.
-
ITC Instrument Setup and Titration
-
Instrument: A MicroCal VP-ITC or similar instrument is commonly used.
-
Temperature: Set the experimental temperature, typically 25°C, but this can be varied to study the temperature dependence of binding.[9]
-
Reference Cell: Fill the reference cell with deionized water or the experimental buffer.
-
Sample Cell: Load the capsid protein solution into the sample cell (typically ~1.8 mL).
-
Syringe: Load the ligand solution into the injection syringe (typically ~250-300 µL).
-
Titration Parameters:
-
Injections: A series of small injections (e.g., 5-10 µL) of the ligand into the sample cell.
-
Spacing: Allow sufficient time between injections for the signal to return to baseline (e.g., 180-240 seconds).
-
Stirring: Set a constant stirring speed (e.g., 300 rpm) to ensure proper mixing.
-
Control Experiments
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.[12]
Data Analysis and Interpretation
The raw ITC data consists of a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Binding Affinity (Kd): The dissociation constant, a measure of the binding strength. Lower Kd values indicate tighter binding.
-
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the capsid protein.
-
Enthalpy (ΔH): The heat change upon binding. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.
-
Entropy (ΔS): The change in randomness or disorder upon binding.
The Gibbs free energy of binding (ΔG) can be calculated using the equation: ΔG = -RTln(Ka) , where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature. The relationship between these parameters is given by: ΔG = ΔH - TΔS .
Mandatory Visualizations
Caption: Experimental workflow for an ITC-based capsid binding affinity assay.
Caption: Relationship between thermodynamic parameters obtained from ITC.
Caption: Logical relationship of capsid binding events and their antiviral implications.
References
- 1. HIV-1 Virus Interactions With Host Proteins: Interaction of the N-terminal Domain of the HIV-1 Capsid Protein With Human Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of an antiviral compound on the temperature dependence of viral protein flexibility and packing: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thermodynamics of Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Virus Capsid as a Tool to Fight RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic characterization of the peptide assembly inhibitor binding to HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Measuring Lenacapavir Activity with Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) (LEN) is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2] It exhibits a multi-stage mechanism of action, disrupting the HIV-1 lifecycle at several key points, including capsid-mediated nuclear import of the pre-integration complex, as well as the assembly and release of new virions.[1][3] This novel mechanism results in picomolar potency against HIV-1 and activity against strains resistant to other classes of antiretroviral drugs.[2][4]
Reporter gene assays are a fundamental tool for quantifying the antiviral activity of compounds like lenacapavir. These assays utilize genetically engineered cell lines that express a reporter gene, such as luciferase, under the control of an HIV-1 promoter. In the presence of replicating HIV-1, the viral Tat protein activates the promoter, leading to the expression of the reporter gene. The amount of reporter protein produced, which can be easily quantified, is directly proportional to the extent of viral replication. By measuring the reduction in reporter gene expression in the presence of an antiviral agent, a precise determination of its inhibitory activity can be made.
This document provides detailed protocols for using a luciferase-based reporter gene assay to measure the activity of lenacapavir against HIV-1.
Signaling Pathway of Lenacapavir's Mechanism of Action
Lenacapavir targets the HIV-1 capsid protein (p24), a critical component for multiple stages of the viral life cycle. By binding to the capsid, lenacapavir disrupts both early and late stages of replication. In the early phase, it interferes with the proper disassembly of the viral core and the subsequent transport of the viral genome into the nucleus. In the late phase, it disrupts the assembly of new viral particles, leading to the formation of malformed, non-infectious virions.
Caption: Lenacapavir's dual mechanism of action on the HIV-1 lifecycle.
Data Presentation
The following tables summarize the in vitro antiviral activity of lenacapavir against various HIV strains and in different cell types, as determined by reporter gene assays and other methods.
Table 1: Lenacapavir Activity against HIV-1 in Various Cell Types
| Cell Type | HIV-1 Strain | EC50 (pM) | Reference |
| MT-4 cells | IIIb | 105 | [2] |
| Primary human CD4+ T cells | Not Specified | 32 | [2] |
| Macrophages | Not Specified | 56 | [2] |
| HEK293T cells | Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, A1, BF) | 240 (mean) | [1] |
Table 2: Lenacapavir Activity against HIV-2 and Drug-Resistant HIV-2 Mutants
| Virus | Assay Type | IC50 (nM) | Fold Change vs. WT HIV-2 | Reference |
| HIV-2 (mean of 12 isolates) | Single-cycle (MAGIC-5A cells) | 2.2 | - | [5] |
| HIV-1 (mean of 11 isolates) | Single-cycle (MAGIC-5A cells) | 0.2 | - | [5] |
| HIV-2 ROD9 (Wild-Type) | Single-cycle (MAGIC-5A cells) | 1.6 | 1.0 | [5] |
| HIV-2 (Protease Mutant I54M + I84V + L90M) | Single-cycle (MAGIC-5A cells) | 3.0 | 1.9 | [5] |
Table 3: Lenacapavir Activity against HIV-1 with Resistance-Associated Mutations
| Capsid Mutation | EC50 Fold Change vs. Wild-Type | Reference |
| Q67H | 6 | [1] |
| N74D | >3200 | [1] |
| L56I | >3200 | [1] |
| M66I | >3200 | [1] |
| K70N | >3200 | [1] |
| Q67H/N74S | >3200 | [1] |
| Q67H/T107N | >3200 | [1] |
Experimental Protocols
Principle of the Assay
This protocol describes a multi-cycle HIV-1 infection assay using the CEM.NKR-CCR5-Luc cell line.[4] These cells are engineered to express firefly luciferase under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon infection with HIV-1, the viral Tat protein activates the LTR promoter, leading to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral replication. The half-maximal effective concentration (EC50) of lenacapavir is determined by measuring the reduction in luciferase activity across a range of drug concentrations.
Experimental Workflow
Caption: Workflow for the luciferase-based reporter gene assay.
Materials
-
CEM.NKR-CCR5-Luc cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Lenacapavir
-
96-well flat-bottom cell culture plates (white, opaque for luminescence reading)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
Luminometer
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if not included in the luciferase assay kit)
Protocol
-
Cell Preparation:
-
Culture CEM.NKR-CCR5-Luc cells in complete RPMI 1640 medium.
-
On the day of the assay, harvest cells and adjust the cell density to 1.3 x 10^6 cells/mL in fresh medium.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of lenacapavir in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the lenacapavir stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for the assay. It is recommended to perform a 10-point dose-response curve.
-
-
Assay Procedure:
-
Add 50 µL of the CEM.NKR-CCR5-Luc cell suspension to each well of a 96-well white, opaque plate.
-
Add 100 µL of the diluted lenacapavir to the appropriate wells. Include wells with no drug (virus control) and wells with no virus (cell control).
-
Pre-incubate the plates for 1-2 hours at 37°C.
-
Add 50 µL of HIV-1 virus stock to each well (except for the cell control wells). The amount of virus should be optimized to yield a robust luciferase signal without causing significant cytotoxicity.
-
Incubate the plates for 5-6 days at 37°C in a humidified incubator with 5% CO2.[5]
-
-
Luminescence Measurement:
-
On day 6 post-infection, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 50 µL of Bright-Glo™ Luciferase reagent to each well.[5]
-
Mix the contents of the wells by gentle shaking for 2 minutes to ensure complete cell lysis.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percentage of inhibition for each lenacapavir concentration using the following formula: % Inhibition = 100 * (1 - (Signal_of_Treated_Well / Signal_of_Virus_Control_Well))
-
Plot the percentage of inhibition against the logarithm of the lenacapavir concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of lenacapavir that inhibits 50% of viral replication.
Conclusion
Reporter gene assays, particularly those utilizing luciferase, provide a highly sensitive, quantitative, and high-throughput method for evaluating the antiviral activity of compounds like lenacapavir. The detailed protocol provided in these application notes offers a robust framework for researchers to accurately measure the potency of lenacapavir and other HIV-1 capsid inhibitors. The presented data underscores the exceptional potency of lenacapavir against a broad range of HIV-1 strains and its maintained activity against virus resistant to other antiretroviral classes.
References
- 1. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 2. natap.org [natap.org]
- 3. gilead.com [gilead.com]
- 4. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HIV Capsid Assembly Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting HIV capsid assembly assays.
Troubleshooting Guides
This section addresses common problems encountered during HIV capsid assembly experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Assembled Capsids
-
Question: My in vitro assembly reaction is yielding very few or no assembled capsids. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in an HIV capsid assembly assay can stem from several factors, ranging from the quality of the recombinant capsid (CA) protein to the specifics of the assembly conditions.
-
Protein Quality: The purity and folding of the recombinant CA protein are critical for successful assembly. Ensure that the protein is highly pure and that the purification protocol does not include harsh denaturants that could lead to misfolding. It is advisable to run an SDS-PAGE gel to verify the purity of your CA protein preparation. If impurities are present, an additional chromatography step may be necessary.
-
Protein Concentration: Capsid assembly is a concentration-dependent process. If the CA concentration is too low, the equilibrium will favor monomers and dimers over higher-order oligomers and assembled capsids. The typical concentration for in vitro assembly is around 100 µM.[1]
-
Buffer Conditions: The pH and salt concentration of the assembly buffer are crucial. The optimal pH for in vitro assembly is typically between 7.0 and 8.0.[1] High salt concentrations (e.g., 1 M NaCl) are often used to induce assembly.[1] Prepare fresh buffers and verify the pH before starting the experiment.
-
Incubation Time and Temperature: Assembly is a kinetic process. Ensure that the incubation time is sufficient for capsid formation, which can range from several hours to overnight (24-48 hours).[1] The optimal temperature can also vary; some protocols use 4°C, while others use room temperature or 37°C.[1]
-
Presence of Assembly Enhancers: The cellular polyanion inositol (B14025) hexakisphosphate (IP6) has been shown to be a critical cofactor for the assembly of conical capsids.[2][3] The addition of IP6 to the reaction mixture can significantly enhance assembly efficiency.
-
Issue 2: Formation of Amorphous Aggregates Instead of Capsids
-
Question: Instead of forming distinct tubular or conical capsids, my reaction shows amorphous protein aggregates. What could be causing this?
-
Answer: The formation of non-specific aggregates suggests that the protein is misfolding and precipitating rather than assembling into ordered structures.
-
Improper Buffer Conditions: Suboptimal pH or salt concentrations can lead to protein aggregation. Verify your buffer composition and pH. A buffer screen to test a range of pH values and salt concentrations may be necessary to find the optimal conditions for your specific CA construct.
-
Protein Instability: The CA protein may be unstable under the chosen assay conditions. Consider adding stabilizing agents to the buffer, such as a small amount of a non-ionic detergent or glycerol. Ensure that a reducing agent, like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), is present if your CA construct is prone to forming intermolecular disulfide bonds that are not part of the native structure. A typical concentration for BME is 5 mM.[1]
-
High Protein Concentration: While a certain concentration is required for assembly, excessively high concentrations can sometimes favor aggregation over ordered assembly. Try titrating the protein concentration to find the optimal range.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my capsid assembly results from one experiment to the next. How can I improve the reproducibility of my assay?
-
Answer: Lack of reproducibility is often due to subtle variations in experimental setup and reagents.
-
Reagent Consistency: Use freshly prepared buffers for each experiment. If using frozen protein stocks, ensure they are thawed consistently and avoid repeated freeze-thaw cycles, which can damage the protein.
-
Precise Pipetting: Inconsistent volumes of protein, buffer, or assembly inducers can lead to variable results. Calibrate your pipettes regularly and use precise pipetting techniques.
-
Standardized Incubation: Ensure that the incubation time and temperature are strictly controlled for all experiments. Use a temperature-controlled incubator or water bath.
-
Assay-Specific Controls: Include positive and negative controls in every experiment. A positive control could be a CA construct known to assemble efficiently, while a negative control could be a reaction without the assembly trigger (e.g., high salt or IP6) or with a known assembly inhibitor.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of HIV capsid assembly assays.
-
Question 1: What are the most common methods to monitor HIV capsid assembly in vitro?
-
Answer: The most common methods include:
-
Turbidity Assays: This method measures the increase in light scattering as CA monomers assemble into larger structures. It is a simple and high-throughput method but cannot distinguish between ordered capsids and amorphous aggregates.
-
Pelleting Assays: Assembled capsids are larger and can be pelleted by centrifugation, while unassembled monomers and small oligomers remain in the supernatant. The amount of protein in the pellet versus the supernatant can be quantified by SDS-PAGE.
-
Electron Microscopy (EM): EM provides direct visualization of the assembled structures, allowing for the assessment of their morphology (e.g., tubes, cones, or spheres) and size.
-
Fluorescence Microscopy (FM): This technique can be used to visualize fluorescently labeled CA proteins assembling into larger structures. It is particularly useful for real-time imaging of assembly kinetics.[1]
-
-
Question 2: What are the key parameters to optimize for an in vitro HIV capsid assembly assay?
-
Answer: The key parameters to optimize are summarized in the table below.
-
Question 3: How can I purify high-quality recombinant HIV CA protein for assembly assays?
-
Answer: A common method involves expressing the CA protein in E. coli and purifying it using a combination of ammonium (B1175870) sulfate (B86663) precipitation and chromatography techniques, such as ion exchange and size exclusion chromatography. It is crucial to maintain the protein in a soluble and properly folded state throughout the purification process. Including a reducing agent in the buffers can prevent unwanted disulfide bond formation.
Quantitative Data Summary
Table 1: Optimal Conditions for In Vitro HIV-1 Capsid Assembly
| Parameter | Recommended Range/Value | Notes |
| CA Protein Concentration | 50 - 200 µM | Higher concentrations generally favor assembly, but can sometimes lead to aggregation. A typical starting concentration is 100 µM.[1] |
| pH | 7.0 - 8.0 | Assembly is most efficient in this pH range.[1] |
| Salt Concentration (NaCl) | 0.5 - 1.5 M | High salt concentrations are a common trigger for in vitro assembly.[1] |
| Temperature | 4°C, 25°C (Room Temp), or 37°C | The optimal temperature can vary depending on the specific CA construct and buffer conditions.[1] |
| Incubation Time | 2 - 48 hours | Longer incubation times are often required, especially at lower temperatures.[1] |
| Reducing Agent (e.g., BME) | 1 - 5 mM | Important for preventing non-native disulfide bond formation.[1] |
| Assembly Enhancer (IP6) | 10 - 50 µM | Promotes the formation of mature, conical capsids.[2][3] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Capsid Assembly Monitored by Turbidity
-
Reagent Preparation:
-
Prepare a 2X assembly buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 M NaCl, 10 mM BME).
-
Prepare a stock solution of purified HIV-1 CA protein at a concentration of 200 µM in a low-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM BME).
-
-
Assay Setup:
-
In a clear-bottom 96-well plate, add 50 µL of the 200 µM CA protein solution to each well.
-
To initiate the assembly reaction, add 50 µL of the 2X assembly buffer to each well, bringing the final CA concentration to 100 µM and the NaCl concentration to 1 M.
-
For a negative control, add 50 µL of a buffer without high salt.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader capable of measuring absorbance at 350 nm.
-
Record the absorbance at 350 nm at regular intervals (e.g., every 5 minutes) for the desired duration of the experiment (e.g., 2-4 hours).
-
-
Data Analysis:
-
Plot the absorbance at 350 nm as a function of time. An increase in absorbance indicates capsid assembly.
-
Protocol 2: Fluorescence Microscopy of Assembled HIV-1 Capsids
-
Reagent Preparation:
-
Prepare an assembly reaction as described in Protocol 1, using a fluorescently labeled CA protein or by including a fluorescent dye that binds to the assembled capsids.
-
-
Sample Preparation for Microscopy:
-
After the desired incubation time, take a small aliquot (e.g., 10 µL) of the assembly reaction.
-
Place the aliquot on a glass microscope slide and cover with a coverslip. To immobilize the capsids, the coverslip can be pre-coated with poly-L-lysine.
-
-
Imaging:
-
Visualize the sample using a fluorescence microscope with the appropriate filter set for the fluorophore used.
-
Acquire images at different locations on the slide to assess the extent and morphology of capsid assembly.
-
-
Image Analysis:
-
The number and size of fluorescent puncta or tubular structures can be quantified using image analysis software.
-
Visualizations
Caption: Workflow for in vitro HIV capsid assembly assay.
Caption: Pathway of HIV capsid self-assembly.
References
Technical Support Center: p24 ELISA with Capsid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p24 ELISA assays in the presence of HIV-1 capsid inhibitors. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise when using p24 ELISA to evaluate the efficacy of HIV-1 capsid inhibitors.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Washing: Residual unbound reagents can lead to a high background signal.[1][2] | - Increase the number of wash steps and the soaking time between washes.[1] |
| 2. High Antibody Concentration: Using too much primary or secondary antibody can increase non-specific binding.[2] | - Titrate your antibodies to determine the optimal concentration. | |
| 3. Inadequate Blocking: Incomplete blocking of the plate can lead to non-specific binding of antibodies.[2] | - Increase the blocking incubation time and/or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). | |
| 4. DMSO Interference: The solvent used to dissolve capsid inhibitors, typically DMSO, can interfere with the assay at high concentrations.[3][4] | - Ensure the final concentration of DMSO in your samples is low (ideally <1%). Run a DMSO-only control to assess its effect on your assay.[3][4] | |
| Low or No Signal | 1. Ineffective Inhibitor: The capsid inhibitor may not be active at the tested concentration. | - Confirm the inhibitor's activity through an alternative method or increase the concentration. |
| 2. Incorrect Reagent Preparation or Order of Addition: Errors in preparing reagents or the sequence of their addition can lead to assay failure.[1] | - Carefully review the ELISA kit protocol and ensure all reagents are prepared correctly and added in the specified order.[1] | |
| 3. Degraded Reagents: Reagents, especially the p24 standard, can degrade if not stored properly.[1] | - Use fresh reagents and ensure they are stored according to the manufacturer's instructions. | |
| 4. Suboptimal Incubation Times or Temperatures: Incorrect incubation parameters can reduce assay sensitivity. | - Adhere strictly to the incubation times and temperatures specified in the protocol.[5] | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to high variability.[2] | - Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors. |
| 2. Edge Effects: Wells on the outer edges of the plate can experience temperature and evaporation variations, leading to inconsistent results.[1] | - Avoid using the outer wells of the plate for critical samples or standards. Fill them with buffer or a blank sample. | |
| 3. Variation in HIV-1 Subtypes: Different HIV-1 subtypes can have variations in the p24 protein, which may affect recognition by the antibodies in the ELISA kit.[6] | - Be aware of the HIV-1 subtype you are working with and consider using an ELISA kit validated for that subtype. | |
| Unexpectedly High p24 Signal with Effective Inhibitor | 1. Inhibitor Affects Late-Stage Events: Some capsid inhibitors act late in the viral life cycle, disrupting the formation of mature, infectious virions but not necessarily preventing the release of p24-containing particles.[7] | - This may be an expected result. The p24 ELISA measures the total amount of p24 antigen, which includes both mature and aberrant, non-infectious particles. Correlate p24 levels with an infectivity assay to determine the true efficacy of the inhibitor. |
| 2. Inhibitor Stabilizes Capsid Structures: Certain inhibitors may stabilize capsid structures, leading to the release of particles with detectable p24, even if they are non-infectious. | - This is a known mechanism for some capsid inhibitors. Again, an infectivity assay is crucial for interpreting the results correctly. |
Quantitative Data Summary
The following table summarizes representative data on the effect of a capsid inhibitor on p24 levels. Note that the absolute values can vary depending on the specific inhibitor, its concentration, the cell line used, and the p24 ELISA kit.
| Capsid Inhibitor | Concentration | Effect on p24 Levels (relative to untreated control) | Effect on Viral Infectivity |
| GS-6207 (Lenacapavir) | Picomolar to Nanomolar | Dose-dependent reduction in the production of mature, wild-type p24.[7] | Potent inhibition of viral replication.[7] |
| Bevirimat | Micromolar | Dose-dependent reduction in the processing of the CA-SP1 precursor to mature p24.[8] | Inhibition of viral maturation, leading to the release of non-infectious particles.[9] |
| PF-74 | Micromolar | May not significantly reduce total p24 levels but alters capsid stability. | Potent inhibition of HIV-1 infection. |
Experimental Protocols
Detailed Methodology for p24 ELISA for Antiviral Drug Screening
This protocol outlines a typical workflow for assessing the efficacy of a capsid inhibitor using a p24 ELISA.
-
Cell Culture and Infection:
-
Seed target cells (e.g., TZM-bl, MT-4) in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the capsid inhibitor in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor-treated wells.
-
Pre-incubate the cells with the diluted inhibitor or vehicle control for a specified period (e.g., 2 hours).
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period sufficient to allow for viral replication (e.g., 48-72 hours).
-
-
Sample Collection and Preparation:
-
After incubation, carefully collect the cell culture supernatant.
-
If necessary, clarify the supernatant by centrifugation to remove cellular debris.
-
Inactivate the virus in the supernatant according to the p24 ELISA kit manufacturer's instructions (e.g., by adding a lysis buffer containing Triton X-100).
-
-
p24 ELISA Procedure:
-
Follow the manufacturer's protocol for the specific p24 ELISA kit being used. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the prepared supernatant samples and a series of p24 standards to the wells and incubate.
-
Wash the plate to remove unbound p24.
-
Add a detection antibody (e.g., a biotinylated anti-p24 antibody) and incubate.
-
Wash the plate.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for evaluating capsid inhibitors using p24 ELISA.
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maturation inhibitor shows anti-HIV activity in single dose pilot study | HIV i-Base [i-base.info]
Technical Support Center: Overcoming Low Solubility of Experimental Capsid Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of experimental capsid modulators.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take when I encounter a poorly soluble experimental capsid modulator?
A1: A systematic approach is recommended when first addressing the solubility of a new or challenging compound. Begin with small-scale solubility assessments before preparing a larger stock solution. The initial solvent of choice for many organic molecules is Dimethyl Sulfoxide (B87167) (DMSO) due to its powerful solubilizing properties.[1] If DMSO is incompatible with your experimental setup, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be explored. For assays in aqueous buffers, a common and effective strategy is to create a high-concentration stock solution in a suitable organic solvent and then dilute it into the aqueous buffer.[1] However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can lead to off-target effects.[1]
Q2: My capsid modulator precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge.[1] Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the modulator in your assay.[1]
-
Utilize Surfactants: The addition of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, at low concentrations (typically 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Employ Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) into your aqueous buffer can significantly enhance the solubility of your compound.[1]
-
Adjust the pH: If your capsid modulator possesses ionizable groups, adjusting the pH of the buffer can have a substantial impact on its solubility. For instance, basic compounds tend to be more soluble in acidic conditions, while acidic compounds are often more soluble at a basic pH.[1]
Q3: Is it safe to use heat or sonication to dissolve my experimental capsid modulator?
A3: Gentle heating and sonication can be effective for dissolving compounds that are difficult to solubilize.[1] However, it is critical to use these methods with caution. Prolonged or excessive heating can lead to the degradation of the compound. It is advisable to warm the solution gently, for example, in a 37°C water bath, and to use sonication in short bursts to prevent overheating.[1] Always visually inspect the solution for any signs of degradation, such as a change in color.[1]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Kinetic solubility measures the concentration of a compound that precipitates out of a solution when a stock solution (usually in DMSO) is added to an aqueous buffer. This method is high-throughput and commonly used in the early stages of drug discovery for ranking compounds.[2][3][4][5] Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution. It is typically determined using the shake-flask method, which is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[2][5][6] For initial screening and lead optimization, kinetic solubility is often sufficient. However, for later-stage development and formulation, thermodynamic solubility data is crucial.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based antiviral assays.
-
Possible Cause: Precipitation of the capsid modulator in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope after adding the modulator. Look for any signs of precipitation, such as crystals or an oily film.
-
Pre-Assay Solubility Check: Before conducting the full experiment, prepare your modulator dilutions in the cell culture medium and allow them to stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV to determine the actual soluble concentration.[1]
-
Optimize Dilution Method: Instead of adding the concentrated stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a smaller volume of serum-free media, mix thoroughly, and then add this intermediate dilution to the final culture volume.[7]
-
Consider Serum Effects: The presence of serum proteins in the culture medium can influence the solubility and bioavailability of small molecules. You may need to test different serum concentrations or, if your experimental design permits, use serum-free media.[1]
-
Issue 2: Low potency or lack of activity in an in vitro capsid assembly assay.
-
Possible Cause: The actual concentration of the soluble modulator in the assay is lower than the intended concentration due to poor solubility.
-
Troubleshooting Steps:
-
Confirm Solubility in Assay Buffer: Use the pre-assay solubility check method described above to determine the maximum soluble concentration of your modulator in the specific buffer used for the capsid assembly assay.
-
Impact of Excipients: Be aware that components of your formulation, such as DMSO, can directly impact capsid stability and assembly. Even low concentrations of DMSO might cause structural changes in proteins.[2] It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solvent or other excipients.
-
Formulation Strategy: For critical experiments, consider more advanced formulation strategies like creating an amorphous solid dispersion. This involves dispersing the drug in a polymer matrix to enhance its dissolution rate and apparent solubility.[6][8]
-
Quantitative Data Summary
The following tables provide a summary of common solvents and formulation aids used to improve the solubility of experimental compounds, along with examples of solubility data for known capsid modulators.
Table 1: Common Solvents and Formulation Aids for Low Solubility Compounds
| Solvent/Excipient | Typical Concentration for Stock | Formulation Use in Aqueous Buffer | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100% | < 1% (cell-based assays) | A powerful solvent, but can have effects on assays at higher concentrations.[1][2] |
| Ethanol | Up to 100% | 1-5% | A common co-solvent.[1] |
| Polyethylene Glycol (PEG 300/400) | - | 1-20% | Can improve solubility and stability in aqueous solutions.[1] |
| Tween® 20/80 | - | 0.01-0.1% | Non-ionic surfactants that can help prevent precipitation.[1] |
| Triton™ X-100 | - | 0.01-0.1% | Another commonly used non-ionic surfactant.[1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | 1-10% | Forms inclusion complexes to enhance solubility.[1] |
Table 2: Examples of Experimental Capsid Modulator Solubility and Potency
| Compound Class | Example Compound | Target Virus | Aqueous Solubility | EC50 |
| Heteroaryldihydropyrimidines (HAPs) | GLS4 | HBV | Needs improvement | 0.07 µM (HepDES19 cells) |
| Phenylpropenamides (PPAs) | AT-130 | HBV | Low | ~100 nM |
| Sulfamoylbenzamides (SBAs) | NVR 3-778 | HBV | Low | ~50 nM |
| Capsid Inhibitor | Lenacapavir (GS-6207) | HIV-1 | Low | Picomolar range |
| Capsid Inhibitor | GS-CA1 | HIV-1 | Not specified | 140 pM (in PBMCs) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Capsid Modulator
-
Weighing: Accurately weigh the desired amount of the solid capsid modulator into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , weigh out 4 mg.
-
Solubilization: Add the calculated volume of a suitable organic solvent (e.g., DMSO) to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visual inspection is crucial to ensure no solid particles remain.[9]
-
Gentle Heating/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.[1][7]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Clearly label each aliquot and store at -20°C or -80°C for long-term stability.[9]
Protocol 2: Kinetic Solubility Measurement (Turbidimetric Method)
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the capsid modulator in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a polypropylene (B1209903) 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a fixed volume of the desired aqueous buffer (e.g., PBS pH 7.4) to the wells of a clear-bottom 96-well plate.
-
Compound Addition: Transfer a small volume of each DMSO concentration of the modulator to the corresponding wells containing the aqueous buffer. This will result in a final DMSO concentration that is compatible with the assay (typically ≤1%).
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The lowest concentration at which significant precipitation is observed is recorded as the kinetic solubility.[10] Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the dissolved compound.[10]
Visualizations
Caption: Experimental workflow for handling poorly soluble capsid modulators.
Caption: Troubleshooting flowchart for low solubility of capsid modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide blocks herpes simplex virus-1 productive infection in vitro acting at different stages with positive cooperativity. Application of micro-array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of HIV Capsid Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of HIV capsid inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and cell-based assays with HIV capsid inhibitors.
Issue 1: High Variability in Antiviral Potency (EC50) Assays
Possible Causes:
-
Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact results.
-
Virus Titer: Variation in the viral input can lead to shifts in apparent potency.
-
Assay Conditions: Fluctuations in incubation time, temperature, or CO2 levels.
-
Compound Stability: Degradation of the inhibitor in culture medium.
Solutions:
-
Standardize Cell Culture:
-
Ensure consistent cell passage numbers and seeding densities.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment to confirm >95% viability.
-
-
Optimize Virus Input:
-
Titer the viral stock before each experiment.
-
Use a consistent multiplicity of infection (MOI) for all assays.
-
-
Control Assay Parameters:
-
Strictly adhere to a standardized protocol for incubation times and conditions.
-
Use a calibrated incubator.
-
-
Assess Compound Stability:
-
If variability persists, assess the stability of the inhibitor in your specific cell culture medium over the course of the experiment.
-
Experimental Workflow for Troubleshooting High Variability in EC50 Assays
Caption: Troubleshooting workflow for inconsistent EC50 values.
Issue 2: Unexpected Results in In Vitro Capsid Assembly Assays
Possible Causes:
-
Protein Quality: Recombinant capsid (CA) protein may be improperly folded or aggregated.
-
Buffer Conditions: Incorrect pH, salt concentration, or temperature can affect assembly kinetics.[1]
-
Inhibitor Concentration: The inhibitor may be acting at a different concentration than expected due to solubility or stability issues.
Solutions:
-
Verify Protein Integrity:
-
Assess the purity and monomeric state of the CA protein using SDS-PAGE and size-exclusion chromatography.
-
-
Optimize Assembly Buffer:
-
Confirm that the pH and salt concentrations of the assembly buffer are optimal for your specific CA construct.[1]
-
Ensure consistent temperature control throughout the assay.
-
-
Confirm Inhibitor Activity:
-
Prepare fresh dilutions of the inhibitor for each experiment.
-
If using a known inhibitor as a control, ensure it produces the expected effect (inhibition or acceleration of assembly).
-
Issue 3: High Cytotoxicity Observed in Cell-Based Assays
Possible Causes:
-
Off-Target Host Cell Effects: The inhibitor may be interacting with cellular proteins essential for viability.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Compound Degradation: A degradation product of the inhibitor may be cytotoxic.
Solutions:
-
Determine the 50% Cytotoxic Concentration (CC50):
-
Perform a dose-response cytotoxicity assay (e.g., MTT or Trypan Blue) to determine the concentration at which the compound reduces cell viability by 50%.
-
-
Control for Solvent Effects:
-
Include a vehicle control (cells treated with the same concentration of solvent used for the highest inhibitor concentration) in all experiments.
-
-
Evaluate Compound Purity and Stability:
-
Confirm the purity of the inhibitor stock.
-
Assess the stability of the compound under assay conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" effects of HIV capsid inhibitors?
A1: The term "off-target" for capsid inhibitors often refers to their ability to interfere with multiple stages of the HIV lifecycle, sometimes beyond the primary intended mechanism.[2][3] For example, an inhibitor designed to block capsid assembly may also affect the stability of the viral core during early infection, impacting uncoating and reverse transcription.[2][3] Some inhibitors, like PF-74, can compete with host factors such as CPSF6 and Nup153 for binding to the capsid, which can disrupt nuclear import and integration.[2][4][5]
Q2: What is Immune Reconstitution Inflammatory Syndrome (IRIS) and its relation to capsid inhibitors like Lenacapavir?
A2: Immune Reconstitution Inflammatory Syndrome (IRIS) is a condition that can occur in HIV-positive individuals after starting effective antiretroviral therapy (ART).[6][7] As the immune system recovers, it can mount an exaggerated inflammatory response to pre-existing, often subclinical, infections.[6][7] IRIS has been reported in patients treated with combination ART that includes Lenacapavir.[8][9] It is not considered a direct off-target effect of the drug itself, but rather a consequence of the restoration of immune function.[6]
Q3: What causes injection site reactions with long-acting injectable capsid inhibitors like Lenacapavir?
A3: Injection site reactions, such as pain, swelling, redness, and the formation of nodules, are common side effects of subcutaneously administered Lenacapavir.[10][11] These reactions are generally mild to moderate and may be related to the local inflammatory response to the drug formulation or the volume of the injection.[10][11] The persistence of nodules and indurations has been noted in clinical studies.[11]
Q4: How does resistance to capsid inhibitors develop?
A4: Resistance to capsid inhibitors typically arises from mutations in the HIV-1 capsid protein (CA).[12][13] These mutations can alter the binding site of the inhibitor, reducing its affinity and efficacy.[12] The specific resistance mutations can vary depending on the inhibitor.[13]
Signaling Pathway: HIV-1 Replication and Capsid Inhibitor Targets
Caption: HIV-1 replication cycle and stages targeted by capsid inhibitors.
Data Presentation
Table 1: In Vitro Activity of Select HIV Capsid Inhibitors
| Inhibitor | Target | EC50 | CC50 | Selectivity Index (CC50/EC50) |
| Lenacapavir (GS-6207) | Capsid (early & late stages) | 23 pM (target cells) | >50 µM | >2,170,000 |
| PF-74 | Capsid (early & late stages) | Low µM range | >100 µM | >100 |
Note: EC50 and CC50 values can vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of viability.[14]
Materials:
-
96-well microplate
-
Cells in culture
-
Test compound (HIV capsid inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated cell controls.
-
Incubate the plate for the desired exposure period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.[15][16][17]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Mix one part cell suspension with one part 0.4% Trypan Blue solution.[16]
-
Incubate the mixture for 3 minutes at room temperature.[16]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: In Vitro HIV-1 Capsid Assembly Assay (Turbidity)
This assay monitors the polymerization of recombinant HIV-1 CA protein into higher-order structures by measuring light scattering.[18]
Materials:
-
Purified recombinant HIV-1 CA protein
-
Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Test compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 350 nm
Procedure:
-
Prepare a reaction mixture containing the CA protein in assembly buffer.
-
Add the test compound at various concentrations (include a no-inhibitor control).
-
Initiate the assembly reaction by adjusting the conditions (e.g., temperature shift).
-
Monitor the increase in optical density (OD) at 350 nm over time at a constant temperature.[18]
-
Plot the OD350 against time to observe the kinetics of capsid assembly and the effect of the inhibitor.
Logical Relationship of Capsid Inhibitor Effects
Caption: Interplay of capsid inhibitor effects on the HIV-1 lifecycle.
Protocol 4: Fate-of-the-Capsid Assay for HIV-1 Uncoating
This biochemical assay separates soluble capsid protein from intact viral cores to monitor uncoating within infected cells.[19][20]
Materials:
-
High-titer virus stock
-
Target cells (e.g., HeLa or SupT1)
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Sucrose (B13894) cushion (e.g., 10% sucrose)
-
Ultracentrifuge
-
Reagents for p24 ELISA or Western blot
Procedure:
-
Infect target cells with a high concentration of virus.
-
At various time points post-infection, harvest the cells.
-
Lyse the cells using a Dounce homogenizer in hypotonic buffer.
-
Clarify the lysate by low-speed centrifugation to remove nuclei.
-
Layer the post-nuclear supernatant onto a sucrose cushion.
-
Centrifuge at high speed to pellet the intact viral cores.
-
Carefully collect the supernatant (containing soluble CA) and the pellet (containing core-associated CA).
-
Quantify the amount of p24 (CA) in both fractions using ELISA or Western blot to determine the extent of uncoating.
References
- 1. Characterization of the in vitro HIV-1 capsid assembly pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. Immune Reconstitution Inflammatory Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immune Reconstitution Inflammatory Syndrome (IRIS) – International Association of Providers of AIDS Care [iapac.org]
- 8. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 9. What is Lenacapavir Sodium used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. gilead.com [gilead.com]
- 12. Lenacapavir: A novel injectable HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. natap.org [natap.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lot-to-Lot Variability in Assay Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to effectively address and mitigate the challenges posed by lot-to-lot variability in assay reagents. Consistent and reliable assay performance is critical for reproducible research and the successful development of therapeutics. This resource provides practical troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section offers step-by-step solutions to common problems encountered due to lot-to-lot reagent variability.
Issue 1: A new lot of antibody is showing significantly lower signal than the previous lot.
Possible Cause: The new antibody lot may have a lower concentration of active antibody, reduced binding affinity, or may have been stored improperly. Polyclonal antibodies are particularly susceptible to variability due to different immune responses in host animals.[1][2]
Solution:
-
Verify Storage and Handling: Confirm that the new antibody lot was stored according to the manufacturer's specifications.[1] Improper storage, including repeated freeze-thaw cycles, can degrade the antibody.[1]
-
Perform Antibody Titration: Do not assume the optimal dilution is the same as the previous lot.[1][2] Conduct a titration experiment to determine the optimal concentration for the new lot.[2]
-
Check for Changes in Protocol: Ensure that no other parameters in your experimental protocol have been inadvertently changed.[3]
-
Contact the Manufacturer: If the issue persists, contact the manufacturer's technical support. Provide them with the lot numbers of both the old and new antibodies and a summary of your troubleshooting steps.
Issue 2: Quality Control (QC) samples are failing with a new reagent kit lot.
Possible Cause: The new kit lot may have different performance characteristics, or the QC material may not be compatible with the new lot (a matrix effect).[4][5] It's also possible that the new lot was damaged during shipping or storage.[6]
Solution:
-
Initial QC Check: Run the new lot of reagents with the manufacturer-provided calibrators and controls to ensure they meet the specified ranges.
-
Patient Sample Comparison (Bridging Study): Do not rely solely on QC materials for lot validation.[7] Test 5-20 patient samples with both the old and new reagent lots to compare results.[4] The acceptability of the new lot should be based on this comparison.[4]
-
Investigate Matrix Effects: If patient samples show good correlation but QC samples fail, a matrix effect is likely. Consider using a different QC material or establishing new QC ranges for the new reagent lot.
-
Review Shipping and Storage: Check for any temperature excursions during shipping or improper storage conditions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in assay reagents?
Lot-to-lot variability refers to the change in analytical performance of a reagent from one manufacturing batch to the next.[4] Even under uniform manufacturing conditions, slight variations can occur, which may affect assay results.[4] This is a significant issue in immunoassays due to the inherent variability of biological reagents like antibodies.[4][8][9]
Q2: What are the primary causes of lot-to-lot variability?
The causes can be categorized into three main areas:[4]
-
Manufacturing Process: Changes in raw materials, purification processes, or conjugation methods can alter reagent performance.[8][9] For antibodies, polyclonal antibodies can have significant lot-to-lot variation because they are produced by a new host immunization for each lot.[2]
-
Transport and Storage: Improper handling, such as exposure to extreme temperatures, can degrade reagents.[4][6]
-
Laboratory Error: Inconsistent handling or preparation of reagents in the lab can also contribute to variability.
Q3: Why can't I just use the same dilution for a new lot of antibody?
Each lot of antibody, particularly polyclonal antibodies, can have a different concentration of specific, high-affinity antibodies.[1][2] Therefore, it is crucial to perform a titration for each new lot to determine the optimal working concentration for your specific assay.[2]
Q4: What is a bridging study and when is it necessary?
A bridging study is an experiment that compares the performance of a new lot of a critical reagent with the current lot to ensure that the results are comparable.[10][11] It is necessary whenever a new lot of a critical reagent is introduced, especially in long-term studies or regulated environments, to maintain data consistency over time.[10]
Q5: How many samples should I use for a bridging study?
The number of samples can vary, but a common recommendation is to test between 5 and 20 patient samples with both the old and new reagent lots.[4] For certain tests, such as those with a history of large lot-to-lot variation, analyzing 10 patient samples with both lots may be recommended regardless of initial QC results.[4] The samples should ideally cover the entire reportable range of the assay.[4]
Q6: What are critical reagents?
Critical reagents are essential components of ligand-binding assays whose unique characteristics are crucial to assay performance.[10] These can include antibodies, conjugated proteins, and other key biological or chemical molecules.[10] Due to their significant impact on assay performance, they require thorough characterization and management.[10]
Data Presentation
Table 1: Example Bridging Study Data for a New Reagent Lot
| Sample ID | Old Lot Result (ng/mL) | New Lot Result (ng/mL) | % Difference |
| 1 | 10.2 | 10.5 | +2.9% |
| 2 | 25.8 | 24.9 | -3.5% |
| 3 | 51.3 | 53.1 | +3.5% |
| 4 | 98.7 | 95.8 | -2.9% |
| 5 | 152.4 | 155.9 | +2.3% |
| Mean | 67.7 | 68.0 | +0.5% |
| Std Dev | 59.9 | 59.5 | |
| Correlation (R²) | 0.9998 |
Experimental Protocols
Protocol 1: Antibody Titration for a New Lot
Objective: To determine the optimal dilution of a new antibody lot for a specific application (e.g., Western Blot, ELISA).
Methodology:
-
Prepare a dilution series: Create a series of dilutions of the new antibody lot. A good starting point is to bracket the manufacturer's recommended dilution (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Run the assay: Perform your standard assay protocol using each dilution of the new antibody. Include a positive and negative control for each dilution.
-
Analyze the results: Evaluate the signal-to-noise ratio for each dilution. The optimal dilution will be the one that provides a strong specific signal with minimal background.
-
Compare to the previous lot: As a best practice, run the optimal dilution of your previous antibody lot in parallel to directly compare the performance of the new lot.
Protocol 2: Bridging Study for a New Reagent Kit Lot
Objective: To verify that a new lot of a reagent kit provides results that are comparable to the current lot.
Methodology:
-
Sample Selection: Select a minimum of 5-20 patient samples that span the analytical range of the assay.[4]
-
Assay Performance: Analyze the selected samples using both the current ("old") and the new reagent kit lots in parallel, if possible. If not, analyze the samples with the old lot first, and then with the new lot, ensuring proper sample storage between runs.
-
Data Analysis:
-
Calculate the percent difference for each sample between the old and new lot results.
-
Determine the mean percent difference.
-
Perform a correlation analysis (e.g., linear regression) and calculate the coefficient of determination (R²).
-
-
Acceptance Criteria: The new lot is acceptable if the mean percent difference is within a predefined acceptable range (e.g., ±10%) and the R² value is close to 1.0 (e.g., >0.99). These criteria should be established based on the clinical or research requirements of the assay.[4]
Visualizations
Caption: Workflow for qualifying a new reagent lot.
References
- 1. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. biocompare.com [biocompare.com]
- 4. myadlm.org [myadlm.org]
- 5. youtube.com [youtube.com]
- 6. myadlm.org [myadlm.org]
- 7. clpmag.com [clpmag.com]
- 8. researchgate.net [researchgate.net]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Bridging Studies for International Regulatory Submissions – Clinical Research Made Simple [clinicalstudies.in]
Impact of serum protein binding on lenacapavir EC50 values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 capsid inhibitor, lenacapavir (B1654289). The focus is on understanding and mitigating the impact of serum protein binding on EC50 values determined in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro EC50 of lenacapavir?
A1: Lenacapavir is a highly potent HIV-1 inhibitor with EC50 values typically in the low picomolar (pM) range. However, the exact EC50 value can vary depending on the cell type, virus strain, and specific assay conditions used.[1][2]
Q2: How does serum protein binding affect lenacapavir's EC50?
A2: Lenacapavir is extensively bound to plasma proteins, with over 99.8% of the drug being bound in human plasma.[1] This high degree of protein binding means that in the presence of serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), the concentration of free, pharmacologically active lenacapavir is significantly reduced. Consequently, a higher total concentration of lenacapavir is required to achieve 50% inhibition of viral replication, leading to an apparent increase or "shift" in the EC50 value.
Q3: Which serum proteins are most important for lenacapavir binding?
A3: Lenacapavir primarily binds to human serum albumin (HSA). Binding to alpha-1-acid glycoprotein (AAG) is moderate. Given the high concentration of albumin in plasma, it is the main contributor to the extensive protein binding of lenacapavir.
Q4: What is a protein-adjusted EC50 (paEC50) and why is it important?
A4: A protein-adjusted EC50 is an EC50 value that has been corrected to account for the effect of protein binding. It provides a more physiologically relevant measure of a drug's potency by estimating the concentration required for efficacy in the presence of plasma proteins. This is particularly important for highly protein-bound drugs like lenacapavir to bridge the gap between in vitro potency and in vivo efficacy.[3][4]
Troubleshooting Guide
Issue 1: Higher than expected EC50 values for lenacapavir.
-
Possible Cause 1: Presence of serum in the culture medium.
-
Solution: Standard cell culture media often contains fetal bovine serum (FBS), which contains proteins that can bind to lenacapavir. The concentration and composition of proteins in FBS can vary between batches, leading to inconsistent EC50 values.
-
Recommendation: For baseline EC50 determination, consider using serum-free medium if the cell line can be maintained without it. If serum is required for cell viability, standardize the serum lot and concentration (e.g., 10% FBS) across all experiments. To specifically assess the impact of human proteins, supplement the medium with known concentrations of HSA and AAG.
-
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Solution: Verify the concentration of your lenacapavir stock solution. Ensure proper storage conditions to prevent degradation. Perform serial dilutions accurately.
-
-
Possible Cause 3: Cell health and density.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can lead to variability in viral replication and, consequently, EC50 values.
-
Issue 2: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent assay conditions.
-
Solution: Standardize all assay parameters, including incubation times, virus input (multiplicity of infection, MOI), and cell passage number. Use a consistent protocol for all replicates and experiments.
-
-
Possible Cause 2: Lot-to-lot variability of serum.
-
Solution: If using serum, purchase a large batch from a single lot to minimize variability between experiments.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding lenacapavir's protein binding and antiviral potency.
Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1
| Cell Type/Condition | Virus Strain | EC50 (pM) | Reference |
| MT-4 cells | HIV-1 (IIIb) | 105 | [2] |
| Primary Human CD4+ T-cells | HIV-1 | 32 | [2] |
| Macrophages | HIV-1 | 56 | [2] |
| HEK293T cells | HIV-1 (various clinical isolates) | 150 - 360 | [2] |
Table 2: Lenacapavir Binding to Human Serum Proteins
| Protein | Concentration | Free Fraction of Lenacapavir |
| Human Serum Albumin (HSA) | 40 mg/mL (physiological) | 0.01% |
| Alpha-1-Acid Glycoprotein (AAG) | 0.8 mg/mL (typical) | 7.0% |
Experimental Protocols
Protocol: Determination of Lenacapavir EC50 using TZM-bl Reporter Gene Assay
This protocol outlines the steps to determine the 50% effective concentration (EC50) of lenacapavir using TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
Lenacapavir stock solution (in DMSO)
-
96-well cell culture plates (clear bottom, white or black walls for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of lenacapavir in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Infection:
-
Dilute the HIV-1 virus stock in complete growth medium to a predetermined titer that gives a high signal-to-background ratio.
-
Remove the medium from the cells and add 50 µL of the diluted lenacapavir.
-
Immediately add 50 µL of the diluted virus to each well (except the "no virus" control wells).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
After 48 hours, remove the culture medium.
-
Add luciferase assay reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only) from all wells.
-
Normalize the results to the "virus only" control (100% infection).
-
Plot the percentage of inhibition versus the log of the lenacapavir concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).
-
Protocol: Assessing the Impact of Serum Proteins on Lenacapavir EC50
To quantify the effect of serum proteins, the above protocol can be modified by supplementing the cell culture medium with physiological concentrations of HSA and/or AAG.
-
Prepare Protein-Supplemented Medium:
-
Prepare a stock solution of human serum albumin (HSA) in serum-free DMEM to a final concentration of 40 mg/mL.
-
Prepare a stock solution of human alpha-1-acid glycoprotein (AAG) in serum-free DMEM to a final concentration of 1 mg/mL.
-
Prepare your complete growth medium by adding these protein solutions instead of or in addition to FBS.
-
-
Perform the EC50 Assay:
-
Follow the same steps as the standard TZM-bl assay, but use the protein-supplemented medium for all cell culture and dilution steps.
-
-
Calculate the Fold-Shift:
-
Calculate the EC50 in the presence of the serum proteins (EC50_protein).
-
Calculate the fold-shift in EC50 using the following formula:
-
Fold-Shift = EC50_protein / EC50_baseline (from the standard assay without added human proteins)
-
-
Visualizations
Caption: Workflow for determining the in vitro EC50 of lenacapavir.
Caption: Impact of serum protein binding on lenacapavir's effective concentration.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Emergence of Resistance in Long-Term Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting drug resistance in long-term cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to drugs in long-term culture?
A1: Acquired drug resistance in cancer cells is a multifactorial process. The primary mechanisms include:
-
Target Alteration: Mutations in the drug's molecular target can prevent the drug from binding effectively.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), actively pumps drugs out of the cell, reducing intracellular concentration.[1][2][3]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted drug, thus maintaining proliferation and survival.[1]
-
Altered Drug Metabolism: Cells may develop the ability to metabolize and inactivate a drug more rapidly.[1]
-
Epigenetic Modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug response and resistance without changing the DNA sequence itself.[4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): This cellular process can induce a state that is inherently more resistant to various cancer therapies.[1]
Q2: How can I confirm that my cell line has developed resistance?
A2: The primary method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 of the treated cell line compared to the parental (sensitive) cell line is a clear indicator of acquired resistance.[1][6][7] This is done by generating a dose-response curve through cell viability assays.[1][6][7]
Q3: What is the difference between continuous and intermittent (pulsed) drug exposure for generating resistant cell lines?
A3: Both are common methods used to establish drug-resistant cell lines in the lab.[8]
-
Continuous Exposure: Involves culturing cells in the presence of a drug with incrementally increasing concentrations over a prolonged period.[6][7][8] This method mimics therapies where a stable drug level is maintained in the blood.[6]
-
Intermittent (Pulsed) Exposure: Cells are exposed to the drug for a short period (e.g., 2 days), followed by a recovery period in drug-free medium.[6][8] This method is analogous to clinical chemotherapy cycles and is widely used.[6] Studies in animal models suggest that intermittent dosing can delay the development of resistance compared to continuous treatment.[9][10]
Q4: Can I prevent or delay the onset of resistance in my long-term cultures?
A4: While preventing resistance entirely is challenging, several strategies can delay its emergence:
-
Intermittent Dosing: As mentioned, using a "drug holiday" or intermittent dosing schedule can be more effective at controlling tumor growth long-term than continuous dosing.[9][10][11]
-
Combination Therapy: Using two or more drugs with different mechanisms of action can be highly effective.[12][13] This approach targets multiple cellular pathways simultaneously, making it more difficult for cells to develop resistance.[12]
-
Targeting Resistance Pathways: Combining a primary therapeutic agent with a small-molecule inhibitor that blocks a known resistance pathway (e.g., Pgp inhibitors) can prevent the development of multidrug resistance (MDR).[12][14]
Troubleshooting Guide
This guide addresses common issues encountered when working with long-term cultures and potential drug resistance.
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Gradual loss of drug efficacy over time. | 1. Development of acquired resistance.[1] 2. Cell line contamination or genetic drift.[1] 3. Degradation of the drug stock.[1] | 1a. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm a shift in the IC50 value.[1] 1b. Culture a batch of cells in a drug-free medium for several passages, then re-challenge with the drug to assess resistance stability.[1] 2a. Perform cell line authentication (e.g., Short Tandem Repeat profiling).[1][15] 2b. Discard the current culture and restart from a low-passage, frozen stock.[15] 3. Prepare fresh drug stock solutions and verify proper storage conditions.[1][15] |
| Heterogeneous response to the drug within the cell population. | 1. Emergence of a resistant subclone.[1] 2. Inconsistent drug distribution in the culture vessel.[1] | 1a. Perform single-cell cloning to isolate and characterize both resistant and sensitive populations.[1] 1b. If a marker for resistance is known, use Fluorescence-Activated Cell Sorting (FACS) to separate subpopulations.[1] 2a. Ensure thorough mixing of the medium after adding the drug.[1] 2b. For adherent cells, check for uniform cell density across the plate to avoid "edge effects".[16] |
| Resistant cell line shows unexpected sensitivity. | 1. Mycoplasma contamination.[15] 2. Genetic drift or loss of resistance phenotype.[15] 3. Cross-contamination with the parental sensitive cell line.[15] | 1. Regularly test cultures for mycoplasma, as it can significantly alter cellular metabolism and drug response.[15] 2. Use cells from a low-passage frozen stock. If resistance is unstable, it may be necessary to maintain a low concentration of the selective drug in the culture medium. 3. Perform STR profiling to confirm the cell line's identity.[15] |
| Cannot observe expected molecular markers of resistance (e.g., via Western Blot). | 1. Poor antibody specificity or sensitivity.[15] 2. Suboptimal protein extraction or sample handling.[15] 3. The resistance mechanism is not what was hypothesized (e.g., it's epigenetic, not protein overexpression). | 1. Validate the primary antibody using appropriate positive and negative controls.[15] 2. Ensure the protein extraction protocol is suitable for the target protein and that samples are handled to prevent degradation.[15] 3. Investigate other potential mechanisms. Consider RNA sequencing to analyze gene expression changes or bisulfite sequencing to assess DNA methylation patterns.[6][17][18] |
Visualizations and Workflows
Signaling Pathways in Drug Resistance
A common mechanism of resistance involves the activation of bypass signaling pathways. For example, if a drug targets the EGFR pathway, cells might develop resistance by activating the MET pathway, which can then reactivate downstream signaling for proliferation and survival.
Caption: Bypass signaling pathway activation leading to drug resistance.
Experimental Workflow: Generating a Drug-Resistant Cell Line
The process of developing a drug-resistant cell line is a stepwise procedure requiring careful monitoring and passaging.
Caption: Workflow for stepwise generation of a drug-resistant cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) to quantify drug sensitivity.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of the drug in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.[15]
-
Incubate for a duration relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.[15][20][21]
-
Protocol 2: Combination Therapy Synergy Analysis
This protocol is used to assess whether the combination of two drugs results in a synergistic, additive, or antagonistic effect using the Chou-Talalay method.
-
Experimental Setup:
-
Determine the IC50 of each agent individually as described in Protocol 1.
-
Design a dose-matrix experiment. Typically, a 5x5 or 7x7 matrix is used where concentrations of Agent A and Agent B are varied along the X and Y axes, respectively. Concentrations should bracket the IC50 value for each drug.
-
-
Execution:
-
Seed and treat cells in a 96-well plate according to the dose-matrix design. Include single-agent and vehicle controls.
-
After the incubation period, perform a cell viability assay (e.g., CellTiter-Glo, which is often preferred for synergy studies due to its high sensitivity).
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination. (Fa = 1 - % Viability).
-
Input the dose-effect data into a synergy analysis software (e.g., CompuSyn, SynergyFinder).
-
The software will calculate the Combination Index (CI) .
-
-
Interpretation of Combination Index (CI):
-
CI < 1: Synergistic effect (the combined effect is greater than the sum of individual effects).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect.
-
Quantitative Data Summary
The following tables provide illustrative data for evaluating drug resistance and combination therapies.
Table 1: Example IC50 Shift in a Developed Resistant Cell Line
| Cell Line | Drug | IC50 (nM) | Resistance Index (RI) |
| Parental MCF-7 | Paclitaxel | 10 | - |
| Paclitaxel-Resistant MCF-7 | Paclitaxel | 100 | 10 |
| (Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line). A significant increase (typically RI > 2) indicates resistance.[22] |
Table 2: Example Combination Index (CI) Values for Synergy Analysis
| Agent A (nM) | Agent B (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 50 | 0 | 0.45 | - | - |
| 0 | 25 | 0.30 | - | - |
| 50 | 25 | 0.85 | 0.65 | Synergy |
| 100 | 50 | 0.92 | 0.58 | Strong Synergy |
| (Data is hypothetical. CI values are typically calculated across a range of effect levels (Fa)). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]
- 10. researchgate.net [researchgate.net]
- 11. Dosage strategies for delaying resistance emergence in heterogeneous tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. whatisepigenetics.com [whatisepigenetics.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. mdpi.com [mdpi.com]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Optimizing Multiplicity of Infection (MOI) for Antiviral Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the Multiplicity of Infection (MOI) for successful and reproducible antiviral assays.
Frequently Asked Questions (FAQs)
What is Multiplicity of Infection (MOI) and why is it critical for antiviral assays?
Multiplicity of Infection (MOI) is the ratio of infectious virus particles to the number of target cells in a given culture.[1][2] For example, infecting 1 million cells with 10 million viral particles results in an MOI of 10.[2] MOI is a critical parameter in antiviral assays because it directly influences the infection dynamics and, consequently, the assay's outcome. An optimized MOI ensures a consistent and reproducible level of infection, which is essential for accurately evaluating the efficacy of antiviral compounds.
How is MOI calculated?
The MOI is calculated using a straightforward formula:
MOI = (Number of Viral Particles) / (Number of Cells) [3][4]
To use this formula, you first need to determine the concentration of infectious virus in your stock, known as the viral titer.
What is the difference between physical and functional (infectious) viral titers?
Physical titer refers to the total number of viral particles in a sample, including both infectious and non-infectious particles.[5] In contrast, functional or infectious titer measures only the number of viral particles capable of infecting host cells.[5] For accurate MOI calculation in antiviral assays, it is crucial to use the functional titer, typically expressed in Plaque-Forming Units per milliliter (PFU/mL) or 50% Tissue Culture Infectious Dose per milliliter (TCID50/mL).[1][5]
Should I use a high or low MOI for my antiviral assay?
The choice between a high or low MOI depends on the specific goals of your experiment:
-
Low MOI (typically < 1): A low MOI is often recommended for studying multiple rounds of viral replication and the spread of the virus through the cell culture.[6] This condition is also suitable for producing viral stocks, as it reduces the generation of defective interfering particles.[2][7]
-
High MOI (typically > 1): A high MOI is used to ensure that the majority of cells are infected simultaneously, which is ideal for studying a single replication cycle.[6] However, excessively high MOIs can lead to cytotoxicity and may trigger strong cellular antiviral responses, potentially confounding the results.[2][8]
What factors can influence the optimal MOI?
Several factors can affect the optimal MOI for your specific experimental setup:
-
Virus Strain: Different viruses have varying infectivities.
-
Cell Line: The susceptibility of the host cell line to the virus is a major factor.[2]
-
Cell Confluence: The density of the cell monolayer at the time of infection can impact viral entry and spread.[9]
-
Cell Cycle Phase: The stage of the cell cycle can influence a cell's susceptibility to infection.[2][7]
-
Assay Duration: The length of the assay will determine how many rounds of replication can occur.
-
Presence of Enhancers: Substances like polybrene can increase transduction efficiency, thereby affecting the required MOI.[2][7]
Troubleshooting Guide
Issue 1: High variability in antiviral EC50 values between experiments.
Possible Cause: Inconsistent MOI is a common reason for variability in EC50 values.[10] Even small changes in the number of viral particles or cells can alter the infection kinetics and, consequently, the apparent efficacy of an antiviral compound.
Solution:
-
Standardize Viral Titer: Always use a freshly titered viral stock for your assays. Aliquot your viral stock and store it properly to avoid degradation from repeated freeze-thaw cycles.
-
Accurate Cell Counting: Ensure precise cell counting and seeding to maintain a consistent cell number across all wells and experiments.
-
Consistent Cell Confluence: Seed cells to reach a specific confluence (e.g., 80-90%) at the time of infection.[11][12]
Issue 2: No or very low levels of infection observed.
Possible Cause: The actual MOI may be much lower than calculated.
Solution:
-
Verify Viral Titer: Re-titer your viral stock to ensure its potency. The titer can decrease over time, even with proper storage.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase.[13] Stressed or senescent cells may be less susceptible to infection.
-
Optimize Infection Conditions: The incubation time for viral adsorption may need to be optimized. Gently rocking the plate during adsorption can help distribute the virus evenly.[14][15]
Issue 3: Excessive cytotoxicity observed even in the absence of the antiviral compound.
Possible Cause: The MOI may be too high, leading to widespread cell death due to viral cytopathic effects (CPE).[2][7]
Solution:
-
Perform an MOI titration: Test a range of MOIs (e.g., 0.01, 0.1, 1, and 10) to determine the optimal MOI that results in a measurable level of infection without causing excessive cell death within the timeframe of your assay.[2][7]
-
Reduce Incubation Time: If a high MOI is necessary, consider shortening the assay duration to measure the antiviral effect before significant CPE occurs.
Experimental Protocols
Protocol 1: Viral Titer Determination by Plaque Assay
The plaque assay is a standard method for determining the concentration of infectious lytic viruses.[16]
-
Cell Seeding: The day before the assay, seed host cells in 6-well or 12-well plates to form a confluent monolayer (90-100%) on the day of infection.[14][17]
-
Serial Dilutions: Prepare 10-fold serial dilutions of your viral stock in a suitable medium (e.g., PBS).[17]
-
Infection: Remove the growth medium from the cells and infect the monolayer with a small volume of each viral dilution.[16] Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 20-30 minutes.[15][16]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.[15][16]
-
Incubation: Incubate the plates at 37°C for a period appropriate for the specific virus to allow for plaque formation (typically 2-10 days).
-
Staining and Counting: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.[14][15]
-
Titer Calculation: Calculate the viral titer in PFU/mL using the following formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)
Protocol 2: Viral Titer Determination by TCID50 Assay
The TCID50 assay is used for viruses that do not form plaques but cause a visible cytopathic effect (CPE).[12] It determines the viral dilution that infects 50% of the cell cultures.
-
Cell Seeding: The day before, seed host cells into a 96-well plate to reach approximately 80% confluency on the day of infection.[11][12]
-
Serial Dilutions: Prepare 10-fold serial dilutions of your viral stock.[11]
-
Infection: Remove the growth medium and add the viral dilutions to replicate wells (e.g., 4-8 wells per dilution).[11] Include a negative control of uninfected cells.
-
Incubation: Incubate the plate at 37°C for 5-20 days, monitoring daily for the appearance of CPE.[12]
-
Scoring: For each dilution, record the number of wells that show CPE.
-
Calculation: Use the Reed-Muench or Spearman-Karber method to calculate the TCID50/mL.[18]
Data Presentation
Table 1: Recommended MOI Ranges for Different Virus Types
| Virus Type | Typical MOI Range | Application | Reference |
| Lentivirus | 10 - 50 | Gene delivery to neuronal cells | [2][7] |
| Baculovirus | < 1 | Viral production in insect cells | [2][7] |
| Adeno-Associated Virus (AAV) | 10,000 - 500,000 | Gene delivery | [2][7] |
| Influenza A Virus | 0.01 - 10 | Antiviral screening, vaccine production | [19] |
| Vaccinia Virus | 0.1 - 10 | Oncolytic virotherapy studies | [20] |
Table 2: Effect of MOI on Antiviral EC50 Values for HIV-1 NNRTIs
| Compound | MOI | EC50 (nM) | Fold Change |
| AIC292 | 0.005 | 2 | 5.4 |
| 0.5 | 11 | ||
| Efavirenz (EFV) | 0.005 | 1.5 | 6.1 |
| 0.5 | 9.2 | ||
| Etravirine (ETR) | 0.005 | 0.8 | 2.8 |
| 0.5 | 2.2 | ||
| Rilpivirine (RPV) | 0.005 | 0.4 | 4.5 |
| 0.5 | 1.8 | ||
| Data adapted from a study on HIV-1 LAI in MT-4 cells.[21] |
Visualizations
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. What is Multiplicity of Infection (MOI)? | abm Inc. [info.abmgood.com]
- 3. How do I determine MOI? [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. FAQ: Lentivirus Quantitation | Cell Biolabs [cellbiolabs.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. brainvta.tech [brainvta.tech]
- 13. youtube.com [youtube.com]
- 14. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Multiscale modeling of influenza A virus replication in cell cultures predicts infection dynamics for highly different infection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: HIV Capsid Modulator 1 Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with HIV capsid modulator 1. The information is designed to help address specific issues that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the essential positive and negative controls for an initial antiviral activity screen?
A1: For a robust initial screen, it is crucial to include both positive and negative controls to validate the assay's performance.
-
Positive Control: A well-characterized HIV-1 capsid inhibitor, such as PF-74 or GS-6207, should be used.[1][2][3][4][5] This helps to confirm that the assay system can detect the expected inhibitory effect.
-
Negative Control (Vehicle): The vehicle (e.g., DMSO) used to dissolve the test compounds should be run at the same concentration as in the experimental wells. This control is essential for determining the baseline level of viral replication and ensuring the solvent itself does not have an antiviral or cytotoxic effect.
-
Cell-Only Control (No Virus): This control, containing uninfected cells, is used to establish a baseline for background signal in the assay readout.
-
Virus-Only Control (No Compound): This control, containing cells infected with HIV-1 but not treated with any compound, represents the maximum level of viral replication (100% activity).
Q2: How can I be sure that the observed antiviral activity is not due to cytotoxicity?
A2: This is a critical aspect of antiviral drug screening. A compound may appear to inhibit viral replication simply by killing or harming the host cells.[6] To distinguish true antiviral activity from cytotoxicity, a parallel cytotoxicity assay must be performed.[7][8]
-
The cytotoxicity assay should be run using the same cell line, compound concentrations, and incubation time as the antiviral assay, but in the absence of the virus.[7][8]
-
Common cytotoxicity assays include MTT, MTS, or resazurin-based assays, which measure cell metabolic activity, or assays that measure cell membrane integrity.
-
The 50% cytotoxic concentration (CC50) should be determined and compared to the 50% effective concentration (EC50) from the antiviral assay to calculate the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Q3: My hit compound shows high potency in the primary screen, but this is not reproducible. What are the potential causes?
A3: Lack of reproducibility is a common issue in high-throughput screening. Several factors could be responsible:
-
Assay Interference: The compound may interfere with the assay readout itself (e.g., auto-fluorescence in a reporter gene assay).[9] Counter-screens using a different detection method can help identify such artifacts.[10]
-
Compound Instability: The compound may be unstable in the assay medium, degrading over the course of the experiment.
-
Inconsistent Cell Health: Variations in cell passage number, density, or overall health can significantly impact assay results.
-
Pipetting Errors: Inaccurate liquid handling can lead to variability in compound concentration or virus inoculum.
-
False Positives: The initial hit may be a false positive resulting from factors other than specific inhibition of the viral capsid.[9] Orthogonal assays are necessary for hit validation.[11]
Troubleshooting Guides
Issue 1: High Background Signal in the Antiviral Assay
| Potential Cause | Troubleshooting Step |
| Reagent Contamination | Use fresh, sterile reagents. Filter-sterilize all buffers and media. |
| Assay Readout Interference | Test the compound in a cell-free version of the assay, if possible, to check for direct interference with the detection reagents. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure it is within the linear range of the assay. |
| Inconsistent Viral Titer | Ensure the virus stock has a consistent and accurately determined titer. |
Issue 2: Inconsistent EC50/CC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments. |
| Compound Solubility Issues | Visually inspect compound dilutions for precipitation. Consider using a different solvent or modifying the formulation. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipetting. |
| Fluctuations in Incubation Conditions | Ensure consistent temperature, CO2, and humidity levels in the incubator. |
Experimental Protocols & Data
Antiviral Activity Assay (Example: p24 ELISA)
This protocol is designed to determine the concentration of an inhibitor required to suppress viral replication by 50% (EC50).[12]
-
Cell Plating: Seed target cells (e.g., TZM-bl or PBMCs) in a 96-well plate at a pre-determined optimal density.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium.
-
Treatment and Infection: Pre-incubate the cells with the diluted compound for 2-4 hours before adding a known titer of HIV-1.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for multiple rounds of viral replication.[12]
-
Quantification: Collect the cell supernatant and quantify the amount of p24 antigen using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of p24 inhibition against the log of the compound concentration to determine the EC50 value.
Cytotoxicity Assay (Example: MTT Assay)
This assay assesses the toxicity of the compound to the host cells.[12]
-
Cell Plating: Seed the same host cells used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
Summary of Key Quantitative Parameters
| Parameter | Description | Typical Values for Potent Capsid Inhibitors | Cell Types |
| EC50 | 50% effective concentration for inhibiting viral replication. | Picomolar (pM) to low nanomolar (nM) range.[1][12] | T-lymphocytes, PBMCs, TZM-bl cells. |
| CC50 | 50% cytotoxic concentration. | Micromolar (µM) range or higher. | T-lymphocytes, PBMCs, TZM-bl cells. |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (CC50/EC50). | >1000 is generally considered a good starting point. | N/A |
Visualizations
Experimental Workflow for Hit Validation
Caption: Workflow for hit identification and validation.
Logic Diagram for Troubleshooting Assay Variability
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and design of novel HIV-1 capsid modulators and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting HIV Capsid Assembly - Susana Valente [grantome.com]
- 11. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of PF-74 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the metabolic stability of PF-74 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is PF-74 and why is improving its metabolic stability a critical goal? A1: PF-3450074 (PF-74) is a potent small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1] It binds to a crucial pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits.[2][3] This interaction disrupts multiple stages of the HIV-1 lifecycle, including uncoating, reverse transcription, and nuclear entry.[1][2][4] Despite its potent antiviral activity, PF-74's primary drawback is its extremely poor metabolic stability, with a half-life (t1/2) of approximately one minute in human liver microsomes (HLMs).[3][5][6] This rapid metabolism leads to low oral bioavailability, making it unsuitable as a therapeutic agent and necessitating the development of derivatives with improved stability.[3][7]
Q2: What are the primary causes of the metabolic instability observed in PF-74? A2: The metabolic liability of PF-74 is predominantly due to extensive oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.[3][6] Its peptidomimetic structure makes it a prime substrate for these enzymes.[3] Research and metabolite identification studies have pinpointed specific "metabolic soft spots" on the molecule that are susceptible to modification by CYPs. The most significant of these are the electron-rich indole (B1671886) ring and the N-methyl group, which are prone to oxidation and N-demethylation, respectively.[6][8]
Q3: What are the leading strategies for designing PF-74 derivatives with enhanced metabolic stability? A3: Medicinal chemistry efforts have focused on structural modifications to block or reduce the metabolic liability of the parent compound. Key strategies include:
-
Bioisosteric Replacement of the Indole Ring: Replacing the electron-rich indole moiety with less electron-rich, more metabolically robust groups (e.g., pyridine (B92270), imidazole) has been shown to significantly increase resistance to Phase I metabolism.[5][6]
-
Blocking Metabolically Labile Sites: Introducing atoms like chlorine or fluorine at or near susceptible positions (such as the C5 position of the indole ring) can sterically hinder or electronically deactivate the site, preventing CYP-mediated metabolism.[3][6][8]
-
Conformational Constraint: Modifying the molecule to increase its rigidity can make it a poorer substrate for metabolizing enzymes by locking it into a conformation that is unfavorable for the metabolic pathway.[6][9]
-
Computational Guidance: Utilizing computational workflows and software to predict metabolic vulnerabilities can rapidly guide the design of analogs with improved stability profiles, saving significant time and resources.[10]
Q4: Which in vitro assays are fundamental for assessing the metabolic stability of new PF-74 analogs? A4: A tiered approach using several in vitro assays is standard practice:
-
Liver Microsomal Stability Assay: This is a high-throughput, primary screen that uses subcellular fractions (microsomes) containing Phase I enzymes (CYPs). It is used to determine a compound's intrinsic clearance and half-life in the presence of the necessary cofactor, NADPH.[11][12]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive assessment that includes both Phase I and Phase II metabolic pathways (e.g., glucuronidation). This gives a more complete picture of hepatic clearance.[13][14]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader evaluation of a compound's metabolic fate than microsomes alone.[14]
Q5: How might efflux transporters like P-glycoprotein (P-gp) affect the development of PF-74 derivatives? A5: P-glycoprotein (P-gp) is an efflux transporter that actively pumps substrates out of cells.[15] In the gut, this action can limit a drug's absorption, thereby reducing its oral bioavailability.[16][17] P-gp and the primary metabolizing enzyme for PF-74, CYP3A4, are often co-expressed in the liver and intestines, creating a synergistic barrier to drug absorption and efficacy.[15] Therefore, even if a PF-74 derivative is metabolically stable, it is crucial to determine if it is a P-gp substrate, as high efflux could still prevent it from reaching therapeutic concentrations.
Troubleshooting Guide for In Vitro Stability Assays
| Problem | Potential Cause(s) | Recommended Action(s) |
| Compound disappears too quickly to measure an accurate half-life. | 1. The compound is highly labile. 2. The microsomal protein concentration is too high. | 1. Reduce the microsomal protein concentration. 2. Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).[14] |
| High variability in stability results between experiments. | 1. Inconsistent pipetting or timing. 2. Degradation of NADPH cofactor. 3. Inconsistent thawing of microsomes. | 1. Use automated liquid handlers if possible. 2. Prepare NADPH solutions fresh for each experiment and keep them on ice.[14] 3. Follow a standardized, rapid thawing protocol for microsomes. |
| Compound is unstable even in control wells without NADPH. | 1. The compound is chemically unstable in the assay buffer (pH, temperature). 2. The compound is binding non-specifically to the assay plate or other components. | 1. Incubate the compound in buffer alone to confirm chemical instability.[18] 2. Perform a recovery experiment at T0 to assess binding. Consider using low-binding plates.[18] |
| The positive control compound is not metabolized as expected. | 1. Microsomes are inactive. 2. The NADPH cofactor solution is inactive or was not added. | 1. Use a new, validated batch of microsomes. 2. Verify the preparation and addition of the NADPH solution. Run a standard control known to be metabolized by the specific microsome batch.[18] |
| Low recovery of the compound is observed at the initial (T0) time point. | 1. Significant nonspecific binding to the plate, cap, or microsomal protein. 2. Compound precipitation due to low aqueous solubility. | 1. Consider adding a small percentage of a surfactant like Tween-80. Use low-binding labware. 2. Decrease the initial compound concentration. Ensure the organic solvent concentration (e.g., DMSO) is low (<1%) but sufficient to maintain solubility.[14] |
Data Presentation: Metabolic Stability of PF-74 and Derivatives
The following table summarizes published data on the metabolic stability of PF-74 and select derivatives, highlighting the significant improvements achieved through medicinal chemistry.
| Compound | Modification from PF-74 | t1/2 in HLMs (min) | Fold Improvement over PF-74 | t1/2 in MLMs (min) | Fold Improvement over PF-74 | Reference |
| PF-74 | Parent Compound | ~1 | - | <1 | - | [3][5] |
| Compound 2 | Indole replaced with electron-deficient moiety | 36 | ~51 | 13 | ~22 | [5] |
| Analog 15 | Phenylalanine carboxamide replaced by a pyridine ring | 27 | ~39 | - | - | [6] |
| S-CX17 | Computationally guided bioisosteric replacement | >140 | ~204 | - | - | [10] |
| Analog 4a | Molecular hybridization approach | 7.9 | ~6 | 13.5 | ~10 | [3] |
| Analog 4d | Molecular hybridization approach | 10.1 | ~8 | 10.7 | ~8 | [3] |
HLMs: Human Liver Microsomes; MLMs: Mouse Liver Microsomes. Values are approximate and collated from multiple sources for comparison.
Visualizations
Mechanism of Action and Metabolic Liability
Caption: PF-74 derivatives inhibit the HIV-1 lifecycle by targeting the CA hexamer.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common microsomal stability assay issues.
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the steps to determine the in vitro half-life of a PF-74 derivative using pooled human liver microsomes.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
0.1 M Potassium Phosphate (B84403) Buffer, pH 7.4
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test Compound (PF-74 derivative), 10 mM stock in DMSO
-
Positive Control (e.g., Verapamil, Testosterone), 10 mM stock in DMSO
-
Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
2. Assay Procedure:
-
Preparation: Thaw HLMs rapidly at 37°C and immediately place on ice. Dilute the microsomes in cold phosphate buffer to an intermediate concentration. Prepare the test compound and positive control working solutions by diluting them in buffer.
-
Reaction Mixture: In the 96-well plate, add phosphate buffer, the diluted microsome solution (final concentration typically 0.5 mg/mL), and the test compound working solution (final concentration typically 1 µM).[14] Prepare separate wells for a "-NADPH" control by adding buffer instead of the NADPH solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[14]
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution to all wells (except the "-NADPH" control). This is your T0 starting point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing the ice-cold quenching solution.[14][18] The T0 sample is taken immediately after adding NADPH.
-
Termination and Processing: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume / mg of microsomal protein) .
Protocol 2: Hepatocyte Stability Assay (Suspension Method)
This assay provides a more comprehensive metabolic profile by using intact liver cells.
1. Materials and Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements)
-
Test Compound, 1 mM stock in DMSO
-
Positive Control (e.g., 7-hydroxycoumarin for Phase II), 1 mM stock in DMSO
-
Quenching Solution: Ice-cold Acetonitrile with an internal standard
-
12- or 24-well non-coated plate
2. Assay Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the cell suspension in pre-warmed incubation medium to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[13]
-
Compound Preparation: Prepare working solutions of the test compound and positive control by diluting them in warm incubation medium to twice the final desired concentration.[13]
-
Incubation: Add an equal volume of the hepatocyte suspension to the wells of the incubation plate already containing the compound working solutions. The final cell density will be halved, and the compound will be at its final target concentration (e.g., 1 µM).
-
Sampling: Place the plate in an incubator at 37°C with 5% CO2 and orbital shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the incubation wells and transfer them to tubes or a plate containing the ice-cold quenching solution.
-
Processing and Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
3. Data Analysis:
-
The data analysis is identical to the microsomal stability protocol, yielding half-life (t1/2) and intrinsic clearance (Clint). The Clint value can be expressed per million cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Capsid Inhibitor Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common issues in capsid inhibitor screening assays.
Troubleshooting Guides
High background noise can mask true hits and lead to false positives, compromising the reliability of your screening data. The following guides address specific issues you might encounter during your experiments.
Issue 1: High background signal across the entire assay plate.
Expand for troubleshooting steps
Question: My entire plate shows a high background signal, making it difficult to distinguish between hits and non-hits. What are the potential causes and how can I resolve this?
Answer:
High background across an entire plate often points to a systemic issue with one or more assay components or the overall assay conditions. Here are the common culprits and solutions:
-
Cause A: Non-specific binding of assay components. This can occur when antibodies, proteins, or other reagents stick to the microplate surface or to each other in a non-specific manner.
-
Solution 1: Optimize Blocking Buffers. Ensure you are using an appropriate blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein. It is crucial to select a blocking agent that does not cross-react with your assay reagents.[1] You may need to optimize the concentration and incubation time of the blocking buffer. Increasing the concentration of BSA to greater than 0.1% (w/v) can be effective.[2]
-
Solution 2: Add Detergents. Including a mild, non-ionic detergent like Tween-20 in your wash buffers can help disrupt weak, non-specific interactions.[1][2]
-
Solution 3: Check Reagent Quality. Ensure all reagents, especially antibodies and proteins, are of high quality, fresh, and properly stored to prevent degradation.[1]
-
-
Cause B: Autofluorescence of test compounds. Many small molecules are intrinsically fluorescent and can emit light at the same wavelength as your assay's detection signal, leading to a high background.[3]
-
Solution 1: Use Red-Shifted Fluorophores. Interference from autofluorescent compounds is often more pronounced at lower wavelengths.[3][4] Switching to assays that use far-red fluorescent probes can significantly mitigate this issue.[3][4]
-
Solution 2: Implement Time-Resolved Fluorescence (TRF). Assays like TR-FRET measure the signal after a time delay, which effectively eliminates interference from short-lived background fluorescence.[5][6]
-
-
Cause C: Light scatter from precipitated compounds. Test compounds that are not fully soluble can form precipitates, which scatter light and increase the background signal.[3]
-
Solution 1: Check Compound Solubility. Ensure that your test compounds are fully dissolved in the assay buffer. You may need to adjust the DMSO concentration or use a different solvent.
-
Solution 2: Centrifuge Plates. Before reading, briefly centrifuge the assay plates to pellet any precipitates.
-
-
Cause D: Inappropriate assay conditions. Factors like incubation time, temperature, and buffer composition can all contribute to high background.
-
Solution 1: Optimize Incubation Times and Temperatures. Longer incubation times at lower temperatures can sometimes improve specific binding while reducing non-specific interactions.[1] However, prolonged incubation can also increase background, so this needs to be carefully optimized.
-
Solution 2: Evaluate Buffer Composition. Ensure the pH, salt concentration, and other components of your assay buffer are optimal for your specific assay.[2][7][8]
-
Issue 2: Edge effects observed in the microplate.
Expand for troubleshooting steps
Question: I'm observing higher or lower signals in the wells at the edge of my microplate compared to the inner wells. What causes this "edge effect" and how can I prevent it?
Answer:
Edge effects are a common problem in microplate-based assays and are often caused by differential evaporation from the wells.
-
Cause: Differential Evaporation. Wells on the outer edges of the plate are more susceptible to evaporation than the inner wells, leading to a concentration of reagents and a change in signal.
-
Solution 1: Use Plate Seals. Applying a plate seal, such as an adhesive foil or plastic lid, can significantly reduce evaporation.[2]
-
Solution 2: Humidify the Incubator. If you are incubating your plates for an extended period, placing them in a humidified incubator can help minimize evaporation.
-
Solution 3: Avoid Using Outer Wells. If the problem persists, you can avoid using the outermost wells of the plate for your experimental samples and instead fill them with buffer or a blank solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best assay formats to minimize background noise in capsid inhibitor screens?
A1: Homogeneous, mix-and-read assays are generally preferred for high-throughput screening (HTS) due to their simplicity and reduced number of wash steps.[9][10] For capsid inhibitor screening, several formats are particularly effective at minimizing background:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is highly advantageous as it uses a time-delay measurement to virtually eliminate background fluorescence from assay components or test compounds.[5][6] It is a robust method for detecting biomolecular interactions in a homogeneous format.[6]
-
Fluorescence Polarization (FP): FP assays measure changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner.[5][9][10] Because it measures a ratio of polarized light rather than absolute fluorescence intensity, it is less susceptible to interference from autofluorescent compounds or quenching effects.[9]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and provides a robust signal-to-background ratio.[11] The signal is generated only when the donor and acceptor beads are brought into close proximity, reducing background from unbound components.
Q2: How can I identify and flag interfering compounds in my screen?
A2: It is crucial to implement counter-screens and secondary assays to identify false positives that arise from compound interference rather than true inhibition of the biological target.[10]
-
Run a "quenching" or "interference" assay. This can be done by testing your hit compounds in the absence of one of the key biological components (e.g., the capsid protein) to see if they still produce a signal. Compounds that do are likely interfering with the assay technology itself.[11]
-
Visually inspect your plates. Precipitated compounds can often be seen by eye and can be a source of light scatter.
-
Use orthogonal assays. Confirm your hits using a different assay format that relies on a different detection principle. This will help to eliminate technology-specific artifacts.
Data Presentation
Table 1: Common Assay Parameters and Recommended Optimization Ranges
| Parameter | Typical Range | Key Consideration |
| Protein Concentration | nM to low µM | Should be optimized to be at or below the Kd of the interaction for competitive binding assays. |
| Tracer/Probe Concentration | Low nM | Use the lowest concentration that gives a robust signal to minimize background and reagent consumption. |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can denature proteins and affect assay performance. |
| Incubation Time | 30 min to overnight | Needs to be long enough to reach binding equilibrium but short enough to avoid signal degradation or excessive evaporation.[12] |
| Incubation Temperature | Room Temperature to 37°C | Should be kept consistent to ensure reproducibility. |
Experimental Protocols
Protocol 1: Generic TR-FRET Assay for Capsid Protein-Protein Interaction
This protocol provides a general framework for a competitive TR-FRET assay to screen for inhibitors of capsid protein (CA) dimerization or oligomerization.
-
Reagent Preparation:
-
Prepare a stock solution of GST-tagged CA protein and a biotinylated CA peptide in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare stock solutions of the donor fluorophore (e.g., anti-GST europium cryptate) and the acceptor fluorophore (e.g., XL665-conjugated streptavidin).[12]
-
Dissolve test compounds in 100% DMSO to create a stock library.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of test compound or DMSO (for controls) to each well.[12]
-
Add 2 µL each of the GST-tagged CA and biotinylated CA peptide to the wells.[12]
-
Incubate the mixture for 30 minutes at room temperature.[12]
-
Add 2.5 µL each of the donor and acceptor fluorophores.[12]
-
Incubate for 1 hour at room temperature, protected from light.[12]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[12]
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.[12]
-
Determine the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no protein) controls.
-
Visualizations
Caption: A troubleshooting workflow for addressing high background signals.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. revvity.com [revvity.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xtalks.com [xtalks.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate cell lines for lenacapavir experiments
This guide provides researchers, scientists, and drug development professionals with technical support for conducting experiments with lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is lenacapavir and what is its mechanism of action?
Lenacapavir is a potent, long-acting, first-in-class antiretroviral drug that targets the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its novel mechanism involves interfering with multiple essential steps of the viral lifecycle.[1][3] Unlike most antivirals that act on a single stage of viral replication, lenacapavir's multi-stage inhibition includes disrupting capsid-mediated nuclear import of proviral DNA, preventing the proper assembly and release of new virus particles, and interfering with the formation of the capsid core in new virions.[3][4][5] This unique mechanism makes it effective against HIV-1 strains resistant to other classes of antiretroviral drugs.[1][6]
Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.
Q2: Which cell lines are appropriate for lenacapavir experiments?
The choice of cell line depends on the specific experimental goal, such as determining antiviral potency, studying resistance, or producing viral stocks. Below is a summary of commonly used cell lines.
Data Presentation: Recommended Cell Lines for Lenacapavir Experiments
| Cell Line | Type | Primary Use in Lenacapavir/HIV Research | Key Characteristics | Citations |
| HEK293T | Human Embryonic Kidney | Production of lentiviral vectors and replication-competent HIV-1. | High transfection efficiency; expresses SV40 large T antigen for enhanced plasmid replication.[7][8][9] | [7][8][9][10] |
| MT-4 | Human T-cell Lymphoma | Multi-cycle antiviral activity assays; resistance selection. | Highly permissive to HIV-1 infection, leading to rapid viral replication and cytopathic effects.[11][12] | [1][11][12] |
| TZM-bl | Engineered HeLa | Single-cycle infectivity/neutralization assays. | Expresses CD4, CCR5, and CXCR4; contains HIV-1 LTR-driven luciferase and β-galactosidase reporter genes for quantitative analysis of infection.[13][14] | [13][14][15] |
| CEM | Human T-lymphoblastoid | Multi-cycle antiviral assays and studies of chronic infection. | Suspension cell line representing a key target for HIV-1 in vivo. | [16] |
| U937 / U1 | Human Monocytic | Studies of HIV-1 latency and infection in myeloid cells. | U1 is a chronically infected subclone of U937, providing a model for latent HIV-1 infection.[16] | [16] |
| PBMCs / CD4+ T-cells | Primary Human Cells | Ex vivo antiviral potency and relevance studies. | Represent the natural target cells for HIV-1, providing high physiological relevance. | [1][3] |
Q3: What are the common resistance mutations to lenacapavir and how can they be studied?
Resistance to lenacapavir is associated with specific mutations in the HIV-1 capsid (Gag) protein.[17][18] These mutations can reduce the binding affinity of the drug to the capsid protein.[19] Studying these mutations is critical for understanding the drug's long-term efficacy.
Data Presentation: Common Lenacapavir Resistance-Associated Mutations (RAMs)
| Mutation | Location | Impact on Susceptibility | Notes | Citations |
| Q67H | Capsid (CA) | Major RAM; can emerge under drug pressure. | Often has a high fitness cost to the virus. | [17][18] |
| N74D/S | Capsid (CA) | Major RAM; reduces lenacapavir susceptibility. | The N74D mutation can decrease binding affinity by 20-fold.[19] | [17][19] |
| M66I | Capsid (CA) | RAM identified in vitro and in clinical studies. | Can emerge in patients experiencing virological failure. | [17][19] |
| L56I | Capsid (CA) | RAM identified in cell culture breakthrough assays. | Detected at lower frequencies compared to Q67H and N74D. | [17] |
| K70N/R | Capsid (CA) | RAM identified in clinical and in vitro studies. | [17][19] |
To study these mutations, researchers can use site-directed mutagenesis to introduce them into an infectious molecular clone of HIV-1.[17] The resulting mutant viruses can then be tested for their susceptibility to lenacapavir in cell-based antiviral assays (e.g., in TZM-bl or MT-4 cells) to determine the fold-change in EC50 compared to the wild-type virus.[2]
Troubleshooting Guides
Q: My viral titers from HEK293T cells are consistently low. What could be the issue?
A: Low viral titers are a common issue in lentiviral production. Consider the following factors:
-
Cell Health: Ensure your HEK293T cells are healthy, growing robustly, and are at a low passage number.[9] While some studies show high passage numbers may not affect titers if cells are well-maintained, unhealthy or clumpy cells will transfect poorly.[9]
-
Transfection Efficiency: Optimize your transfection protocol. The ratio of packaging, envelope, and transfer plasmids is critical for maximal virus production.[10] Use a high-quality transfection reagent and ensure DNA is of high purity.
-
Culture Conditions: Plate cells in antibiotic-free medium for transfection, as antibiotics can reduce efficiency.[7][10] After transfection, replace the medium with fresh, complete medium.
-
Harvest Time: The optimal time for harvesting lentivirus is typically between 48 and 72 hours post-transfection.[7] Harvesting too early or too late can result in lower titers.
Q: I am observing high variability in my TZM-bl antiviral assay results. What are the potential causes?
A: High variability can obscure the true potency of the compound. Key factors to check include:
-
Cell Density: The number of TZM-bl cells seeded per well is crucial. Too few or too many cells can lead to non-linear results. A density of 10,000 cells per well in a 96-well plate is often recommended as a starting point.[14]
-
DEAE-Dextran Concentration: This polycation enhances viral infectivity but can be toxic at high concentrations. Each new batch should be titrated to find the optimal concentration that maximizes infectivity without causing cell death.[14]
-
Virus Input: Ensure you are using a consistent amount of virus that results in a signal (e.g., luminescence) well above background but not so high that it saturates the reporter system.
-
Assay Reagents: Use high-quality, validated reagents and ensure consistent pipetting techniques. Automated liquid handlers can improve precision.
Q: I suspect lenacapavir resistance is developing in my multi-cycle culture. How can I confirm this?
A: Confirming resistance involves a combination of phenotypic and genotypic analysis.
Caption: Workflow for identifying and confirming lenacapavir resistance.
-
Genotypic Analysis: Harvest the virus from the culture supernatant. Extract the viral RNA and perform RT-PCR to amplify the Gag gene region encoding the capsid protein.[2] Sequence the PCR product to identify mutations known to be associated with lenacapavir resistance.[2]
-
Phenotypic Analysis: Once a mutation is identified, you can engineer it into a wild-type viral clone using site-directed mutagenesis.[17] Produce this mutant virus and test its susceptibility to lenacapavir in a single-cycle assay (e.g., TZM-bl) to quantify the fold-change in the EC50 value compared to the wild-type virus.[2] A significant increase in the EC50 confirms phenotypic resistance.
Experimental Protocols
Protocol 1: Production of Replication-Competent HIV-1 in HEK293T Cells
This protocol is adapted for producing viral stocks for infectivity and antiviral assays.
Materials:
-
HEK293T cells[7]
-
DMEM with 4.5 g/L Glucose, 10% FBS, 2mM L-glutamine[7]
-
Proviral DNA plasmid (e.g., pNL4-3)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based)
-
0.45 µm filter
Methodology:
-
Day 1: Cell Seeding: Plate 5-7 x 10^6 HEK293T cells on a 10 cm tissue culture plate in antibiotic-free complete medium. Incubate overnight at 37°C, 5% CO2, to reach 70-80% confluency.[10]
-
Day 2: Transfection: Transfect the cells with the proviral DNA plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Day 3: Medium Change: Approximately 12-16 hours post-transfection, carefully remove the medium containing the transfection reagent and replace it with 10 mL of fresh, complete medium (with antibiotics).[10]
-
Day 4-5: Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant, which contains the viral particles.[7][20]
-
Processing and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.[10] Filter the clarified supernatant through a 0.45 µm filter.[10] Aliquot the virus and store at -80°C. Quantify the viral stock by measuring p24 antigen levels via ELISA.
Protocol 2: Measuring Lenacapavir Antiviral Activity using TZM-bl Reporter Cells
This single-cycle assay measures the reduction in Tat-induced luciferase expression to determine drug potency (EC50).[13]
Materials:
-
TZM-bl cells[13]
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 viral stock
-
Lenacapavir
-
DEAE-Dextran[14]
-
96-well clear-bottom white plates
-
Luciferase assay reagent
Methodology:
-
Day 1: Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.[14]
-
Day 2: Drug and Virus Addition:
-
Prepare serial dilutions of lenacapavir in assay medium.
-
Prepare a virus inoculum in assay medium containing an optimized concentration of DEAE-Dextran.
-
Remove the medium from the cells. Add 50 µL of the lenacapavir dilutions to the appropriate wells, followed by 50 µL of the virus inoculum. Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.[14]
-
Day 4: Readout:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
Calculate the percent inhibition for each drug concentration relative to the virus control, and determine the EC50 value using non-linear regression analysis.
-
References
- 1. natap.org [natap.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. journals.asm.org [journals.asm.org]
- 7. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 8. Development and Optimization of a Lentivirus Manufacturing Platform [sigmaaldrich.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. hollingscancercenter.org [hollingscancercenter.org]
- 11. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. HIV‐1 promonocytic and lymphoid cell lines: an in vitro model of in vivo mitochondrial and apoptotic lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 19. academic.oup.com [academic.oup.com]
- 20. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Stabilizing HIV-1 Capsid Protein for Structural Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural analysis of the HIV-1 capsid protein (CA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the expression, purification, and assembly of HIV-1 capsid protein for structural studies.
Protein Expression and Purification
Q1: I am observing very low yields of soluble HIV-1 CA protein from my E. coli expression system. What could be the cause and how can I improve it?
A1: Low yield of soluble HIV-1 CA is a common issue, often due to the formation of insoluble inclusion bodies. The use of rare codons in the HIV-1 gag gene can also hinder expression in E. coli.[1]
Troubleshooting Steps:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 18-22°C) and reducing the IPTG concentration (e.g., 0.05 mM) can significantly improve the solubility of the expressed protein.[1]
-
Use a Specialized E. coli Strain: Employing a strain supplemented with rare tRNAs, such as NiCo21(DE3), can enhance the expression of proteins with codons that are infrequently used by E. coli.[1]
-
Optimize Lysis Buffer: Ensure the lysis buffer contains agents to maintain protein stability, such as 50 mM Tris-HCl pH 8.0 and 5 mM β-mercaptoethanol.[2]
-
Growth Media: Using a rich medium like Super broth supplemented with glucose can lead to a higher biomass yield and consequently, a greater amount of expressed protein.[1]
Q2: My purified HIV-1 CA protein is prone to aggregation. How can I prevent this?
A2: HIV-1 Gag proteins can be prone to aggregation, which can be influenced by factors like buffer conditions and the presence of affinity tags.[3] Nucleic acids can also mediate the aggregation of Gag proteins.[3]
Troubleshooting Steps:
-
Purification Strategy: A multi-step purification strategy, for instance, combining chitin (B13524) beads with Immobilized Metal Affinity Chromatography (IMAC), can effectively remove contaminating bacterial proteins that might contribute to aggregation.[1]
-
Buffer Composition: Maintaining appropriate buffer conditions is crucial. For storage, a buffer like 50 mM Tris-HCl pH 8.0 with 5 mM β-mercaptoethanol is often used.[2]
-
Removal of Affinity Tags: If using a hexahistidine tag, consider its potential influence on protein aggregation and, if possible, cleave it after purification.[3]
-
Nucleic Acid Removal: Ensure your purification protocol effectively removes nucleic acids, as they can induce Gag protein aggregation.[3]
In Vitro Capsid Assembly
Q3: My in vitro assembly reaction is not producing the expected tubular or conical structures. What factors should I check?
A3: The in vitro assembly of HIV-1 CA into higher-order structures like tubes and cones is highly sensitive to reaction conditions.[4][5]
Troubleshooting Steps:
-
Salt Concentration: High salt concentrations (e.g., 1-2.5 M NaCl) are typically required to induce the assembly of CA into tubes.[2][6][7]
-
pH and Temperature: Both pH and temperature have differential effects on the nucleation and growth steps of capsid assembly.[5] Ensure these are optimized for your specific CA construct.
-
Protein Concentration: The concentration of the CA monomer is a critical factor. Polymerization is concentration-dependent, and a certain threshold needs to be reached for efficient assembly.[2]
-
Protein Purity and Activity: The purified protein must be polymerization-competent. Confirm the purity and folding of your CA protein.[1] An in vitro polymerization assay, monitored by turbidity at 350 nm, can be used to test the biological activity.[1][2]
Q4: The assembled capsid structures are not stable enough for my structural analysis (e.g., cryo-EM). How can I improve their stability?
A4: The inherent metastability of the HIV-1 capsid can be a challenge for structural studies.[7][8] Several methods can be employed to enhance stability.
Troubleshooting Steps:
-
Disulfide Cross-linking: Introducing cysteine mutations at strategic locations, such as A14C and E45C, allows for the formation of disulfide bonds between adjacent subunits within the hexamer, leading to stabilized capsid tubes.[9]
-
Small Molecule Stabilizers: Compounds like the clinically approved drug Lenacapavir (GS-6207) or the host metabolite inositol (B14025) hexakisphosphate (IP6) can stabilize the capsid lattice.[7][10][11][12]
-
Host Factors: Certain host factors, like CPSF6, have been shown to stabilize in vitro-assembled CA-NC complexes.[13]
-
Rapid Dilution for Cryo-EM: For cryo-EM sample preparation of assemblies that require high salt, a rapid dilution and back-side blotting method can be used to transiently reduce the salt concentration just before freezing, which helps to reduce background noise while maintaining structural integrity.[6][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the expression, purification, and assembly of HIV-1 CA protein.
Table 1: Optimized Conditions for HIV-1 CA Expression
| Parameter | Optimized Value | Reference |
| E. coli Strain | NiCo21(DE3) with rare tRNA supplementation | [1] |
| Growth Medium | Super broth with 1% glucose | [1] |
| Induction Temperature | 22°C | [1] |
| IPTG Concentration | 0.05 mM | [1] |
| Post-induction Time | 12 hours | [1] |
| Yield | ~170 mg/L | [1] |
Table 2: Buffer Compositions for HIV-1 CA Purification and Assembly
| Buffer Type | Composition | Application | Reference |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol, 1 mM PMSF | Cell lysis | [2] |
| Assembly Buffer | 50 mM sodium phosphate (B84403) (pH 7.5), 4 M NaCl | In vitro assembly | [2] |
| Destabilization Buffer | (Not specified in detail) | Capsid stability assays | [13] |
| Capsid Binding Buffer | (Not specified in detail) | Binding assays with stabilized tubes | [9] |
Table 3: Conditions for In Vitro HIV-1 CA Assembly
| Parameter | Condition | Reference |
| NaCl Concentration | 1 M - 2.5 M | [6][7] |
| Temperature | 25°C | [2][9] |
| CA Concentration | 20 µM - 50 µM | [1][15] |
Experimental Protocols
Protocol 1: Expression and Purification of Polymerization-Competent HIV-1 CA
This protocol is adapted from methods described for producing high yields of pure, active HIV-1 CA protein.[1][2]
-
Transformation: Transform an E. coli expression strain (e.g., NiCo21(DE3)) with a plasmid encoding the HIV-1 CA protein.
-
Culture Growth: Inoculate a starter culture in a suitable medium (e.g., 2xYT with 50 µg/mL kanamycin) and grow overnight. Use the starter culture to inoculate a larger volume of Super broth containing 1% glucose. Grow at 37°C until the OD600 reaches approximately 1.0.
-
Induction: Cool the culture to 22°C and induce protein expression with 0.05 mM IPTG. Continue to grow for 12 hours.[1]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol, 1 mM PMSF). Lyse the cells using a microfluidizer or sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Employ a two-step purification strategy. First, use chitin beads, followed by Immobilized Metal Affinity Chromatography (IMAC) if the protein is His-tagged.[1]
-
Alternatively, a functional purification scheme involving ammonium (B1175870) sulfate (B86663) precipitation followed by anion-exchange chromatography can be used.[2]
-
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE and Western blot to confirm purity.
-
Functional Assay: Test the polymerization competency of the purified CA by inducing assembly with high salt (e.g., 2.5 M NaCl) and monitoring the increase in turbidity at 350 nm.[2]
Protocol 2: In Vitro Assembly and Stabilization of HIV-1 Capsid Tubes
This protocol outlines the general steps for assembling HIV-1 CA into tubular structures and stabilizing them for further analysis.
-
Assembly Reaction:
-
Prepare a solution of purified HIV-1 CA protein at a concentration of 20-50 µM.
-
Induce assembly by diluting the protein into a high-salt buffer (e.g., 50 mM sodium phosphate pH 7.5, 4 M NaCl) at 25°C.[2]
-
-
Stabilization (Optional):
-
For Disulfide Cross-linking (using A14C/E45C mutant): After assembly, promote the oxidation of the cysteine residues to form disulfide bonds. This results in highly stable tubes that can withstand washing steps.[9]
-
Using Small Molecules: Incubate the assembled capsids with stabilizing compounds like IP6 or Lenacapavir.
-
-
Analysis:
-
Electron Microscopy: Visualize the assembled structures using transmission electron microscopy (TEM) or cryo-electron microscopy (cryo-EM). For cryo-EM, a rapid dilution and blotting method may be necessary to reduce the salt concentration prior to freezing.[6]
-
Pelleting Assay: The stability of the assembled structures can be assessed by their ability to be pelleted through a sucrose (B13894) cushion by ultracentrifugation.[9][13]
-
Visualizations
Caption: Workflow for HIV-1 Capsid Protein Expression and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Functional Purification of Recombinant HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible aggregation of HIV-1 Gag proteins mediated by nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the in vitro HIV-1 capsid assembly pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of HIV-1 Capsid Assemblies by Cryo-electron Microscopy and Iterative Helical Real-space Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physical properties of the HIV-1 capsid from all-atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Assay Development for High-Potency Capsid Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays for high-potency capsid inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of assays used for screening capsid inhibitors?
A1: The two primary categories of assays for screening capsid inhibitors are biochemical assays and cell-based assays.[1][2][3]
-
Biochemical Assays: These assays are performed in a cell-free environment and directly measure the interaction between the inhibitor and the viral capsid protein (CA).[1][3] They are advantageous for focusing on a single, well-defined target.[1] Examples include in vitro capsid assembly assays that monitor turbidity or fluorescence to measure the effect of compounds on CA self-assembly.[4]
-
Cell-Based Assays: These assays evaluate the efficacy and potential toxicity of inhibitors within a cellular context, providing more biologically relevant data.[3][5][6] They can be designed to monitor various stages of the viral lifecycle affected by capsid function, from entry and uncoating to assembly and maturation.[7][8]
Q2: How do I choose between a biochemical and a cell-based assay for my primary screen?
A2: The choice depends on the specific goals of your screening campaign.
-
Biochemical assays are often preferred for high-throughput screening (HTS) to identify compounds that directly bind to the capsid protein. They are generally more straightforward and less prone to off-target effects.[1]
-
Cell-based assays are crucial for identifying inhibitors that may have more complex mechanisms of action or require cellular factors to be effective.[5][7] They also provide an early indication of a compound's membrane permeability and cytotoxicity.[5][6] A common strategy is to use a biochemical assay for the primary HTS and then use cell-based assays to validate and characterize the hits.[1]
Q3: What are common challenges in developing robust assays for capsid inhibitors?
A3: Researchers may face several challenges, including:
-
Assay Sensitivity: Detecting low-abundance targets or subtle inhibitory effects requires highly sensitive assays to avoid false negatives.[9]
-
Assay Specificity: It's crucial to minimize background noise and cross-reactivity to prevent false positives.[9]
-
Reproducibility: Manual workflows can introduce variability. Automation and precise liquid handling can improve consistency.[9]
-
Compound Solubility and Stability: Poor solubility of test compounds can lead to inaccurate results. For instance, the potent HIV capsid inhibitor GS-CA1 suffers from low solubility and bioavailability.[4]
-
Hit Validation: Distinguishing true hits from false positives requires a series of secondary and orthogonal assays.[10][11][12]
Troubleshooting Guides
Issue 1: High variability between replicate wells in an HTS assay.
| Possible Cause | Suggested Solution |
| Inconsistent Dispensing | Use automated liquid handlers for precise and accurate dispensing, especially for low volumes.[9] |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. |
| Cell Seeding Density | Ensure a homogenous cell suspension and use automated cell counters to dispense a consistent number of cells per well. |
| Compound Precipitation | Check the solubility of the compounds in the assay medium. Consider reducing the final concentration or using a different solvent. |
Issue 2: High rate of false positives in the primary screen.
| Possible Cause | Suggested Solution |
| Compound Interference | Some compounds may interfere with the assay signal (e.g., autofluorescence). Perform counter-screens in the absence of the target protein to identify these compounds.[10] |
| Non-specific Inhibition | Hits may be aggregators or reactive compounds. Use orthogonal assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding to the target.[11] |
| Cytotoxicity | In cell-based assays, apparent inhibition may be due to cell death. Run a parallel cytotoxicity assay to assess the viability of the cells.[13] |
| Promiscuous Inhibitors | Some compounds, known as Pan-Assay Interference Compounds (PAINS), show activity in multiple assays. Check hit structures against known PAINS databases.[12] |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The compound may be potent in a biochemical assay but unable to cross the cell membrane.[5] Modify the compound structure to improve its physicochemical properties. |
| Metabolic Instability | The compound may be rapidly metabolized within the cell. The HIV capsid inhibitor PF-74, for example, is known to be metabolically labile.[4] |
| Efflux by Cellular Transporters | The compound may be actively pumped out of the cell. Co-incubation with known efflux pump inhibitors can help identify this issue. |
| Off-target Effects | In cell-based assays, the compound might be hitting a cellular target that indirectly affects viral replication, rather than the capsid protein itself. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro HIV-1 Capsid Assembly Assay
This biochemical assay measures the effect of compounds on the assembly of HIV-1 capsid protein (CA) by monitoring changes in turbidity.[4]
Methodology:
-
Prepare a solution of purified recombinant HIV-1 CA protein.
-
Add 1 µL of the test compound (at a starting concentration of 5 mM in 100% DMSO) to a 74 µL aqueous solution containing 5 M NaCl and 200 mM NaH2PO4, pH 8.0.[4]
-
Initiate the assembly reaction by adding the CA protein to the compound solution.
-
Monitor the increase in turbidity at 350 nm over time using a spectrophotometer.
-
Inhibitors of capsid assembly will prevent or reduce the increase in turbidity compared to a DMSO control.
Protocol 2: ELISA-based Quantification of HIV-1 Capsid (p24)
This assay is used to quantify the amount of viral particles produced from cells, often as a measure of late-stage inhibition.[4]
Methodology:
-
Coat a 96-well ELISA plate with 50 ng of mouse anti-p24 antibody per well and incubate for 2 hours at room temperature.[4]
-
Block the plate with 3% BSA for 2 hours at room temperature.[4]
-
Wash the plate with PBST buffer (0.1% Tween-20 in PBS).[4]
-
Lyse viral stocks with 0.1% Triton X-100 at 37°C for 1 hour.[4]
-
Add the lysed viral samples to the plate and incubate overnight at 4°C. Simultaneously, add known concentrations of purified p24 protein to generate a standard curve.[4]
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the appropriate substrate and measure the signal (e.g., absorbance at a specific wavelength).
-
Calculate the p24 concentration in the samples based on the standard curve.
Protocol 3: Competition ELISA for Capsid-Host Factor Interaction
This assay determines if a compound can inhibit the interaction between the capsid protein and a host factor, such as CPSF6.[4]
Methodology:
-
Coat a 96-well ELISA plate with 200 ng of neutravidin per well overnight at 4°C.[4]
-
Block the plate with 3% BSA overnight at 4°C.[4]
-
Wash the plates five times with PBST buffer.[4]
-
Add biotinylated CPSF6 peptide (final concentration 0.1 µg/ml) and incubate for 4 hours.[4]
-
Wash the plate five times with PBST buffer.[4]
-
Pre-incubate capsid hexamer (final concentration 0.4 µg/ml) with or without the test compound.[4]
-
Add the capsid/compound mixture to the plate and incubate overnight at 4°C.[4]
-
Wash the plate and detect the bound capsid using an anti-capsid antibody.
-
A reduction in signal in the presence of the compound indicates inhibition of the capsid-CPSF6 interaction.
Quantitative Data Summary
Table 1: Potency of Select HIV-1 Capsid Inhibitors
| Compound | Assay Type | Target | EC50 / IC50 | Reference |
| PF-74 | Antiviral Assay | Early/Late Events | 8–640 nM | [8][14] |
| GS-CA1 | Antiviral Assay | Early/Late Events | Highly Potent | [8] |
| Lenacapavir (B1654289) (LEN) | Antiviral Assay | Maturation | 60 pM - 6.7 nM | [15] |
| GSK878 | Antiviral Assay | Early/Late Events | 39 pM | [16] |
| Ebselen | Antiviral Assay | Early Events | 3.37 µM | [8] |
Table 2: HTS Assay Quality Control Parameters
| Parameter | Description | Acceptable Range | Reference |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | 0.5 - 1.0 | [10] |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | >10 is generally good | [17] |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | <20% | - |
Visualizations
Caption: Workflow for HTS and hit validation of capsid inhibitors.
Caption: Decision tree for troubleshooting common assay development issues.
References
- 1. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irbm.com [irbm.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dispendix.com [dispendix.com]
- 10. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 11. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lenacapavir vs. PF-74: A Comparative Analysis of Two HIV-1 Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lenacapavir (B1654289) (LEN), a first-in-class, long-acting HIV-1 capsid inhibitor approved for clinical use, and PF-3450074 (PF-74), a well-characterized experimental capsid inhibitor. This document outlines their mechanisms of action, antiviral potency, resistance profiles, and pharmacokinetic properties, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: A Tale of Two Capsid Binders
Both Lenacapavir and PF-74 target the HIV-1 capsid protein (CA), a critical component in multiple stages of the viral lifecycle. They bind to a conserved pocket at the interface between two adjacent CA monomers within the capsid hexamer.[1][2] However, their effects on the capsid structure and function differ significantly.
Lenacapavir acts as a capsid stabilizer.[3] By binding to this pocket, it strengthens the interactions between CA subunits, leading to a hyper-stabilized capsid.[3] This prevents the timely disassembly of the capsid (uncoating), a crucial step for the release of the viral genome and subsequent reverse transcription and nuclear import.[4] Lenacapavir's multi-stage activity also disrupts capsid assembly and the production of new infectious virions.[4]
PF-74 , in contrast, has a bimodal, concentration-dependent mechanism of action.[5] At lower concentrations (≤2 µM), it primarily acts by competing with host factors essential for nuclear import, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[5] At higher concentrations (~10 µM), PF-74 appears to destabilize the capsid, leading to premature uncoating and inhibition of reverse transcription.[5]
Antiviral Potency: A Head-to-Head Comparison
Lenacapavir demonstrates significantly greater potency against HIV-1 compared to PF-74.
| Compound | Cell Line | HIV-1 Strain | EC50 | Reference |
| Lenacapavir | MT-4 | NL4-3 | 105 pM | [4] |
| Primary CD4+ T cells | 32 pM | |||
| Macrophages | 56 pM | |||
| PF-74 | TZM-bl | NL4-3 | 0.70 µM | [6] |
| SupT1 | NL4-3 | ~0.3 µM | [7] |
Capsid Binding Affinity
The higher potency of Lenacapavir is reflected in its stronger binding affinity to the HIV-1 capsid.
| Compound | Assay | Target | Binding Affinity (Kd) | Reference |
| Lenacapavir | Surface Plasmon Resonance | CA Hexamers | ~200 pM | [4] |
| Surface Plasmon Resonance | CA Monomers | ~2 nM | [4] | |
| PF-74 | Isothermal Titration Calorimetry | CA Hexamers | 1.2 µM | [1] |
Resistance Profile
Resistance to both inhibitors emerges through mutations in the capsid protein, primarily within or near the binding pocket.
Lenacapavir: Key resistance-associated mutations (RAMs) for Lenacapavir include Q67H, K70N, and N74D/S.[8] These mutations can reduce susceptibility to the drug.
PF-74: Resistance to PF-74 is complex and often requires multiple mutations in the CA protein.[9] Some PF-74 resistant mutants have shown altered dependence on host factors for nuclear entry.[9]
Pharmacokinetic Properties
A major differentiating factor between Lenacapavir and PF-74 is their pharmacokinetic profile.
| Parameter | Lenacapavir | PF-74 | Reference |
| Half-life (in vitro) | Not applicable (stable) | < 1 minute (human and mouse liver microsomes) | [10] |
| Clinical Formulation | Long-acting subcutaneous injection (every 6 months) | Not clinically developed | [11] |
| Metabolism | Primarily via CYP3A4 and UGT1A1 | Rapidly metabolized, likely by CYP3A4 | [10] |
Lenacapavir's remarkable stability and long half-life allow for infrequent dosing, a significant advantage in a clinical setting. In contrast, PF-74's rapid metabolism has hindered its development as a therapeutic agent.[10]
Experimental Protocols
Antiviral Activity Assay (MT-4 Cell-Based)
This protocol is used to determine the half-maximal effective concentration (EC50) of an antiviral compound.
-
Cell Preparation: Seed MT-4 cells (a human T-cell leukemia line) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Dilution: Prepare serial dilutions of the test compounds (Lenacapavir and PF-74) in the culture medium.
-
Infection: Infect the MT-4 cells with a pre-titered amount of HIV-1 (e.g., NL4-3 strain) at a multiplicity of infection (MOI) of 0.01. A virus-free control and a no-drug control are included.
-
Incubation: Add the diluted compounds to the infected cells and incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of p24 production at each compound concentration relative to the no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Capsid Binding Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the binding affinity and kinetics of small molecules to the HIV-1 capsid protein.
-
Protein Immobilization: Immobilize purified, recombinant HIV-1 capsid protein (either as monomers or stabilized hexamers) onto the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling.
-
Compound Injection: Prepare a series of dilutions of the test compound (Lenacapavir or PF-74) in a suitable running buffer (e.g., HBS-EP+). Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as the compound binds to the immobilized capsid protein. This change is proportional to the amount of bound analyte and is measured in response units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the capsid protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
In Vitro Capsid Stability Assay (Detergent-based)
This assay assesses the effect of compounds on the intrinsic stability of the HIV-1 capsid core.[12][13]
-
Virus Preparation: Concentrate HIV-1 virions from the supernatant of infected cells by ultracentrifugation.
-
Core Isolation and Treatment: Isolate viral cores by treating the concentrated virus with a mild non-ionic detergent (e.g., 1% Triton X-100) in a buffer containing sucrose (B13894). Incubate the isolated cores with different concentrations of the test compound (Lenacapavir or PF-74) or a vehicle control.
-
Pelleting: Layer the treated cores onto a sucrose cushion (e.g., 30% sucrose) and pellet the intact cores by ultracentrifugation.
-
Quantification: Carefully remove the supernatant and resuspend the pellet. Quantify the amount of capsid protein (p24) in the pellet by Western blotting or ELISA.
-
Data Analysis: An increase in the amount of pelletable p24 compared to the control indicates capsid stabilization, while a decrease suggests destabilization.
Visualizations
Caption: Simplified HIV-1 Lifecycle and Points of Capsid Inhibitor Action.
Caption: General Experimental Workflow for Antiviral Drug Comparison.
References
- 1. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [BioC] [igraph] Rgraphviz: how to read a \"dot\" file? [stat.math.ethz.ch]
- 8. Command Line | Graphviz [graphviz.org]
- 9. performance - GraphViz Dot very long duration of generation - Stack Overflow [stackoverflow.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. benchchem.com [benchchem.com]
- 12. Retroviral Capsid Core Stability Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Retroviral Capsid Core Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HIV Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The HIV capsid, a conical protein shell encasing the viral genome, has emerged as a critical target for a new class of antiretroviral drugs known as capsid inhibitors. These agents disrupt multiple stages of the viral lifecycle, offering a novel mechanism of action that is particularly promising for treating multidrug-resistant HIV-1 and for long-acting prevention strategies. This guide provides a comparative analysis of the leading HIV capsid inhibitors, supported by experimental data, to inform research and development efforts in this rapidly evolving field.
Mechanism of Action of HIV Capsid Inhibitors
HIV capsid inhibitors interfere with the function of the viral capsid protein (CA).[1] The capsid is essential for several key steps in the HIV lifecycle.[2] Capsid inhibitors can disrupt these processes by binding to the CA protein, which can prevent the proper disassembly of the viral core (uncoating) after entering a host cell, interfere with the nuclear transport of the viral pre-integration complex, and disrupt the assembly of new viral particles during the late stages of replication.[2][3][4] This multi-stage mechanism distinguishes them from other antiretroviral drug classes that typically target a single viral enzyme.[2][3]
Caption: Mechanism of Action of HIV Capsid Inhibitors.
Quantitative Comparison of HIV Capsid Inhibitors
The following tables summarize the efficacy and pharmacokinetic data for key HIV capsid inhibitors in various stages of development.
Table 1: In Vitro Potency of HIV Capsid Inhibitors
| Inhibitor | Developer | Target | Cell Type | EC50 | Citation(s) |
| Lenacapavir (B1654289) (GS-6207) | Gilead Sciences | HIV-1 Capsid | MT-4 cells | 105 pM | [5] |
| Macrophages | 56 pM | [5] | |||
| Primary CD4+ T-cells | 32 pM | [5] | |||
| PBMCs (Clinical Isolates) | 20 - 160 pM | [5] | |||
| GS-CA1 | Gilead Sciences | HIV-1 Capsid | PBMCs | 140 pM | |
| VH4011499 | ViiV Healthcare | HIV-1 Capsid | Not Specified | Highly Potent | [6][7] |
Table 2: Clinical Efficacy of Lenacapavir for HIV Treatment
| Study | Population | Regimen | Primary Endpoint | Result | Citation(s) |
| Phase 1b | People with HIV | Single subcutaneous dose (20-750mg) | Max HIV-1 RNA reduction at Day 10 | 1.4 to 2.3 log10 copies/mL reduction | [8] |
| Phase 2 (Islatravir + Lenacapavir) | Virologically suppressed adults | Oral weekly Islatravir (2mg) + Lenacapavir (300mg) | HIV-1 RNA <50 copies/mL at Week 48 | 94.2% maintained viral suppression | [9][10][11] |
Table 3: Clinical Efficacy of Lenacapavir for HIV Pre-Exposure Prophylaxis (PrEP)
| Study | Population | Regimen | Comparison | Efficacy | Citation(s) |
| PURPOSE 1 | Cisgender adolescent girls and young women (16-26 years) | Twice-yearly subcutaneous injection | Background HIV incidence & daily oral Truvada | 100% efficacy (zero infections in the lenacapavir group) | [12][13][14] |
| PURPOSE 2 | Cisgender men, transgender men, transgender women, and gender non-binary individuals | Twice-yearly subcutaneous injection | Background HIV incidence & daily oral Truvada | 96% reduction in HIV risk compared to background incidence; 89% more effective than Truvada | [15][16][17] |
Table 4: Pharmacokinetic Properties of Key Capsid Inhibitors
| Inhibitor | Administration | Dosing Interval | Half-Life | Key Features | Citation(s) |
| Lenacapavir | Subcutaneous | Twice-yearly (every 6 months) | 8 to 12 weeks | Sustained therapeutic concentrations for at least 6 months post-injection. | [18][19] |
| Oral | Daily (used as an initial lead-in) | 10 to 12 days | Lower bioavailability (6-10%) compared to subcutaneous injection. | [4][19] | |
| GS-CA1 | Subcutaneous (preclinical) | Long-acting potential | 7.2 to 18.7 hours (in animal models) | High metabolic stability demonstrated in preclinical species. | [20][21] |
| Islatravir + Lenacapavir | Oral | Once-weekly | Not specified for combination | Potential to be the first weekly oral HIV treatment regimen. | [9] |
Resistance Profile of Capsid Inhibitors
A key advantage of a new drug class is its potential activity against viruses resistant to existing therapies. Lenacapavir is expected to be fully active regardless of previous treatment history.[22] However, resistance can still emerge.
-
Naturally Occurring Mutations: Studies have shown an extremely low prevalence of naturally occurring resistance-associated mutations (RAMs) to lenacapavir in treatment-naïve individuals.[23][24] One study of over 21,000 sequences found that 0.26% contained lenacapavir RAMs.[24]
-
Treatment-Emergent Mutations: In clinical trials, virologic failure has been associated with the selection of capsid RAMs.[22] Key mutations include M66I, Q67H, K70N, and N74D/S.[22] The N74D mutation, for example, can decrease lenacapavir's binding affinity to the capsid by 20-fold.[22] Importantly, preclinical studies show that capsid inhibitor-resistant variants remain susceptible to other classes of antiretrovirals.[25]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are outlines of key experimental protocols used in the evaluation of HIV capsid inhibitors.
In Vitro Potency Assay (EC50 Determination)
This assay determines the concentration of an inhibitor required to reduce viral replication by 50%.
Caption: Workflow for an In Vitro HIV Potency Assay.
Clinical Trial Protocol for PrEP (e.g., PURPOSE Studies)
These large-scale, randomized, double-blind, active-controlled trials are designed to evaluate the safety and efficacy of an investigational PrEP agent against an established standard of care.
-
Participants: Enrollment of thousands of individuals at high risk for HIV acquisition from diverse geographical locations and populations.[12][15][17]
-
Randomization: Participants are randomly assigned (e.g., in a 2:1 ratio) to receive either the investigational agent (e.g., twice-yearly lenacapavir) or an active comparator (e.g., daily oral Truvada).[12][17]
-
Blinding: Both participants and investigators are unaware of the treatment assignment to prevent bias.
-
Primary Endpoint: The primary efficacy measure is the incidence of new HIV infections in the investigational arm compared to the active comparator and/or the background HIV incidence in the community.[12][15]
-
Safety Monitoring: Continuous monitoring of adverse events, including injection site reactions for injectable agents.[12][15]
Resistance Selection and Phenotyping
This protocol is used to identify mutations that confer resistance to an inhibitor and to quantify the degree of resistance.
Caption: Logic for HIV Drug Resistance Analysis.
Conclusion
HIV capsid inhibitors represent a significant breakthrough in antiretroviral therapy and prevention. Lenacapavir, the first-in-class approved agent, has demonstrated exceptional potency and a long-acting profile that supports twice-yearly dosing for both treatment and prevention.[14][18][26] Its high barrier to resistance and novel mechanism of action make it a critical tool for heavily treatment-experienced individuals and a transformative option for PrEP.[4][27] Other capsid inhibitors, such as ViiV's VH4011499, are in earlier stages of development but show promise.[6] The development of oral weekly combination regimens, like islatravir and lenacapavir, also holds the potential to reduce pill burden and improve adherence.[9] Continued research into the structural biology and resistance pathways of these inhibitors will be essential for optimizing their use and developing the next generation of this promising drug class.
References
- 1. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 2. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. preprints.org [preprints.org]
- 6. viivhealthcare.com [viivhealthcare.com]
- 7. gsk.com [gsk.com]
- 8. Long-acting capsid inhibitor GS-6207 confirms safety and antiviral activity | aidsmap [aidsmap.com]
- 9. merck.com [merck.com]
- 10. pharmanow.live [pharmanow.live]
- 11. Gilead-Merck’s therapy maintains HIV suppression in trial [clinicaltrialsarena.com]
- 12. pharmexec.com [pharmexec.com]
- 13. gilead.com [gilead.com]
- 14. gilead.com [gilead.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. gilead.com [gilead.com]
- 17. Long-acting injectable lenacapavir continues to show promising results for HIV prevention [who.int]
- 18. gilead.com [gilead.com]
- 19. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 21. thebodypro.com [thebodypro.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Lack of Resistance Mutations to the Novel HIV-1 Capsid Inhibitor Lenacapavir Among People Living with HIV in Guangdong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. iasusa.org [iasusa.org]
Lenacapavir: A Paradigm Shift in Antiretroviral Therapy with No Cross-Resistance to Existing Drug Classes
For Immediate Release
A comprehensive analysis of available data confirms that lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor, demonstrates a unique resistance profile with no evidence of cross-resistance to other major classes of antiretroviral (ARV) drugs. This groundbreaking characteristic positions lenacapavir as a critical therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1 and as a foundational component for future long-acting treatment and prevention strategies.
Lenacapavir's novel mechanism of action, which targets the HIV-1 capsid at multiple stages of the viral lifecycle, fundamentally distinguishes it from all other approved ARV agents that target viral enzymes such as reverse transcriptase, protease, and integrase.[1] This distinction is the basis for its preserved activity against HIV-1 strains that have developed resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).
In Vitro Susceptibility Data
In vitro studies have consistently shown that lenacapavir maintains its potent antiviral activity against a wide range of HIV-1 laboratory strains and clinical isolates harboring resistance mutations to other ARV classes. The 50% effective concentration (EC50) fold change (FC) for lenacapavir remains close to that of wild-type (WT) virus when tested against panels of multidrug-resistant HIV-1 variants.
| Antiretroviral Class | Resistance Mutations Present in Test Virus | Lenacapavir EC50 Fold Change (vs. Wild-Type) | Reference Compound EC50 Fold Change (vs. Wild-Type) |
| NRTI-Resistant | Various NRTI resistance-associated mutations (RAMs) | ~1.0 | >10 (for relevant NRTIs) |
| NNRTI-Resistant | Various NNRTI RAMs | ~1.0 | >50 (for relevant NNRTIs) |
| PI-Resistant | Various PI RAMs | ~1.0 | >20 (for relevant PIs) |
| INSTI-Resistant | Various INSTI RAMs | ~1.0 | >15 (for relevant INSTIs) |
| Entry Inhibitor-Resistant | Enfuvirtide, fostemsavir, ibalizumab, or maraviroc (B1676071) RAMs | ~1.0 | >100 (for relevant entry inhibitors) |
Note: The fold-change values are approximate and represent a summary of findings from multiple in vitro studies. Specific values may vary depending on the specific mutations and assay conditions.
These data clearly indicate that the genetic mutations conferring resistance to other ARV classes do not impact the binding of lenacapavir to its target, the HIV-1 capsid protein.
Lenacapavir Resistance Profile
While lenacapavir itself has a genetic barrier to resistance, the emergence of lenacapavir-associated resistance mutations (RAMs), such as Q67H, K70N, and N74D in the capsid protein, does not confer resistance to other ARV classes.[2] Studies have shown that viruses with lenacapavir RAMs remain susceptible to other approved antiretroviral drugs.[3] This is a critical finding, as it suggests that if resistance to lenacapavir were to develop, other treatment options would remain viable.
Mechanism of Action: A Multi-Stage Attack on the HIV-1 Capsid
Lenacapavir's unique mechanism of action is central to its lack of cross-resistance. It disrupts multiple, essential steps in the viral lifecycle by binding to a highly conserved pocket on the capsid protein.[4][5]
References
- 1. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 2. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 3. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 5. hanc.info [hanc.info]
Validating the Mechanism of Action of Novel Capsid Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The viral capsid, a protein shell encasing the viral genome, presents a compelling target for novel antiviral therapeutics due to its critical roles in the viral lifecycle, including assembly, maturation, and interaction with host cell factors. Novel capsid modulators are being developed to disrupt these processes, offering promising new avenues for treating viral infections like Hepatitis B (HBV) and Human Immunodeficiency Virus (HIV). This guide provides a comparative overview of the mechanisms of action of these modulators, supported by experimental data and detailed methodologies, to aid researchers in their validation and development efforts.
Mechanisms of Action: A Tale of Two Viruses
Novel capsid modulators primarily function by interfering with the intricate processes of capsid assembly and disassembly. However, the specific mechanisms often differ depending on the virus.
Hepatitis B Virus (HBV) Capsid Modulators:
HBV capsid assembly modulators (CAMs) are broadly categorized into two main classes:
-
Class I (CAM-A): These modulators, such as heteroaryldihydropyrimidines (HAPs), induce the misassembly of core protein (Cp) dimers into aberrant, non-capsid structures that are non-functional.
-
Class II (CAM-E): This class, which includes phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), accelerates the assembly of capsids that are empty and devoid of the viral pregenomic RNA (pgRNA), thereby preventing the formation of infectious virions.[1]
Human Immunodeficiency Virus (HIV) Capsid Modulators:
In contrast to HBV CAMs that primarily target assembly, HIV capsid modulators often focus on altering the stability of the viral capsid. The timing and location of capsid uncoating are critical for successful HIV infection.[2][3] These modulators can be classified as:
-
Capsid Stabilizers: These compounds, such as Lenacapavir (B1654289) (GS-6207), bind to the capsid and enhance its stability.[4][5] This hyper-stabilization can interfere with the timely uncoating process, nuclear import, and subsequent integration of the viral genome into the host DNA.[4][5]
-
Capsid Destabilizers: Compounds like PF-3450074 (PF74) can induce premature uncoating of the viral core, exposing the viral genetic material to cellular sensors and degradation before it can be successfully reverse transcribed and integrated.[1]
Comparative Performance of Novel Capsid Modulators
The efficacy of these novel modulators is typically evaluated through a variety of in vitro assays that measure their ability to inhibit viral replication and modulate capsid-related functions. The following tables summarize the antiviral activity (EC50 values) of several prominent capsid modulators against HBV and HIV in different cell lines.
Table 1: Antiviral Activity of HBV Capsid Modulators
| Compound | Class | Cell Line | EC50 (nM) | Reference |
| JNJ-827 | CAM-E | HepG2.117 | 4.7 | |
| JNJ-890 | CAM-E | HepG2.117 | 66 | |
| BAY 41-4109 | CAM-A | HepG2.117 | 67 | |
| AT-130 | CAM-E | HepG2.117 | 1020 | |
| NVR 3-1983 | CAM-A | HepaRG | 2400 | |
| GLP-26 | CAM-A | HepAD38 | Not Reported |
Table 2: Antiviral Activity of HIV Capsid Modulators
| Compound | Mechanism | Cell Line | EC50 (nM) | Reference |
| Lenacapavir (GS-6207) | Stabilizer | MT-4 | 0.105 | [6] |
| Lenacapavir (GS-6207) | Stabilizer | Human CD4+ T cells | 0.032 | [6] |
| Lenacapavir (GS-6207) | Stabilizer | Macrophages | 0.056 | [6] |
| PF-3450074 (PF74) | Destabilizer | MT-4 | 1200 | [4] |
| GSK878 | Stabilizer | MT-2 | 0.039 | [7][8] |
| VH4004280 | Not Specified | MT-2 | 0.093 | [9] |
| VH4011499 | Not Specified | MT-2 | 0.023 | [9] |
Key Experimental Protocols for Mechanism of Action Validation
Objective validation of the mechanism of action of novel capsid modulators relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro HIV-1 Capsid Assembly/Disassembly Assay
This assay measures the ability of a compound to either promote or inhibit the assembly of purified HIV-1 capsid protein (CA) into higher-order structures, or to induce the disassembly of pre-formed capsids.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 CA protein is expressed in E. coli and purified to homogeneity.
-
Assembly Reaction:
-
For assembly assays, purified CA protein (typically 100-200 µM) is incubated in a high-salt buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl) in the presence of varying concentrations of the test compound or DMSO as a control.
-
For disassembly assays, pre-assembled CA tubes are incubated with the test compound.
-
-
Turbidity Measurement: The kinetics of CA assembly are monitored by measuring the increase in optical density (OD) at 350 nm over time using a spectrophotometer. An increase in turbidity indicates the formation of large CA assemblies.
-
Electron Microscopy: Aliquots of the assembly reactions are taken at different time points, negatively stained (e.g., with uranyl acetate), and visualized by transmission electron microscopy (TEM) to observe the morphology of the assembled structures (e.g., tubes, cones, or aberrant structures).[10]
Fate-of-the-Capsid Assay for HIV-1 Uncoating
This cell-based assay is used to determine the stability of the HIV-1 capsid core within infected cells and to assess the effect of capsid modulators on the uncoating process.
Methodology:
-
Virus Production and Infection: VSV-G pseudotyped HIV-1 particles are produced and used to infect target cells (e.g., HeLa or MT-2 cells).
-
Cell Lysis and Fractionation: At various times post-infection, cells are harvested, washed, and lysed using a Dounce homogenizer in a hypotonic buffer. The cell lysate is then subjected to low-speed centrifugation to pellet the nuclei, and the resulting post-nuclear supernatant is collected.
-
Sucrose (B13894) Cushion Ultracentrifugation: The post-nuclear supernatant is layered onto a sucrose cushion (e.g., 10% sucrose) and subjected to ultracentrifugation. This separates the particulate fraction (containing intact viral cores) from the soluble fraction (containing disassembled CA protein).
-
p24 ELISA: The amount of the HIV-1 capsid protein p24 in both the pellet and supernatant fractions is quantified using a p24 enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of pelletable p24 to total p24 (pellet + supernatant) is calculated. A decrease in the proportion of pelletable p24 over time indicates capsid uncoating. Capsid stabilizers will lead to an increase in pelletable p24, while destabilizers will cause a more rapid decrease.[11]
Visualizing Molecular Interactions
Understanding the precise molecular interactions between capsid modulators and their target proteins is crucial for rational drug design and optimization. Graphviz, a graph visualization software, can be used to create clear diagrams of these interactions.
HBV Capsid Modulator Binding
HBV CAMs typically bind to a hydrophobic pocket at the interface of two Cp dimers, known as the HAP pocket. This binding allosterically modulates the conformation of the Cp dimer, either promoting aberrant assembly or the formation of empty capsids.
Caption: Interaction of an HBV capsid modulator with the core protein dimer interface.
HIV Capsid Modulator Binding
HIV capsid inhibitors like PF74 and lenacapavir bind to a conserved hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA monomers within a hexamer.[12][13] This binding can either stabilize or destabilize the capsid lattice. Key residues involved in this interaction include those in the "FG-binding pocket".[4]
Caption: Binding of an HIV capsid inhibitor to the interface of two capsid monomers.
Conclusion
The validation of the mechanism of action of novel capsid modulators is a multifaceted process that requires a combination of robust in vitro and cell-based assays. The data presented in this guide highlight the diverse strategies employed by these compounds to disrupt the viral lifecycle of HBV and HIV. By providing a framework for comparative analysis and detailed experimental protocols, this guide aims to facilitate the ongoing research and development of this promising class of antiviral agents. The use of visualization tools like Graphviz can further enhance our understanding of the intricate molecular interactions that underpin their therapeutic effects, ultimately accelerating the discovery of more potent and effective treatments for viral diseases.
References
- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. natap.org [natap.org]
Comparative Resistance Profiling of GS-6207 (Lenacapavir) and Other HIV-1 Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro resistance profile of the first-in-class HIV-1 capsid inhibitor, GS-6207 (Lenacapavir), with other notable capsid inhibitors. The information herein is supported by experimental data to aid researchers and drug development professionals in understanding the nuances of resistance to this novel class of antiretrovirals.
Introduction to HIV-1 Capsid Inhibitors
The human immunodeficiency virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly of new virions.[1] Small molecules that target the capsid protein (CA) represent a promising class of antiretroviral drugs with a mechanism of action distinct from existing therapies.[1] GS-6207 (Lenacapavir), developed by Gilead Sciences, is the first capsid inhibitor to receive regulatory approval for the treatment of multidrug-resistant HIV-1 infection.[2] It exhibits potent antiviral activity at picomolar concentrations.[3] This guide focuses on the comparative resistance profiles of GS-6207 and other experimental capsid inhibitors, providing a critical assessment for ongoing research and development efforts.
Mechanism of Action of Capsid Inhibitors
GS-6207 and other studied capsid inhibitors, such as PF-3450074 (PF-74) and GSK878, bind to a conserved pocket within the HIV-1 CA protein.[4] This binding disrupts the delicate balance of capsid stability required for successful infection. GS-6207 has a multimodal mechanism, interfering with both early and late stages of the HIV-1 lifecycle.[5] In the early phase, it stabilizes the capsid, preventing the timely uncoating and release of the viral genome necessary for reverse transcription and nuclear import.[5] In the late phase, it disrupts the proper assembly of new virions, leading to the formation of non-infectious particles.[2]
dot
References
- 1. croiconference.org [croiconference.org]
- 2. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delineating Structural Functionalities of Lenacapavir Amenable to Modifications for Targeting Emerging Drug-Resistant HIV‑1 Capsid Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Lenacapavir Demonstrates Broad and Potent Efficacy Across Diverse HIV-1 Subtypes
FOR IMMEDIATE RELEASE
Foster City, CA – December 11, 2025 – New analyses of in vitro data demonstrate that lenacapavir (B1654289), a first-in-class HIV-1 capsid inhibitor, exhibits potent antiviral activity against a wide array of HIV-1 subtypes, including those prevalent in global HIV populations. These findings underscore lenacapavir's potential as a critical component of long-acting treatment and prevention strategies for HIV-1.
Lenacapavir's novel mechanism of action, which disrupts multiple stages of the viral lifecycle, contributes to its broad efficacy and high barrier to resistance.[1][2][3] The drug has shown picomolar potency in vitro and has been effective in clinical trials for both heavily treatment-experienced and treatment-naive individuals with HIV-1.[1][4]
In Vitro Efficacy Against a Spectrum of HIV-1 Subtypes
Comprehensive in vitro studies have established lenacapavir's consistent and potent activity against a diverse panel of HIV-1 clinical isolates. The drug maintains its efficacy across subtypes A, A1, AE, AG, B, BF, C, D, G, and H, with a mean half-maximal effective concentration (EC50) of 0.24 nmol/L (ranging from 0.15 to 0.36 nmol/L) in HEK293T cells.[1][5] This potent activity extends to primary human CD4+ T cells and macrophages, with mean EC50 values of 32 pmol/L and 56 pmol/L, respectively, against HIV-1.[1][5]
| HIV-1 Subtype | Mean EC50 (pM) in Single-Cycle Assay | EC50 Range (pM) in Single-Cycle Assay |
| A, A1, AE, AG, B, BF, C, D, G, H | 290 (WT control) | 124 - 357 |
| HIV-2 (Isolates) | 885 | N/A |
Data sourced from studies utilizing a Gag-Pro single-cycle assay with diverse clinical isolates.[5][6] It is noteworthy that while active, lenacapavir was 11- to 14-fold less potent against HIV-2 isolates compared to HIV-1.[7]
Robust Profile Against Resistant Strains
A key attribute of lenacapavir is its lack of cross-resistance with existing antiretroviral drug classes.[1][8] It retains potent antiviral activity against HIV-1 mutants that are resistant to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), integrase strand transfer inhibitors (INSTIs), and protease inhibitors (PIs).[1][5] While resistance-associated mutations (RAMs) to lenacapavir, such as Q67H and N74D, have been identified in vitro and in some clinical trial participants, these are rare in lenacapavir-naive populations.[1][9][10][11]
Clinical Validation of Broad Efficacy
Clinical trials have further substantiated the broad utility of lenacapavir. The CAPELLA study, a Phase 2/3 trial in heavily treatment-experienced individuals with multidrug-resistant HIV-1, demonstrated high rates of virologic suppression (81% at week 26) when lenacapavir was added to an optimized background regimen.[1] Similarly, the CALIBRATE trial in treatment-naive individuals has shown promising results for lenacapavir as a component of first-line therapy.[12] These trials, while not exclusively designed to compare efficacy between subtypes, enrolled diverse populations, suggesting effectiveness across a range of circulating HIV-1 variants.
Experimental Methodologies
The in vitro efficacy of lenacapavir against various HIV-1 subtypes was primarily assessed using single-cycle and multi-cycle viral infectivity assays. A common experimental approach is detailed below.
Single-Cycle (SC) Gag-Pro Assay
This assay is designed to measure the antiviral activity of a compound over a single round of viral replication.
-
Vector Construction: Gag-Pro sequences from diverse HIV-1 subtypes (A, A1, AE, AG, B, BF, C, D, G, and H) are used to generate single-cycle test vectors.[6]
-
Cell Culture: HEK293T cells are commonly used for these assays.[1]
-
Virus Production: Test vectors are co-transfected into HEK293T cells to produce viral particles.
-
Antiviral Assay:
-
HEK293T cells are seeded in microplates.
-
The cells are then infected with the subtype-specific viral vectors in the presence of serial dilutions of lenacapavir.
-
After a defined incubation period, viral infectivity is measured, often through the expression of a reporter gene (e.g., luciferase).
-
-
Data Analysis: The EC50 value, representing the drug concentration at which viral replication is inhibited by 50%, is calculated for each subtype.[6]
Multi-Stage Mechanism of Action
Lenacapavir's unique mechanism of action targets the HIV-1 capsid protein (p24), interfering with multiple essential steps in the viral lifecycle.[3][13][14] This multi-faceted inhibition is a key reason for its potent and broad activity.
-
Nuclear Import: Lenacapavir disrupts the stable capsid core, which is necessary for the transport of the viral pre-integration complex into the host cell nucleus.[13]
-
Virion Assembly and Release: The drug interferes with the proper assembly of new viral particles at the host cell membrane.[13]
-
Capsid Core Formation: Lenacapavir leads to the formation of improperly shaped capsids in newly produced virions, rendering them non-infectious.[5]
By binding to a conserved interface between capsid monomers, lenacapavir effectively disrupts critical protein-protein interactions.[8]
Conclusion
The available data strongly support the potent and broad-spectrum efficacy of lenacapavir against a wide range of HIV-1 subtypes. Its unique mechanism of action, which targets the viral capsid at multiple stages, results in a high barrier to resistance and a lack of cross-resistance with other antiretroviral classes. These characteristics, combined with its long-acting formulation, position lenacapavir as a promising agent for the treatment and prevention of HIV-1 infection globally. Further research will continue to delineate its clinical efficacy across diverse patient populations and viral subtypes.
References
- 1. natap.org [natap.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 4. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 6. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 7. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenacapavir shows continued promise for first-line treatment and highly resistant HIV | aidsmap [aidsmap.com]
- 13. mdpi.com [mdpi.com]
- 14. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
Lenacapavir's Potent Antiviral Activity: A Comparative Analysis in Treatment-Naive and Treatment-Experienced HIV Models
A comprehensive review of the first-in-class capsid inhibitor, Lenacapavir, reveals robust and sustained virologic suppression in both individuals initiating HIV treatment for the first time and those with extensive prior treatment histories and multidrug resistance. This guide provides an objective comparison of Lenacapavir's performance in these two distinct patient populations, supported by key experimental data from the pivotal CALIBRATE (treatment-naive) and CAPELLA (treatment-experienced) clinical trials.
Lenacapavir introduces a novel mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle. This unique approach has demonstrated significant efficacy, offering a new therapeutic avenue, particularly for heavily treatment-experienced individuals with limited options due to resistance to other antiretroviral classes.
Quantitative Efficacy of Lenacapavir: A Head-to-Head Comparison
The following tables summarize the key efficacy data from the CALIBRATE and CAPELLA studies, highlighting Lenacapavir's performance in achieving and maintaining viral suppression.
Table 1: Virologic Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naive Individuals (CALIBRATE Study)
| Treatment Arm | Week 54 | Week 80 |
| Subcutaneous Lenacapavir + TAF | 90% | 85% |
| Subcutaneous Lenacapavir + Bictegravir (B606109) | 85% | 75% |
| Oral Lenacapavir + F/TAF | 85% | 87% |
| Bictegravir/F/TAF (Control) | 92% | 92% |
Data presented as the percentage of participants achieving virologic suppression.
Table 2: Virologic Suppression (HIV-1 RNA <50 copies/mL) in Heavily Treatment-Experienced Individuals (CAPELLA Study)
| Timepoint | Percentage of Participants with Virologic Suppression |
| Week 26 | 81% |
| Week 52 | 83% |
Participants received Lenacapavir in combination with an optimized background regimen.
Table 3: CD4+ Cell Count Changes
| Study Population | Mean Increase in CD4+ Cell Count | Timepoint |
| Treatment-Naive (CALIBRATE) | ~200 cells/µL | Week 54 |
| Treatment-Experienced (CAPELLA) | 83 cells/µL | Week 52 |
In-Depth Look: Experimental Protocols
A detailed understanding of the methodologies employed in the CALIBRATE and CAPELLA trials is crucial for the interpretation of the efficacy data.
CALIBRATE Study (Treatment-Naive)
The CALIBRATE (NCT04143594) study is a Phase 2, randomized, open-label, active-controlled trial designed to evaluate the safety and efficacy of Lenacapavir-containing regimens in adults with HIV-1 who have not previously received antiretroviral treatment.[1][2]
Key Inclusion Criteria:
-
Antiretroviral (ARV)-naive.[2]
-
HIV-1 RNA ≥ 200 copies/mL at screening.[2]
-
CD4+ cell count ≥ 200 cells/µL at screening.[2]
Key Exclusion Criteria:
-
Current Hepatitis B or C virus infection.[1]
Treatment Arms: Participants were randomized (2:2:2:1) to one of four groups:
-
Group 1: Subcutaneous Lenacapavir every 26 weeks with an oral lead-in, combined with daily oral emtricitabine/tenofovir (B777) alafenamide (F/TAF) for 28 weeks, then switched to daily oral tenofovir alafenamide (TAF).
-
Group 2: Subcutaneous Lenacapavir every 26 weeks with an oral lead-in, combined with daily oral F/TAF for 28 weeks, then switched to daily oral bictegravir (BIC).
-
Group 3: Daily oral Lenacapavir combined with daily oral F/TAF.
-
Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).
CAPELLA Study (Treatment-Experienced)
The CAPELLA (NCT04150068) study is a Phase 2/3, double-blind, placebo-controlled trial evaluating the antiviral activity of Lenacapavir in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[3][4]
Key Inclusion Criteria:
-
Documented resistance to at least two antiretroviral agents from three of the four main drug classes.
-
HIV-1 RNA ≥ 400 copies/mL while on a failing regimen.
Study Design: The study included a randomized cohort and a non-randomized cohort.
-
Randomized Cohort (n=36): Participants were randomized 2:1 to receive oral Lenacapavir or placebo for 14 days in addition to their failing regimen (functional monotherapy).[3][4] Following this period, all participants received open-label subcutaneous Lenacapavir every six months in combination with an optimized background regimen.
-
Non-randomized Cohort: Participants directly received open-label Lenacapavir with an optimized background regimen.
Visualizing the Science: Pathways and Protocols
To further elucidate the mechanisms and methodologies, the following diagrams provide a visual representation of Lenacapavir's mode of action and the experimental workflows of the pivotal trials.
Caption: Lenacapavir's multi-stage mechanism of action against the HIV-1 lifecycle.
Caption: Experimental workflows for the CALIBRATE and CAPELLA clinical trials.
Discussion and Conclusion
The data from the CALIBRATE and CAPELLA trials robustly demonstrate the potent and sustained antiviral activity of Lenacapavir across diverse HIV-1 infected populations. In treatment-naive individuals, Lenacapavir-based regimens showed high rates of virologic suppression, comparable to a standard-of-care integrase inhibitor-based regimen. For heavily treatment-experienced individuals with multidrug-resistant HIV, a population with significant unmet medical need, Lenacapavir in combination with an optimized background regimen led to a high percentage of participants achieving and maintaining virologic suppression.[1]
The novel mechanism of action of Lenacapavir, which targets the HIV-1 capsid, is a key factor in its efficacy, particularly against virus resistant to other antiretroviral classes. The subcutaneous administration every six months also offers a significant advantage in terms of adherence and convenience for patients.
References
Long-Acting Injectable HIV Therapeutics: A Head-to-Head Comparison for Drug Development Professionals
The landscape of HIV treatment is undergoing a paradigm shift with the advent of long-acting injectable (LAI) antiretroviral therapies. These novel formulations offer the potential to improve adherence, reduce treatment burden, and enhance the quality of life for people living with HIV. This guide provides a detailed head-to-head comparison of the leading LAI HIV treatments, focusing on their clinical trial data, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Approved Long-Acting Injectable Combination: Cabotegravir (B606451) and Rilpivirine (B1684574)
The first and currently only FDA-approved complete long-acting injectable regimen for the treatment of HIV-1 infection is the combination of cabotegravir and rilpivirine.[1][2][3] Marketed as Cabenuva, this two-drug regimen offers a monthly or every-two-months alternative to daily oral pills for virologically suppressed adults.[1][2]
Mechanism of Action:
-
Cabotegravir (CAB) : An integrase strand transfer inhibitor (INSTI) that prevents the HIV DNA from integrating into the host cell's genome, a critical step in the viral replication cycle.[2][4][5]
-
Rilpivirine (RPV) : A non-nucleoside reverse transcriptase inhibitor (NNRTI) that blocks the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA.[2][4]
The dual mechanism of action targets two distinct stages of the HIV lifecycle, leading to effective viral suppression.
Pivotal Clinical Trials: A Comparative Overview
The efficacy and safety of long-acting cabotegravir and rilpivirine have been established in several key Phase 3 clinical trials, primarily ATLAS, FLAIR, and ATLAS-2M. These studies demonstrated the non-inferiority of the long-acting injectable regimen compared to standard daily oral antiretroviral therapy.[1][6]
| Trial | Comparator | Dosing Regimen | Primary Endpoint | Key Efficacy Outcome (Virologic Suppression) | Key Safety Findings |
| ATLAS | Daily oral ART | Monthly CAB+RPV LA | Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48 | 92.5% for CAB+RPV LA vs. 95.5% for oral ART[7] | Injection site reactions (ISRs) were common but mostly mild-to-moderate.[7] |
| FLAIR | Daily oral dolutegravir/abacavir/lamivudine | Monthly CAB+RPV LA | Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48 | 93.6% for CAB+RPV LA vs. 95.5% for oral ART[7] | Similar safety profile to ATLAS, with ISRs being the most frequent adverse event.[7] |
| ATLAS-2M | Monthly CAB+RPV LA | Every-2-months CAB+RPV LA | Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48 | 94.3% for every-2-months vs. 93.5% for monthly | Safety profiles were comparable between the two dosing arms. |
| SOLAR | Daily oral bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) | Monthly or Every-2-months CAB+RPV LA | Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL | Non-inferior to daily BIC/FTC/TAF[8] | Safety profiles were similar, with no new safety concerns identified.[8] |
Experimental Protocols: A Closer Look at the Landmark Trials
A standardized approach across the pivotal trials for cabotegravir and rilpivirine allows for a robust comparison of their efficacy and safety.
Pharmacokinetics of Cabotegravir and Rilpivirine Long-Acting Injectables
The long-acting formulations of cabotegravir and rilpivirine are nanosuspensions administered via intramuscular injection. This delivery method results in a slow absorption rate, leading to sustained plasma concentrations over a prolonged period.[9]
| Pharmacokinetic Parameter | Cabotegravir LA | Rilpivirine LA |
| Administration | Intramuscular injection | Intramuscular injection |
| Absorption Kinetics | Absorption-limited (flip-flop) kinetics[10] | Absorption-limited (flip-flop) kinetics[10] |
| Terminal Half-life | 25–54 days[10] | Approximately 200 days[10] |
| Time to Peak Concentration (Tmax) | Median of 7 days[10] | Median of 5 days[10] |
Emerging Long-Acting Injectable: Lenacapavir (B1654289)
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor currently under investigation for both HIV treatment and prevention. Administered subcutaneously every six months, lenacapavir offers a significantly less frequent dosing schedule compared to currently approved long-acting injectables.[11]
Mechanism of Action:
Lenacapavir disrupts the HIV-1 capsid, a protein shell that is essential for multiple stages of the viral lifecycle, including:
-
Capsid assembly: Interfering with the formation of new viral capsids.
-
Nuclear import: Preventing the transport of the viral pre-integration complex into the host cell nucleus.
-
Virus production and release: Disrupting the formation of mature, infectious virions.[12]
This multi-faceted mechanism of action makes it a potent agent against HIV, including strains resistant to other antiretroviral classes.[11]
Clinical Trials for HIV Prevention (PrEP): The PURPOSE Program
The efficacy of lenacapavir for pre-exposure prophylaxis (PrEP) has been evaluated in the PURPOSE clinical trial program.
| Trial | Population | Comparator | Dosing Regimen | Key Efficacy Outcome |
| PURPOSE 1 | Cisgender women in South Africa and Uganda | Daily oral emtricitabine/tenofovir alafenamide (F/TAF) and background HIV incidence | Lenacapavir subcutaneous injection every 6 months | 100% efficacy (zero incident infections in the lenacapavir arm).[12][13][14] |
| PURPOSE 2 | Men who have sex with men, transgender women, transgender men, and gender non-binary individuals | Daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (TDF/FTC) and background HIV incidence | Lenacapavir subcutaneous injection every 6 months | 96% efficacy compared to background HIV incidence and 89% more effective than daily oral TDF/FTC.[12][13][14] |
Experimental Protocol: PURPOSE 1 & 2
The PURPOSE trials were designed to assess the superiority of lenacapavir over both an active oral PrEP comparator and the background HIV incidence in the study populations.
References
- 1. Cabotegravir/Rilpivirine: the last FDA-approved drug to treat HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabotegravir/rilpivirine - Wikipedia [en.wikipedia.org]
- 3. Long-Acting HIV Treatment: GSK Says Monthly Injection Can Beat Daily Pills [forbes.com]
- 4. Cabotegravir and rilpivirine injections | aidsmap [aidsmap.com]
- 5. drugs.com [drugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular Cabotegravir and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. eatg.org [eatg.org]
- 12. A Promising Injectable for HIV Prevention | Yale School of Medicine [medicine.yale.edu]
- 13. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis â United States, 2025 | MMWR [cdc.gov]
- 14. prepwatch.org [prepwatch.org]
Bridging the Translational Gap: A Guide to Validating In Vitro Findings in Humanized Mouse Models
For researchers, scientists, and drug development professionals, the validation of in vitro discoveries in a relevant in vivo setting is a critical step in the preclinical development of novel therapeutics. Humanized mouse models, which incorporate human cells, tissues, or genes, offer a powerful platform to bridge the gap between benchtop assays and human clinical trials. This guide provides an objective comparison of in vitro and humanized mouse model systems, supported by experimental data, to aid in the design and interpretation of validation studies.
Comparing Humanized Mouse Models for In Vivo Validation
The choice of a humanized mouse model is contingent on the specific research question and the therapeutic modality being investigated. The most commonly utilized models involve the engraftment of human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) into immunodeficient mice.[1][2] Patient-derived xenograft (PDX) models, where a patient's tumor is implanted into a humanized mouse, provide a highly personalized platform for evaluating therapeutic efficacy.[3][4]
| Model Type | Description | Advantages | Disadvantages |
| PBMC-Humanized Mice | Immunodeficient mice engrafted with human peripheral blood mononuclear cells.[1] | Rapid engraftment, suitable for short-term studies.[2] | Prone to Graft-versus-Host Disease (GvHD), limiting the experimental window.[1] |
| HSC-Humanized Mice (e.g., hu-CD34+) | Immunodeficient mice engrafted with human CD34+ hematopoietic stem cells, leading to the development of a multi-lineage human immune system.[4] | Stable, long-term engraftment suitable for extended studies; development of various human immune cell types.[2] | Slower to establish a fully functional human immune system. |
| Humanized PDX Models | Humanized mice bearing a tumor xenograft derived directly from a patient.[3] | High clinical relevance, preserves the heterogeneity of the original tumor. | Can be challenging to establish; potential for loss of human stromal components over time. |
Data Presentation: In Vitro vs. Humanized Mouse Model Findings
Direct comparison of quantitative data from in vitro and in vivo studies is essential for a comprehensive understanding of a therapeutic agent's activity. The following tables provide examples of how such data can be structured.
Table 1: Comparison of In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition
This table illustrates how the in vitro potency of a compound (IC50) can be compared to its in vivo efficacy (Tumor Growth Inhibition).
| Compound | Cancer Cell Line | In Vitro IC50 (nM) | Humanized Mouse Model | Tumor Type | In Vivo Tumor Growth Inhibition (%) | Reference |
| GP262 (PI3K/mTOR PROTAC) | MDA-MB-231 | 68.0 ± 3.5 | Xenograft | Breast Cancer | >70% | [5] |
| Cisplatin | SKOV-3 | >10 µM (static) | Xenograft | Ovarian Cancer | 56.9% | [6] |
| Pembrolizumab | NSCLC PDX | N/A | HSC-humanized NSG | NSCLC | Significant tumor growth delay | [7] |
Table 2: Comparison of In Vitro and In Vivo Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
This table demonstrates the species-specific differences in ADCC that can be revealed when moving from in vitro assays to in vivo models.
| Effector Cells | In Vitro PMN-mediated ADCC (%) | In Vivo Model | Reference |
| Human | 35-70% | N/A | [8] |
| Rat | 25-60% | Rat | [8] |
| Mouse | Undetectable | Mouse | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are outlines of key experimental protocols.
Protocol 1: Generation of HSC-Humanized Mice and Tumor Engraftment
-
Mouse Strain: Utilize severely immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Irradiation: Sublethally irradiate recipient mice to ablate the murine hematopoietic system and facilitate human cell engraftment.
-
HSC Transplantation: Intravenously inject human CD34+ hematopoietic stem cells (typically 1x105 to 2x105 cells per mouse) isolated from cord blood or fetal liver.
-
Immune Reconstitution: Monitor the engraftment and differentiation of human immune cells (e.g., CD45+, CD3+, CD19+, etc.) in the peripheral blood by flow cytometry, typically starting 8-12 weeks post-transplantation. A successful reconstitution is often defined as >25% human CD45+ cells in the peripheral blood.[4]
-
Tumor Engraftment: Once human immune reconstitution is confirmed, implant either a human cancer cell line or a patient-derived tumor fragment subcutaneously or orthotopically.
Protocol 2: In Vivo Drug Efficacy Study
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the therapeutic agent and vehicle control according to the desired dosing schedule and route of administration.
-
Endpoint Analysis: At the end of the study, collect tumors, blood, and lymphoid organs for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) to assess efficacy. Analyze immune cell infiltration and activation within the tumor microenvironment using flow cytometry and immunohistochemistry.
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing Preclinical Research with Humanized Immune System Mouse Models | Taconic Biosciences [taconic.com]
- 3. td2inc.com [td2inc.com]
- 4. Humanized mouse model: a review on preclinical applications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro antibody-targeted cytotoxicity using mouse, rat and human effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Capsid Inhibitors Against the First-in-Class Lenacapavir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The approval of lenacapavir (B1654289) has marked a new era in antiretroviral therapy, validating the HIV-1 capsid protein as a formidable therapeutic target. As the first-in-class capsid inhibitor, lenacapavir has set a high benchmark with its remarkable potency and long-acting profile.[1][2] This guide provides an objective comparison of emerging, novel capsid inhibitors against lenacapavir, supported by experimental data and detailed methodologies to aid in the ongoing research and development of next-generation anti-HIV-1 agents.
Quantitative Performance Analysis
The in vitro antiviral activity and cytotoxicity of lenacapavir and several novel capsid inhibitors are summarized below. These tables provide a snapshot of their relative potencies and therapeutic windows.
Table 1: Comparative Antiviral Activity (EC50) of HIV-1 Capsid Inhibitors
| Compound | EC50 | Cell Line | Virus Strain | Reference(s) |
| Lenacapavir (GS-6207) | 105 pM | MT-4 | HIV-1 (IIIb) | [1][3] |
| 32 pM | Human CD4+ T cells | HIV-1 | [3] | |
| 56 pM | Macrophages | HIV-1 | [3] | |
| 0.15 - 0.36 nM | HEK293T | HIV-1 Clinical Isolates | [3] | |
| GSK878 | 39 pM | MT-2 | HIV-1 (NLRepRluc-WT) | [4] |
| 22 - 216 pM | MT-2 | Various HIV-1 Strains | [4] | |
| PF-74 | 80 - 640 nM | PBMCs | HIV-1 Clinical Isolates | |
| Compound 34 (I-XW-053 analog) | 14.2 µM | PBMCs | HIV-1 (89BZ167) | [5] |
| H27 | 1.0 - 2.9 µM | HeLa-R5 | HIV-1 | [6] |
| 2.9 - 5.6 µM | PBMCs | HIV-1 | [6] |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of HIV-1 Capsid Inhibitors
| Compound | CC50 | Cell Line | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Lenacapavir (GS-6207) | > 200 µM | MT-4 | > 1,900,000 | [1] |
| GSK878 | > 20 µM | MT-2 | > 512,820 | [4] |
| PF-74 | > 10 µM | PBMCs | > 15-125 | |
| Compound 34 (I-XW-053 analog) | > 100 µM | PBMCs | > 7 | [5] |
| H27 | > 50 µM | HeLa-R5 | > 17-50 | [6] |
Mechanism of Action: A Tale of Two Strategies
HIV-1 capsid inhibitors primarily function by binding to the capsid protein (CA), thereby disrupting its critical functions in the viral lifecycle. However, the specific mechanistic consequences of this binding can differ.
Lenacapavir and its analogs, such as GS-CA1, bind to a conserved pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the hexameric lattice.[4][7] This binding hyper-stabilizes the capsid core, which, contrary to promoting premature disassembly, interferes with the precisely timed uncoating process necessary for reverse transcription and nuclear import.[8] Additionally, lenacapavir disrupts the formation of a functional capsid during the late stages of viral replication, leading to the production of non-infectious virions.[3]
Newer inhibitors, while often targeting the same NTD-CTD interface, can exhibit nuanced mechanisms. For instance, some PF-74 derivatives also stabilize the capsid, whereas inhibitors like H27 are proposed to specifically block nuclear import without significantly altering capsid stability, potentially by interfering with the interaction between the capsid and host nuclear import machinery.[4][6]
Dual-stage inhibition of the HIV-1 lifecycle by capsid inhibitors.
Resistance Profiles: A Comparative Overview
A crucial factor in the long-term success of any antiretroviral is its resistance profile. Mutations in the HIV-1 gag gene, which encodes the capsid protein, can confer resistance to this class of inhibitors.
For lenacapavir, key resistance-associated mutations (RAMs) include Q67H, K70N, N74D, and M66I.[3] Encouragingly, many of these mutations have been shown to reduce the replication capacity of the virus.[3] Studies have also indicated a lack of cross-resistance between lenacapavir and other antiretroviral classes, making it a valuable option for heavily treatment-experienced patients.[2][9]
Newer capsid inhibitors are being evaluated for their activity against lenacapavir-resistant strains. For example, the novel inhibitor H27 has been reported to retain activity against PF-74 and lenacapavir-resistant mutants, suggesting a slightly different binding mode or mechanism that can overcome these resistance pathways.[6] A lack of cross-resistance between the novel nucleoside reverse transcriptase translocation inhibitor islatravir and lenacapavir has also been demonstrated.[10][11]
Table 3: Key Resistance-Associated Mutations for Capsid Inhibitors
| Inhibitor | Key Resistance-Associated Mutations | Comments | Reference(s) |
| Lenacapavir | Q67H, K70N/R, N74D/H, M66I | Often associated with reduced viral fitness. No cross-resistance with other ARV classes. | [3][12] |
| GSK878 | L56I, M66I, Q67H, N74D, T107N | Similar resistance profile to lenacapavir, suggesting a similar binding mode. | [4] |
| H27 | N/A | Retains activity against PF74- and lenacapavir-resistant mutants. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Antiviral Activity Assay (p24 ELISA Method)
This assay determines the 50% effective concentration (EC50) of a compound, which is the concentration required to inhibit 50% of viral replication.
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium.
-
Infection: Add the diluted compounds to the cells, followed by infection with a predetermined titer of HIV-1 (e.g., NL4-3 strain). Include a "virus control" (cells and virus, no compound) and a "cell control" (cells only).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
p24 Quantification: After incubation, centrifuge the plates and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Method)
This assay measures the 50% cytotoxic concentration (CC50), the concentration of a compound that reduces the viability of uninfected cells by 50%.
-
Cell Seeding: Plate MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of the test compound to the cells. Include a "cell control" with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Workflow for determining antiviral efficacy and cytotoxicity.
Conclusion
Lenacapavir has undoubtedly paved the way for a new class of potent antiretrovirals. The ongoing development of novel capsid inhibitors, such as GSK878 and H27, highlights the continued innovation in this space. While some of these emerging compounds show promising picomolar potency, further studies are required to fully characterize their resistance profiles, long-term safety, and clinical efficacy. This guide serves as a foundational resource for researchers to compare and contrast these novel agents as the field collectively works towards developing even more effective and durable HIV-1 therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Lenacapavir: A novel injectable HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cross-resistance to entry inhibitors and lenacapavir resistance through Week 52 in study CAPELLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. No antagonism or cross-resistance and a high barrier to the emergence of resistance in vitro for the combination of islatravir and lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Predictive Power of the Petri Dish: Correlating In Vitro Susceptibility with Clinical Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
The translation of laboratory findings into clinical efficacy is a cornerstone of successful antimicrobial drug development. In vitro susceptibility testing, a fundamental tool in microbiology, provides crucial data on the interaction between a microorganism and an antimicrobial agent. However, the correlation of these in vitro metrics with in vivo clinical outcomes is a complex interplay of pharmacokinetics, pharmacodynamics, and host factors. This guide provides a comparative analysis of key studies that have investigated this correlation, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.
Data Presentation: A Comparative Analysis of Clinical Outcomes Based on In Vitro Susceptibility
The following tables summarize the findings of several key studies that have correlated in vitro susceptibility data, such as Minimum Inhibitory Concentration (MIC) and zone of inhibition, with clinical outcomes in various infectious diseases.
Table 1: Correlation of Levofloxacin (B1675101) MIC with Clinical Outcomes in Gram-Negative Bloodstream Infections [1]
| MIC Group (mg/L) | Number of Patients | All-Cause Mortality | Mean Length of Hospital Stay Post-Culture (days) | Mean Duration of Infection (days) |
| Low MIC (≤0.25) | 64 | Not significantly different | 7.3 | 1.0 |
| Intermediate MIC (0.5) | 227 | Not significantly different | 7.9 | 1.2 |
| High MIC (1 or 2) | 21 | Not significantly different | 16.4 | 2.1 |
Data from a retrospective cohort study evaluating patients treated with levofloxacin for bloodstream infections caused by susceptible gram-negative organisms. While all-cause mortality was not significantly different across the MIC groups, patients with isolates in the high-MIC group had significantly longer hospital stays and duration of infection.
Table 2: Correlation of Moxifloxacin (B1663623) MIC with Clinical Success in Complicated Intra-abdominal Infections (Anaerobic Bacteria) [2]
| MIC (mg/L) | Number of Patients | Clinical Success Rate (%) |
| ≤2 | 561 | 83.1 |
| 4 | 34 | 91.2 |
| 8 | 17 | 82.4 |
| 16 | 6 | 83.3 |
| ≥32 | 24 | 66.7 |
This table presents a pooled analysis of four randomized clinical trials. The data demonstrates that for anaerobic bacteria in complicated intra-abdominal infections, clinical success with moxifloxacin remains high even at MIC values considered intermediate or resistant by some standards, although a decrease in success is observed at the highest MICs.
Table 3: Correlation of Cefotaxime (B1668864) Efficacy in Lower Respiratory Tract Infections [3]
| Pathogen | Bacteriologic Cure Rate (%) | Clinical Cure Rate (%) |
| Overall | 89.9 | 93.9 |
| Streptococcus pneumoniae | >94 | >94 |
| Haemophilus influenzae | >94 | >94 |
| Staphylococcus aureus | >94 | >94 |
| Escherichia coli | >94 | >94 |
| Serratia marcescens | 33 | Clinically Effective |
| Pseudomonas aeruginosa | 39 | Clinically Effective |
Data from multicenter trials evaluating cefotaxime in lower respiratory tract infections. While specific MIC-outcome correlations were not detailed in the referenced summary, the overall high cure rates for common pathogens indicate good predictive value of susceptibility. However, for pathogens like S. marcescens and P. aeruginosa, despite in vitro susceptibility of some isolates, bacteriologic failure rates were high, highlighting the influence of other factors.
Table 4: Correlation of Linezolid (B1675486) Zone of Inhibition with Clinical Outcome in Pythium Keratitis [4]
| Zone of Inhibition (ZOI) for Linezolid (mm) | Number of Patients | Therapeutic Penetrating Keratoplasty (TPK) Required (%) |
| <30 (Resistant) | 14 | 65.2 |
| 31-35 (Intermediate) | 65 | 47.7 |
| 36-39 (Intermediate) | 38 | 55.0 |
| >40 (Susceptible) | 12 | 8.3 |
This study on Pythium keratitis demonstrates a clear correlation between the in vitro zone of inhibition for linezolid and the clinical outcome. A larger zone of inhibition, indicating greater susceptibility, was associated with a significantly lower need for therapeutic penetrating keratoplasty.
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the primary in vitro susceptibility testing methods cited in the presented studies.
Broth Microdilution (as per CLSI guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][5][6]
1. Inoculum Preparation:
- Select three to five well-isolated colonies of the same morphological type from an agar (B569324) plate culture.
- Touch the top of each colony with a sterile loop or needle.
- Transfer the growth to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
- Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This is typically achieved by visual comparison or using a photometric device. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
2. Preparation of Microdilution Trays:
- Commercially prepared frozen or dried microdilution trays containing serial twofold dilutions of antimicrobial agents are commonly used.
- Alternatively, trays can be prepared in-house by dispensing 50 µL of appropriate antimicrobial dilutions in broth into each well of a microtiter plate.
3. Inoculation of Trays:
- Within 15 minutes of standardizing the inoculum, dilute the suspension in sterile broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Dispense 100 µL of the standardized, diluted inoculum into each well of the microdilution tray.
4. Incubation:
- Stack the inoculated trays in plastic bags or with tight-fitting lids to prevent evaporation.
- Incubate at 35°C in ambient air for 16 to 20 hours for most rapidly growing bacteria.
5. Reading Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- A viewing device, such as a reading mirror, can be used to facilitate the reading of the endpoints.
Disk Diffusion (as per EUCAST guidelines)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a standardized disk diffusion method.
1. Inoculum Preparation:
- Prepare an inoculum by suspending several morphologically identical colonies in saline to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension should be used within 15 minutes of preparation.
2. Inoculation of Agar Plates:
- Use Mueller-Hinton agar plates with a depth of 4 ± 0.5 mm.
- Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
3. Application of Antimicrobial Disks:
- Within 15 minutes of inoculating the plate, apply antimicrobial-impregnated paper disks to the surface of the agar.
- Ensure that the disks are in firm and even contact with the agar surface and are spaced far enough apart to prevent overlapping of the inhibition zones.
4. Incubation:
- Invert the plates and incubate them at 35 ± 1°C in ambient air for 16-20 hours.
5. Reading and Interpretation:
- After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
- Interpret the zone diameters according to the current EUCAST breakpoint tables to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Mandatory Visualizations
The following diagrams illustrate key concepts in the correlation of in vitro susceptibility with clinical outcomes.
Caption: Workflow from In Vitro Susceptibility to Clinical Outcome.
Caption: Antibiotic Action and Resistance Pathways.
References
- 1. Continuous vs. intermittent cefotaxime administration in patients with chronic obstructive pulmonary disease and respiratory tract infections: pharmacokinetics/pharmacodynamics, bacterial susceptibility and clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of cefotaxime for therapy of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials of cefotaxime for the treatment of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The use of cefotaxime for the treatment of common infections: in vitro, pharmacokinetic and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefotaxime therapy of lower respiratory tract infections in intensive-care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Capsid Inhibitor Binding Kinetics in Antiviral Drug Development
For Immediate Publication
Shanghai, China – December 11, 2025 – In the relentless pursuit of novel antiviral therapies, viral capsids have emerged as a critical target for drug development. Capsid inhibitors, a class of small molecules that interfere with the assembly, disassembly, or stability of the viral protein shell, represent a promising frontier in the fight against devastating viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides a comparative analysis of the binding kinetics of leading capsid inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and performance, supported by experimental data.
The interaction between a drug and its target is fundamentally governed by its binding kinetics—the rates of association and dissociation. A detailed understanding of these kinetics is paramount for optimizing drug efficacy, residence time, and overall therapeutic potential. This report synthesizes available data on the binding kinetics of prominent HIV and HBV capsid inhibitors, details the experimental methodologies used to obtain this data, and visualizes the intricate molecular pathways involved.
Comparative Binding Kinetics of Capsid Inhibitors
The efficacy of a capsid inhibitor is intimately linked to its binding affinity (K D), association rate (k on), and dissociation rate (k off). These parameters, often determined by techniques such as Surface Plasmon Resonance (SPR), provide a quantitative measure of the inhibitor's interaction with the viral capsid protein.
HIV Capsid Inhibitors
HIV capsid inhibitors primarily target the HIV-1 capsid protein (CA), interfering with multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly.[1] Lenacapavir (B1654289) (GS-6207), the first FDA-approved capsid inhibitor, has demonstrated remarkable potency.[2][3] It binds to a conserved hydrophobic pocket at the interface of adjacent CA subunits within the hexameric capsid lattice, stabilizing the structure and disrupting its normal function.[3][4][5][6] Other key experimental inhibitors, such as PF-74 and GS-CA1, target the same pocket but exhibit distinct effects on capsid stability.[1][7][8]
| Inhibitor | Virus | Target | K D (nM) | k on (10^4 M^-1 s^-1) | k off (10^-4 s^-1) | Experimental Method | Reference |
| Lenacapavir (LEN) | HIV-1 | Wild-Type CA Hexamer | 0.24 ± 0.09 | 6.5 ± 0.3 | 1.5 ± 0.1 | Surface Plasmon Resonance (SPR) | [4] |
| Lenacapavir (LEN) | HIV-1 | Q67H Mutant CA Hexamer | 3.2 ± 0.8 | 3.9 ± 0.5 | 12.6 ± 1.2 | Surface Plasmon Resonance (SPR) | [4] |
| Lenacapavir (LEN) | HIV-1 | N74D Mutant CA Hexamer | 4.9 ± 1.1 | 2.9 ± 0.3 | 14.2 ± 1.5 | Surface Plasmon Resonance (SPR) | [4] |
| PF-74 | HIV-1 | CA Hexamer | ~120 | Not specified | Not specified | Isothermal Titration Calorimetry (ITC) | [9] |
| GS-CA1 | HIV-1 | CA Hexamer | Not specified | Not specified | Not specified | Not specified | [1][8] |
Note: Direct comparative kinetic data for PF-74 and GS-CA1 is limited in the public domain. Their potency is often reported as EC50 values from cellular assays.
HBV Capsid Assembly Modulators (CAMs)
HBV CAMs are a class of antiviral agents that disrupt the formation of the viral capsid, a crucial step in the HBV replication cycle.[10] They can be classified into two main types: Class I CAMs, which cause the misassembly of core protein dimers into non-capsid polymers, and Class II CAMs, which accelerate the assembly of empty, non-functional capsids.[11] Vebicorvir (B611651) is a first-generation core inhibitor that prevents the encapsidation of pregenomic RNA (pgRNA) and disrupts capsid integrity, thereby inhibiting the formation of covalently closed circular DNA (cccDNA).[12][13]
In contrast, Bepirovirsen represents a different therapeutic modality. It is an antisense oligonucleotide (ASO) that targets and promotes the degradation of all HBV messenger RNAs (mRNAs), including the pgRNA, through an RNase H1-mediated mechanism.[14][15] This prevents the synthesis of viral proteins, including the core protein required for capsid formation.[16][17] Therefore, its "binding kinetics" refer to its hybridization with target RNA sequences rather than a protein-ligand interaction.
| Inhibitor | Virus | Target | Binding/Activity Metric | Value | Experimental Method | Reference |
| Vebicorvir | HBV | Core Protein | EC50 (cccDNA formation) | 1.84 - 7.3 µM | Cell-based assays | [18] |
| Bepirovirsen | HBV | HBV mRNAs | EC50 (HBV RNA reduction) | ~31 nM | Cell culture assays | [19] |
Experimental Protocols
The quantitative data presented above are derived from sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) for HIV Capsid Inhibitor Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions.[20]
-
Immobilization of Ligand (HIV-1 CA Hexamer):
-
A sensor chip with a carboxymethylated dextran (B179266) surface is activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[20]
-
Recombinant, stabilized HIV-1 CA hexamers are diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to be covalently coupled.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Kinetic Analysis (Analyte Injection):
-
The capsid inhibitor (analyte) is prepared in a series of concentrations in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the sensor surface at a constant flow rate.
-
The association of the inhibitor to the immobilized CA hexamer is monitored in real-time as an increase in the SPR signal (response units, RU).
-
Following the association phase, running buffer without the analyte is flowed over the surface to monitor the dissociation of the inhibitor-CA complex, observed as a decrease in the RU signal.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[4]
-
Isothermal Titration Calorimetry (ITC) for Capsid Inhibitor Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[21][22]
-
Sample Preparation:
-
The capsid protein (e.g., purified CA monomers or hexamers) is placed in the sample cell of the calorimeter.
-
The capsid inhibitor is loaded into the titration syringe at a concentration typically 10-fold higher than the protein in the cell.
-
Both the protein and inhibitor solutions must be in identical, precisely matched buffers to minimize heats of dilution.[20]
-
-
Titration:
-
The inhibitor solution is injected into the sample cell in a series of small, precise aliquots.
-
With each injection, the heat change resulting from the binding interaction is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the binding affinity (K D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[23]
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of HIV capsid inhibitors and a typical experimental workflow for determining binding kinetics.
Caption: Multi-stage inhibition of the HIV-1 lifecycle by capsid inhibitors.
Caption: Workflow for determining capsid inhibitor binding kinetics using SPR.
Conclusion
The comparative analysis of capsid inhibitor binding kinetics reveals a landscape of diverse mechanisms and potent antiviral activities. For HIV-1, inhibitors like lenacapavir demonstrate high affinity and slow dissociation rates, contributing to their long-acting therapeutic potential. For HBV, the field is broader, encompassing both direct-acting capsid assembly modulators and nucleic acid-targeting agents like bepirovirsen. A thorough understanding of the binding kinetics, facilitated by robust experimental methodologies, is indispensable for the rational design of next-generation capsid inhibitors with improved efficacy and resistance profiles. This guide serves as a valuable resource for researchers dedicated to advancing the field of antiviral drug discovery.
References
- 1. GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis | eLife [elifesciences.org]
- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Bepirovirsen used for? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Vebicorvir | HBV | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. youtube.com [youtube.com]
- 22. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]
- 23. researchgate.net [researchgate.net]
Assessing the Genetic Barrier to Resistance for Lenacapavir: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (B1654289) (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action, which disrupts multiple essential steps in the viral lifecycle, results in picomolar potency against a wide range of HIV-1 subtypes and demonstrates no cross-resistance with existing antiretroviral (ARV) classes. As with any antiretroviral agent, a critical factor in its long-term clinical success is its genetic barrier to resistance—the number and type of mutations required for the virus to overcome the drug's inhibitory effects. This guide provides an objective comparison of lenacapavir's resistance profile with other antiretroviral alternatives, supported by experimental data, to inform research and development efforts.
Mechanism of Action
Lenacapavir targets the HIV-1 capsid protein, a crucial component involved in both early and late stages of the viral lifecycle. It binds to a conserved pocket at the interface between adjacent capsid subunits. This interaction disrupts multiple processes:
-
Early Stage: Lenacapavir interferes with capsid-mediated nuclear uptake of the pre-integration complex, preventing the integration of viral DNA into the host genome.
-
Late Stage: It disrupts the proper assembly and maturation of new virions, leading to the formation of malformed, non-infectious particles.
This multi-stage inhibition is distinct from all prior antiretrovirals that typically target single viral enzymes.
Caption: Lenacapavir's dual-stage inhibition of the HIV-1 lifecycle.
Lenacapavir's Genetic Barrier to Resistance
The genetic barrier to resistance for lenacapavir is considered lower than that of second-generation integrase strand transfer inhibitors (INSTIs) and boosted protease inhibitors (PIs), but not as low as that of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This is supported by the relatively rapid emergence of resistance mutations in some clinical trial participants experiencing virologic failure.
Key Resistance-Associated Mutations (RAMs)
In vitro resistance selection studies and analyses from clinical trials have identified several key mutations in the HIV-1 capsid (p24 Gag) that confer resistance to lenacapavir. These mutations are located near the lenacapavir binding site.
Commonly Observed Lenacapavir RAMs:
-
M66I
-
Q67H/K/N
-
K70H/N/R/S
-
N74D/H
-
T107N
The Q67H and N74D substitutions are among the most frequently observed RAMs. The Q67H mutation, in particular, has been shown to emerge at low lenacapavir concentrations and reduces the drug's binding affinity primarily by increasing the dissociation rate. Importantly, the prevalence of these resistance mutations in lenacapavir-naive individuals is extremely low, generally less than 0.1%.
Impact of Resistance Mutations
The emergence of lenacapavir resistance is often associated with a fitness cost to the virus. Many of the resistant variants show reduced replication capacity compared to the wild-type virus, which may limit their transmission potential. Furthermore, a crucial advantage of lenacapavir is its lack of cross-resistance with any other approved antiretroviral drug class. This means that the development of lenacapavir resistance does not compromise the efficacy of other first-line or second-line therapies.
Comparative Data on Resistance
The following tables summarize the quantitative data regarding lenacapavir's resistance profile and compare its genetic barrier to other major antiretroviral classes.
Table 1: In Vitro Resistance and Fitness Profile of Common Lenacapavir RAMs
| Mutation | Fold Change in EC50 (Susceptibility) | Replicative Capacity (% of Wild-Type) |
| M66I | >10 | Often reduced |
| Q67H | 3 - 10 | Often reduced |
| K70R/S | 1.4 - 2.3 (Accessory) | Variable |
| N74D | >10 | Often reduced |
| T107N | >10 | Variable |
| Q67H + K70R | >10 | Reduced |
| Q67H + T107N | >100 | Significantly reduced |
Note: Fold change values and replicative capacity can vary based on the specific viral backbone and assay used. Data synthesized from multiple sources.
Table 2: Qualitative Comparison of Genetic Barriers Across Antiretroviral Classes
| Antiretroviral Class | Genetic Barrier | Typical No. of Mutations for High-Level Resistance | Key Resistance Pathways |
| Capsid Inhibitors (Lenacapavir) | Low to Moderate | 1-2 mutations can significantly reduce susceptibility. | Q67H, M66I, N74D are common initial mutations. |
| NNRTIs | Low | A single mutation (e.g., K103N) can cause high-level resistance. | K103N, Y181C, G190A |
| NRTIs | Moderate | Multiple mutations are often required (Thymidine Analog Mutations - TAMs). | M184V, TAMs (e.g., M41L, L210W, T215Y) |
| Protease Inhibitors (PIs) | High (especially when boosted) | Accumulation of multiple major and minor mutations is needed. | L90M, I84V, V82A |
| Integrase Inhibitors (INSTIs) | High (2nd Gen: DTG, BIC) | Multiple mutations are typically required for significant resistance to 2nd gen. INSTIs. | G118R, Q148H/K/R, N155H |
Note: This table provides a generalized comparison. The specific genetic barrier can vary for individual drugs within a class.
Experimental Protocols for Resistance Assessment
Assessing the genetic barrier to resistance involves both in vitro laboratory experiments and analysis of clinical samples.
In Vitro Resistance Selection Protocol
This method is used to identify potential resistance pathways by forcing the virus to evolve under drug pressure in a controlled environment.
-
Viral Culture: HIV-1 (e.g., NL4-3 strain) is cultured in susceptible host cells (e.g., MT-2 or TZM-bl cell lines).
-
Drug Exposure: The cultures are exposed to increasing, sub-lethal concentrations of lenacapavir.
-
Passaging: The supernatant from cultures showing viral replication (breakthrough) is used to infect fresh cells with a higher concentration of the drug. This process is repeated for multiple passages (e.g., up to 100 days).
-
Endpoint: The selection experiment is typically stopped when viral breakthrough is observed at a concentration approximately 100-fold higher than the wild-type IC50.
-
Genotypic Analysis: Viral RNA is extracted from the breakthrough virus. The gag gene (encoding the capsid protein) is amplified via RT-PCR and sequenced (using Sanger or Next-Generation Sequencing) to identify mutations compared to the original virus.
Caption: Workflow for in vitro selection of drug-resistant HIV-1.
Clinical Resistance Testing Protocol (Genotypic and Phenotypic)
This protocol is used to guide treatment decisions for patients by identifying resistance in the virus circulating in their plasma.
-
Sample Collection: A blood sample is collected from the patient. Plasma is separated by centrifugation. This should be done while the patient is on the failing therapy or within 4 weeks of stopping, as the resistant virus can be quickly overgrown by wild-type virus once drug pressure is removed.
-
Viral Load Quantification: The HIV-1 RNA level (viral load) is measured. A minimum viral load (typically >500-1000 copies/mL) is required for successful amplification.
-
RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.
-
RT-PCR and Amplification: The viral RNA is reverse transcribed to cDNA, and the relevant gene (in this case, gag) is amplified using PCR.
-
Genotypic Assay:
-
The amplified DNA is sequenced.
-
The patient's viral sequence is compared to a wild-type reference sequence.
-
A report is generated listing known resistance mutations and interpreting their likely impact on drug susceptibility based on databases like the Stanford University HIV Drug Resistance Database.
-
-
Phenotypic Assay:
-
The amplified patient-derived gag gene is inserted into a standardized, replication-competent viral vector.
-
This recombinant virus is cultured in the presence of various concentrations of lenacapavir.
-
The concentration of the drug required to inhibit viral replication by 50% (EC50) is measured and compared to the EC50 for a wild-type reference virus.
-
The result is reported as a "fold change," indicating the level of resistance.
-
Caption: Clinical workflow for genotypic and phenotypic HIV resistance testing.
Conclusion
Lenacapavir presents a novel and potent option for HIV-1 treatment and prevention with a unique resistance profile. While its genetic barrier is not as high as that of second-generation INSTIs, several factors mitigate the risk of resistance. The primary resistance mutations are rare in untreated populations and often impart a fitness cost to the virus. Critically, the lack of cross-resistance to other ARV classes means that lenacapavir failure does not compromise future treatment options. Understanding the specific mutations and the methodologies used to detect them is essential for the effective clinical management and strategic development of this first-in-class capsid inhibitor. Continued surveillance for emerging resistance will be crucial as lenacapavir is more widely implemented.
Validation of Capsid-Targeting Antivirals in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The viral capsid, a protein shell encasing the viral genome, presents a compelling target for antiviral drug development due to its essential roles in the viral lifecycle, from entry and uncoating to assembly and maturation. Targeting the capsid offers a mechanism of action distinct from traditional antiviral strategies that focus on viral enzymes. This guide provides a comparative overview of the validation of capsid-targeting antivirals in primary cells, which offer a more physiologically relevant model than immortalized cell lines for assessing antiviral efficacy and toxicity.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of representative capsid-targeting antivirals against Human Immunodeficiency Virus (HIV), Human Rhinovirus (HRV), and Hepatitis B Virus (HBV) in primary human cells. These values, particularly the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), are critical for evaluating the therapeutic potential of these compounds.
Table 1: Anti-HIV Capsid Inhibitors in Primary Human Cells
| Compound | Virus Strain | Primary Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Lenacapavir (B1654289) (GS-6207) | HIV-1 | CD4+ T cells | 32 pM | >50 µM | >1,562,500 | [1][2] |
| HIV-1 | Macrophages | 56 pM | >50 µM | >892,857 | [1][2] | |
| HIV-2 | - | 885 pM | - | - | [2] | |
| GS-CA1 | HIV-1 | CD4+ T cells | - | - | - | [3] |
| PF-74 | HIV-1 | Lymphocytes | 2.9–5.6 µM | - | - | [4] |
| H-27 | HIV-1 | Lymphocytes | 2.9–5.6 µM | - | - | [4] |
| VH4004280 | HIV-1 (various) | MT-2 cells | 0.085–0.48 nM | >20 µM | >41,667 | [5] |
| VH4011499 | HIV-1 (various) | MT-2 cells | 0.020–0.069 nM | >20 µM | >289,855 | [5] |
| GSK878 | HIV-1 | MT-2 cells | 39 pM | >20 µM | >512,820 | [6] |
Table 2: Anti-Rhinovirus Capsid Binders in Primary Human Cells
| Compound | Virus Serotype | Primary Cell Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Pleconaril | HRV (various) | - | 10–25 µM | - | - | [7] |
| Vapendavir (B1682827) | HRV (various) | - | - | - | - | [8] |
| Pocapavir | HRV (various) | - | 0.09–0.5 µM | - | - | [7] |
Table 3: Anti-HBV Core Protein Allosteric Modulators (CpAMs) in Primary Human Hepatocytes (PHHs)
| Compound | HBV Genotype | EC50 (HBV DNA reduction) | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| JNJ-632 | A, B, C, D | 101-240 nM | - | - | [9] |
| AT-130 | D | 127 nM | - | - | [9] |
| BAY 41-4109 | D | 101 nM | - | - | [9] |
Signaling Pathways and Mechanisms of Action
Capsid-targeting antivirals interfere with critical steps in the viral lifecycle by modulating the stability and function of the viral capsid. The following diagrams illustrate the key host cell pathways exploited by viruses and the points of intervention for these antivirals.
Caption: HIV-1 entry, uncoating, and nuclear transport pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 3. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of capsid-targeting inhibitors that specifically block HIV-1 nuclear import | EMBO Molecular Medicine [link.springer.com]
- 5. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 8. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HIV Capsid Modulator 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like HIV capsid modulator 1 are paramount for laboratory safety and environmental protection. While specific disposal protocols are contingent on the compound's detailed chemical properties and associated Safety Data Sheet (SDS), this guide provides a framework of essential, immediate safety and logistical information based on established laboratory practices for handling potentially hazardous and bio-contaminated materials.
Core Principles of Disposal
The disposal of this compound, particularly when used in contexts involving live viruses or infectious materials, must adhere to stringent biosafety and chemical safety protocols. All waste should be treated as potentially biohazardous and chemically active.
Quantitative Data on Waste Management
Currently, publicly available data does not specify quantitative limits or degradation metrics for the disposal of "this compound." Researchers must consult the manufacturer's SDS for any specific concentration limits for disposal. In the absence of this information, a conservative approach that assumes high potency and potential environmental toxicity is recommended.
| Data Point | Value | Source |
| Specific Chemical Degradation Protocol | Not available in public search results. | - |
| Environmental Toxicity Data (LC50/EC50) | Not available in public search results. | - |
| Recommended Decontamination Agents | EPA-registered disinfectants effective against enveloped viruses (e.g., 1% bleach solution, glutaraldehyde, iodine, phenolics).[1][2] | General laboratory biosafety guidelines. |
Experimental Workflow for Disposal
The following diagram outlines a logical workflow for the proper disposal of waste contaminated with this compound. This process is designed to minimize exposure and ensure containment from the point of generation to final disposal.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for handling and disposing of waste generated during research involving this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat or gown, safety glasses with side shields or goggles, and disposable gloves, when handling the compound or its waste.[3][4]
-
Change gloves immediately if they become contaminated.
2. Waste Segregation at the Source:
-
Solid Waste: All non-sharp, disposable items that have come into contact with the compound (e.g., gloves, disposable lab coats, pipette tips, plastic tubes) should be placed in a designated, clearly labeled biohazard bag.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Sharps Waste: Needles, syringes, glass slides, and any other sharp objects contaminated with the compound must be immediately placed in a designated, puncture-resistant sharps container.[4]
3. Decontamination Procedures:
-
Liquid Waste: Chemically decontaminate liquid waste containing the modulator, especially if it is also biologically active (e.g., contains virus). A common method is to add a freshly prepared 1:10 dilution of household bleach (final concentration of 0.5-1% sodium hypochlorite) and allow a contact time of at least 30 minutes before disposal as chemical waste.[1] Always follow your institution's specific guidelines for chemical neutralization.
-
Surfaces and Equipment: Decontaminate all work surfaces and non-disposable equipment with an appropriate EPA-approved disinfectant after each use.[3]
4. Final Disposal:
-
Solid Biohazardous Waste: Once the biohazard bags are full (do not overfill), they should be securely sealed and prepared for autoclaving and/or incineration through your institution's biohazardous waste stream.
-
Treated Liquid Waste: After decontamination, dispose of the liquid waste in accordance with your institution's chemical waste management procedures. This may involve collection by an environmental health and safety team. Pouring treated or untreated chemical waste down the drain is generally not permissible.[5]
-
Sharps Containers: When sharps containers are three-quarters full, they should be sealed and disposed of through the designated sharps waste stream.[4]
Important Considerations:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements.
-
Institutional Guidelines: Always adhere to your institution's specific policies and procedures for hazardous waste disposal.
-
Local, State, and Federal Regulations: Ensure all disposal practices comply with relevant governmental regulations for chemical and biohazardous waste.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. LABORATORY SERVICES - Operations Manual for Delivery of HIV Prevention, Care and Treatment at Primary Health Centres in High-Prevalence, Resource-Constrained Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 5. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
